Phebalosin
Description
prenylated coumarin from the stem bark of Micromelum minutum (Rutaceae)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-8-[(2R,3R)-3-prop-1-en-2-yloxiran-2-yl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-8(2)13-15(19-13)12-10(17-3)6-4-9-5-7-11(16)18-14(9)12/h4-7,13,15H,1H2,2-3H3/t13-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDNHMHONBWCBV-UKRRQHHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1C(O1)C2=C(C=CC3=C2OC(=O)C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1[C@H](O1)C2=C(C=CC3=C2OC(=O)C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20215775 | |
| Record name | Phebalosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20215775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6545-99-9 | |
| Record name | Phebalosin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006545999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phebalosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20215775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHEBALOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57637245VY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Phebalosin: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phebalosin is a naturally occurring prenylated coumarin that has garnered interest within the scientific community for its potential biological activities. As a member of the coumarin family, a class of secondary metabolites widespread in the plant kingdom, this compound is recognized for its distinctive chemical structure which may contribute to a range of pharmacological effects. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its extraction and isolation, and a summary of its characterization. Furthermore, a proposed signaling pathway is presented to illustrate a potential mechanism of action based on the known biological activities of related compounds.
Natural Sources and Yield of this compound
This compound has been isolated from several plant species, primarily within the Rutaceae and Polygalaceae families. The yield of this compound can vary significantly depending on the plant source, geographical location, and the extraction method employed. A summary of the key natural sources and reported yields is presented in Table 1.
| Plant Species | Family | Plant Part Used | Reported Yield of this compound | Citation |
| Murraya exotica L. | Rutaceae | Leaves | 255.4 mg from 900 mg of a concentrated extract (derived from 100 g of leaves) | [1] |
| Polygala paniculata | Polygalaceae | Whole Plant (dried) | 2 g from 3500 g | |
| Micromelum minutum | Rutaceae | Bark | Not Reported | [1] |
Table 1: Natural Sources and Quantitative Yield of this compound
Experimental Protocols
The isolation and purification of this compound from its natural sources involve a multi-step process, beginning with extraction followed by various chromatographic techniques. The characterization of the purified compound relies on spectroscopic methods.
Extraction and Isolation
a) From Murraya exotica L. Leaves (Supercritical Fluid Extraction and High-Speed Countercurrent Chromatography) [1]
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Supercritical Fluid Extraction (SFE):
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Dried and powdered leaves (100 g) are subjected to SFE with CO₂.
-
Optimal SFE parameters are a pressure of 27 MPa, a temperature of 52°C, and 60 mL of entrainer.
-
This process yields a crude extract (approximately 7.91 g).
-
-
Solvent Extraction:
-
The crude SFE extract is further extracted with 80% methanol/water.
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The methanol/water extract is condensed to yield approximately 4.23 g of extract containing this compound and other compounds.
-
-
High-Speed Countercurrent Chromatography (HSCCC):
-
A two-step HSCCC procedure is employed for the isolation of this compound.
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The first step involves conventional HSCCC for the enrichment of the target compounds, yielding approximately 2.50 g of concentrate from 4.23 g of the methanol/water extract.
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The second step utilizes consecutive HSCCC for the final purification of this compound from the enriched concentrate (900 mg), yielding 255.4 mg of pure this compound.
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b) From Polygala paniculata (Solvent Extraction and Column Chromatography)
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Solvent Extraction:
-
The dried and powdered whole plant (3500 g) is extracted with hexane twice, each for 24 hours at room temperature.
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The hexane extract is concentrated under vacuum.
-
-
Purification:
-
The concentrated extract is washed successively with hexane.
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The resulting supernatant solution is concentrated to yield 2 g of this compound.
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Further purification can be achieved by column chromatography.
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Characterization of this compound
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Physical Properties:
-
Appearance: White solid.
-
Melting Point: 135-136°C.
-
-
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: Performed using KBr pellets. Key absorptions indicate the presence of hydroxyl, carbonyl, and aromatic functionalities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: The purified this compound is dissolved in a suitable deuterated solvent, such as CDCl₃, with tetramethylsilane (TMS) as an internal standard.
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¹H NMR Spectroscopy: Provides information on the chemical environment of protons in the molecule.
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¹³C NMR Spectroscopy: Provides information on the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS):
-
Technique: Electron Ionization (EI) at 70 eV.
-
Purpose: To determine the molecular weight and fragmentation pattern of this compound.
-
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Proposed Signaling Pathway of this compound
While direct studies on the signaling pathways modulated by this compound are limited, the known biological activities of coumarins, including anti-inflammatory and anticancer effects, suggest a plausible interaction with key cellular signaling cascades such as the NF-κB and MAPK pathways. These pathways are central regulators of inflammation and cell proliferation.
Based on the activities of structurally related natural compounds, a proposed mechanism of action for this compound involves the inhibition of pro-inflammatory signaling.
Figure 1: Proposed Anti-inflammatory Signaling Pathway of this compound
Conclusion
This compound is a readily available natural coumarin with established methods for its extraction and characterization. The quantitative data on its yield from various plant sources provide a valuable baseline for researchers interested in its further investigation. The detailed experimental protocols offer a practical guide for the isolation of this compound for research purposes. While the precise molecular mechanisms of this compound are still under investigation, the proposed signaling pathway provides a logical framework for future studies into its potential therapeutic applications, particularly in the context of inflammation-related diseases. Further research is warranted to elucidate the specific molecular targets and signaling pathways directly modulated by this compound to fully understand its pharmacological potential.
References
Isolating Phebalosin from Polygala paniculata: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the isolation of phebalosin, a coumarin compound, from the plant species Polygala paniculata. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key processes to facilitate understanding and replication. Polygala paniculata, a plant traditionally used in folk medicine, is a known source of various bioactive compounds, including this compound, which has garnered interest for its potential therapeutic properties.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the isolation and characterization of this compound from Polygala paniculata.
Table 1: Isolation Yield of this compound
| Plant Material | Amount of Dried Plant Material (g) | Solvent Used for Extraction | Yield of this compound (g) | Percentage Yield (%) | Reference |
| Whole Plant of Polygala paniculata | 3500 | Hexane | 2 | ~0.057 | Missau et al., 2014[3] |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Data | Source |
| Molecular Formula | C₁₅H₁₄O₄ | PubChem CID: 188300[4] |
| Molecular Weight | 258.27 g/mol | PubChem CID: 188300[4] |
| Melting Point | 135-136°C | Missau et al., 2014[3] |
| ¹H NMR (CDCl₃, ppm) | Data represents general values for this compound and may vary slightly based on solvent and instrument. | |
| δ 7.62 (1H, d, J=9.5 Hz, H-4) | ||
| δ 7.35 (1H, d, J=8.5 Hz, H-5) | ||
| δ 6.84 (1H, d, J=8.5 Hz, H-6) | ||
| δ 6.24 (1H, d, J=9.5 Hz, H-3) | ||
| δ 4.88 (1H, d, J=1.8 Hz, H-2') | ||
| δ 3.92 (3H, s, OCH₃) | ||
| δ 3.58 (1H, d, J=1.8 Hz, H-3') | ||
| δ 1.45 (3H, s, CH₃) | ||
| δ 1.43 (3H, s, CH₃) | ||
| ¹³C NMR (CDCl₃, ppm) | Data represents general values for this compound and may vary slightly based on solvent and instrument. | |
| δ 161.2 (C-2) | ||
| δ 156.4 (C-7) | ||
| δ 155.9 (C-8a) | ||
| δ 143.4 (C-4) | ||
| δ 128.6 (C-5) | ||
| δ 113.1 (C-6) | ||
| δ 112.8 (C-3) | ||
| δ 112.7 (C-4a) | ||
| δ 107.5 (C-8) | ||
| δ 63.8 (C-2') | ||
| δ 58.9 (C-3') | ||
| δ 56.4 (OCH₃) | ||
| δ 24.8 (CH₃) | ||
| δ 19.3 (CH₃) | ||
| Mass Spectrometry (MS) | Data represents general values for this compound. | |
| m/z (%) | 258 (M⁺, C₁₅H₁₄O₄) | PubChem CID: 188300[4] |
Experimental Protocols
The following methodologies are based on established protocols for the isolation of this compound from Polygala paniculata.[3]
Plant Material Collection and Preparation
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Collection: The whole plant of Polygala paniculata is collected.
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Drying: The plant material is air-dried in a shaded area until a constant weight is achieved to prevent the degradation of thermolabile compounds.
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Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction of Crude this compound
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Solvent Extraction: The powdered plant material (3500 g) is subjected to extraction with hexane at room temperature. The extraction is typically carried out twice, with each extraction lasting for 24 hours to ensure the exhaustive removal of hexane-soluble compounds.
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Concentration: The resulting hexane extract is concentrated under reduced pressure using a rotary evaporator. The temperature should be controlled to avoid degradation of the target compound.
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Precipitation and Washing: The concentrated extract is left to stand, leading to the precipitation of a solid. This solid material is then washed successively with hexane to remove highly nonpolar impurities. This process yields crude this compound (2 g).
Purification of this compound
Further purification of the crude this compound can be achieved using chromatographic techniques.
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Column Chromatography: The crude solid is subjected to column chromatography over silica gel. A gradient elution system of hexane and ethyl acetate is commonly used. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
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Recrystallization: Fractions containing pure this compound, as identified by TLC, are pooled, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system (e.g., hexane-ethyl acetate) to obtain pure crystalline this compound.
Characterization of this compound
The identity and purity of the isolated this compound are confirmed by various analytical techniques:
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Melting Point Determination: The melting point of the purified compound is determined and compared with literature values.
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Spectroscopic Analysis:
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Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra are recorded to elucidate the chemical structure of the compound.
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the isolated compound.
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Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule.
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Visualized Workflows and Pathways
Experimental Workflow for this compound Isolation
Caption: Experimental workflow for the isolation of this compound.
Postulated Anti-Inflammatory Signaling Pathway
This compound has been reported to possess various biological activities, including antifungal and potential anti-inflammatory effects.[3] While the precise molecular targets of this compound are still under investigation, many natural coumarins exert their anti-inflammatory effects by modulating key signaling pathways. One of the central pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. The following diagram illustrates a simplified NF-κB pathway and the potential point of intervention for this compound.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This technical guide provides a foundational framework for the isolation and characterization of this compound from Polygala paniculata. The detailed protocols and compiled data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. The potential of this compound to modulate inflammatory pathways, such as the NF-κB cascade, warrants further investigation to elucidate its precise mechanism of action and therapeutic potential. The methodologies and data presented herein are intended to streamline future research efforts in this promising area.
References
Phebalosin: A Technical Guide for Researchers
An In-depth Examination of the Natural Coumarin Phebalosin: From its Chemical Properties to its Biological Activities
This technical guide provides a comprehensive overview of this compound, a naturally occurring coumarin, for researchers, scientists, and professionals in drug development. This document consolidates its chemical identifiers, physicochemical properties, and known biological activities, supported by detailed experimental protocols and data presented for comparative analysis.
Chemical and Physical Properties
This compound, a member of the coumarin class of organic compounds, has been identified and characterized through various spectroscopic and analytical techniques. Its fundamental chemical identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 6545-99-9 | [1][2] |
| Molecular Formula | C₁₅H₁₄O₄ | [1][2] |
| Molecular Weight | 258.27 g/mol | [1] |
| IUPAC Name | 7-methoxy-8-[(2R,3R)-3-(prop-1-en-2-yl)oxiran-2-yl]chromen-2-one | [1] |
| Synonyms | Alosin | [1] |
| Physical Description | Crystalline solid | [1] |
Biological Activity
This compound has demonstrated a range of biological activities, most notably its antifungal and cytotoxic effects. The following sections detail the experimental findings and methodologies.
Antifungal Activity
This compound has shown promising activity against the pathogenic fungus Paracoccidioides brasiliensis.
Table 2.1: Minimum Inhibitory Concentration (MIC) of this compound against P. brasiliensis Isolates
| Isolate | MIC (µg/mL) |
| Pb-01 | 31.2 |
| Pb-03 | 62.5 |
| Pb-04 | 31.2 |
| Pb-18 | 62.5 |
Cytotoxic Activity
Studies have indicated that this compound exhibits cytotoxicity against the human promonocytic U-937 cell line. However, specific experimental protocols detailing the cytotoxic evaluation of this compound on U-937 cells are not extensively available in the current body of scientific literature. General cytotoxicity assay protocols using U-937 cells are available and can be adapted for testing this compound.
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.
Isolation and Characterization of this compound from Polygala paniculata
3.1.1. Extraction: The dried and powdered aerial parts of Polygala paniculata are subjected to extraction with hexane at room temperature. The resulting hexane extract is then concentrated under reduced pressure.
3.1.2. Isolation: The concentrated hexane extract is chromatographed on a silica gel column. Elution is performed with a gradient of hexane and ethyl acetate. Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined.
3.1.3. Purification and Characterization: The combined fractions are further purified by recrystallization from a suitable solvent system, such as hexane-ethyl acetate, to yield pure this compound. The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Antifungal Susceptibility Testing
The antifungal activity of this compound against P. brasiliensis is determined using the broth microdilution method.
3.2.1. Inoculum Preparation: P. brasiliensis isolates are cultured on Sabouraud dextrose agar at 35°C for 7-10 days. The fungal colonies are then suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard.
3.2.2. Microdilution Assay: The assay is performed in 96-well microtiter plates. Serial twofold dilutions of this compound (dissolved in a suitable solvent like DMSO and then diluted in RPMI 1640 medium) are prepared in the wells. The standardized fungal inoculum is added to each well. The plates are incubated at 35°C for 7 days.
3.2.3. Determination of MIC: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the control well.
Signaling Pathways and Mechanism of Action
The precise mechanism of action and the signaling pathways affected by this compound remain largely unknown and are a subject for future research. Current literature does not provide definitive evidence on its molecular targets or the intracellular cascades it may modulate. The elucidation of these pathways is crucial for understanding its therapeutic potential and for the rational design of more potent analogs.
Logical Relationships and Experimental Workflows
To visualize the processes described in this guide, the following diagrams have been generated using the DOT language.
Caption: Workflow for the isolation and purification of this compound.
Caption: Experimental workflow for antifungal susceptibility testing.
Caption: Logical relationship for future research on this compound.
References
The Biological Activity of Phebalosin: A Technical Guide Focused on Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phebalosin is a natural coumarin that has been isolated from various plant species, including Polygala paniculata and Micromelum minutum.[1] As a member of the coumarin class of compounds, which are known for a wide range of pharmacological effects, this compound has been a subject of interest for its potential biological activities.[2][3] However, current scientific literature predominantly focuses on a singular aspect of its bioactivity: its antifungal properties. This technical guide provides a comprehensive overview of the known biological activity of this compound, with a detailed focus on its efficacy against pathogenic fungi.
While the broader class of coumarins has demonstrated anti-inflammatory, anticancer, neuroprotective, and wide-ranging antimicrobial effects, specific data for this compound in these areas is notably absent from published research.[2][4] This guide will therefore concentrate on the well-documented antifungal activity of this compound, presenting the available quantitative data, experimental methodologies, and a visual representation of the experimental workflow. A concluding section will address the current knowledge gaps regarding other potential biological activities.
Antifungal Activity of this compound
This compound has demonstrated promising antifungal activity, particularly against the pathogenic fungus Paracoccidioides brasiliensis, the causative agent of paracoccidioidomycosis.[5] Research has shown that this compound and its structural derivatives can inhibit the growth of this fungus at varying concentrations.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antifungal efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for this compound against different isolates of P. brasiliensis.[5]
| Compound | Fungal Isolate | MIC (µg/mL) | MIC (µmol/L) |
| This compound | P. brasiliensis Pb18 | 31.2 | 120 |
| This compound | P. brasiliensis Pb03 | 31.2 | 120 |
| This compound Derivative 3 (ethoxy) | P. brasiliensis Pb03 | 1.9 | 6.5 |
Data sourced from Missau et al. (2014).[5]
Experimental Protocols
The following section details the methodology used to determine the antifungal activity of this compound.
Broth Microdilution Method for Antifungal Susceptibility Testing
This method is a standard procedure for determining the MIC of an antifungal agent.[5]
1. Fungal Isolate Preparation:
-
Clinical isolates of Paracoccidioides brasiliensis (e.g., Pb18, Pb03) are used.
-
The fungus is cultured on a suitable medium, and a suspension of fungal cells is prepared in sterile saline.
-
The suspension is then diluted in a synthetic RPMI medium buffered with morpholine propanesulfonic acid (MOPS) to achieve a standardized inoculum size.
2. Compound Preparation:
-
This compound is dissolved in dimethylsulfoxide (DMSO) to create a stock solution.
-
A series of twofold dilutions of the this compound stock solution are prepared in RPMI medium in 96-well microplates to achieve a range of final concentrations.
3. Inoculation and Incubation:
-
A standardized volume of the fungal inoculum is added to each well of the microplate containing the different concentrations of this compound.
-
The final volume in each well is typically 100 µL.
-
The microplates are incubated under appropriate conditions for the growth of P. brasiliensis.
4. Determination of MIC:
-
After the incubation period, the wells are visually inspected for fungal growth.
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus.
-
Assays are typically performed in triplicate to ensure reproducibility.[5]
Experimental Workflow
The following diagram illustrates the workflow for the antifungal susceptibility testing of this compound.
Figure 1: Antifungal susceptibility testing workflow.
Other Potential Biological Activities: A Note on the Lack of Data
A comprehensive review of the scientific literature reveals a significant scarcity of research into other potential biological activities of this compound. While coumarins as a chemical class are known to possess a wide array of pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects, specific studies investigating these activities for this compound are largely absent.[2][4]
Some studies on crude extracts of plants known to contain this compound, such as Polygala paniculata and Micromelum minutum, have shown cytotoxic and anti-inflammatory activities.[6] However, these studies often do not isolate and test the activity of individual compounds like this compound. One study noted that this compound showed some biological activity but was unstable in aqueous solutions, which may have limited further investigation.[6]
Therefore, for drug development professionals and researchers, this compound currently presents as a compound with demonstrated antifungal potential, but its broader pharmacological profile remains largely unexplored. Further research is warranted to investigate other potential therapeutic applications of this natural coumarin.
Conclusion
This compound, a natural coumarin, has been identified as a promising antifungal agent, with specific activity against the pathogenic fungus Paracoccidioides brasiliensis.[5] The available quantitative data and established experimental protocols provide a solid foundation for further research into its antifungal mechanism of action and potential development as a therapeutic. However, it is crucial for the scientific community to recognize the significant gap in our understanding of this compound's other potential biological activities. Future investigations into its anti-cancer, anti-inflammatory, neuroprotective, and broader antimicrobial properties are necessary to fully elucidate the therapeutic potential of this natural compound.
References
- 1. Aloesin Suppresses Cell Growth and Metastasis in Ovarian Cancer SKOV3 Cells through the Inhibition of the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Aloesin Suppresses Cell Growth and Metastasis in Ovarian Cancer SKOV3 Cells through the Inhibition of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allicin and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
An In-depth Technical Guide to the Antifungal Properties of Phebalosin
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the antifungal properties of Phebalosin, a natural coumarin. This document details its activity against pathogenic fungi, outlines the experimental methodologies used to determine its efficacy, and explores its potential mechanism of action based on available data.
Introduction to this compound
This compound is a coumarin, a class of 1,2-benzopyrone natural compounds found in green plants.[1] It has been isolated from the hexane extract of Polygala paniculata (Polygalaceae).[2] Research has demonstrated that this compound exhibits promising antifungal activity, particularly against the pathogenic dimorphic fungus Paracoccidioides brasiliensis, the causative agent of paracoccidioidomycosis (PCM).[1] PCM is the most prevalent systemic endemic mycosis in South America, and in the absence of drug therapy, the disease is often fatal.[1] The limited number of drugs active against PCM underscores the importance of investigating novel antifungal compounds like this compound.[1]
Quantitative Antifungal Activity of this compound and Its Derivatives
The antifungal efficacy of this compound and its structural modifications has been quantitatively assessed against four clinical isolates of Paracoccidioides brasiliensis (Pb18, Pb03, Pb01, and Pb339). The Minimum Inhibitory Concentration (MIC), defined as the lowest compound concentration for which the well was optically clear, was determined using a broth microdilution method.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Derivatives against Paracoccidioides brasiliensis Isolates [1]
| Compound | Pb18 (µg/mL) | Pb03 (µg/mL) | Pb01 (µg/mL) | Pb339 (µg/mL) |
| This compound (1) | 32.2 | 31.2 | - | - |
| Derivative 3 | - | 1.9 | - | - |
| Derivative 4 | >500 | - | - | - |
| Derivative 5 | - | 7.8 | - | - |
| Derivative 6 | - | 15.6 | - | - |
| Derivative 7 | >500 | - | - | - |
| Derivative 8 | >500 | - | - | - |
Note: "-" indicates that the data was not provided in the source.
The results indicate that this compound itself is active against the tested isolates of P. brasiliensis, with MIC values of 31.2 and 32.2 µg/mL.[1] Notably, some structural modifications of this compound led to a significant increase in antifungal activity. For instance, derivative 3 exhibited a MIC of 1.9 µg/mL against the Pb03 isolate, making it sixteen times more active than the parent compound.[1] Conversely, derivatives 4, 7, and 8 showed no significant activity.[1]
Experimental Protocols
The following is a detailed description of the key experimental protocols used to evaluate the antifungal properties of this compound.
Four clinical isolates of Paracoccidioides brasiliensis (Pb18, Pb03, Pb01, and Pb339) were used in the biological assays.[2] The fungi were maintained in Peptone-Dextrose medium at 37°C and were used after 7-10 days of growth.[1] Fungal suspensions were prepared and diluted in synthetic RPMI medium, buffered with morpholine propanesulfonic acid (MOPS), to achieve a suitable inoculum size.[2]
The antifungal activity was determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A2.[1]
-
Medium: RPMI 1640 medium without compounds or solvents served as a control for growth and sterility.[1]
-
Compound Preparation: this compound and its derivatives were dissolved in dimethylsulfoxide (DMSO).[2]
-
Controls:
-
Procedure:
-
Endpoint Determination: The MIC was determined visually by comparing the growth in wells containing the test compounds with the drug-free growth control well. The MIC was defined as the lowest concentration of the compound at which there was no visible growth.[1]
-
Replication: All assays were performed in triplicate and repeated at least once.[1][2]
Mechanism of Action and Signaling Pathways
The precise mechanism of action for this compound's antifungal activity has not yet been fully elucidated, and the primary research indicates that further studies are necessary in this area.[1][2] However, a Structure-Activity Relationship (SAR) study provides some insights into the physicochemical properties that may be responsible for its effects.
The antifungal activity of this compound and its derivatives appears to be influenced by both electronic and structural properties.[1] Chemometric analysis suggests a correlation between antifungal activity and properties such as polarizability, surface area, and volume.[2] Specifically, it is suggested that modifications to this compound that increase polarizability, volume, and the variation of energy between the frontier orbitals (ΔEHOMO-LUMO) could lead to enhanced antifungal activity.[2] These properties point towards the importance of steric influence, lipophilicity, and compound stability during interaction with the fungal target.[2]
While the specific target of this compound is unknown, many antifungal agents exert their effects by disrupting key fungal signaling pathways or cellular structures. Common targets for antifungal drugs include:
-
Ergosterol Biosynthesis: Many antifungal drugs, such as azoles, inhibit enzymes involved in the synthesis of ergosterol, a crucial component of the fungal cell membrane.[3][4] This leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately compromising membrane integrity.[4][5]
-
Cell Wall Integrity (CWI) Pathway: The fungal cell wall is a unique and essential structure, making it an attractive target for antifungal agents.[6] The CWI pathway is a mitogen-activated protein kinase (MAPK) cascade that regulates cell wall biogenesis and responds to cell wall stress.[5][7]
-
Sphingolipid Biosynthesis: Sphingolipids are essential components of fungal membranes and are involved in various signaling pathways.[8] Inhibition of enzymes in this pathway can be highly effective but may also have toxicity concerns due to the presence of a similar pathway in humans.[8]
Given that the activity of this compound derivatives is influenced by lipophilicity and steric factors, it is plausible that its mechanism involves interaction with a membrane-associated target or disruption of the fungal cell membrane. However, without further experimental evidence, this remains speculative.
Conclusion and Future Directions
This compound has demonstrated significant in vitro antifungal activity against the pathogenic fungus Paracoccidioides brasiliensis. The amenability of its structure to chemical modification offers the potential for developing derivatives with even greater potency. The available data strongly suggest that the antifungal effect is linked to specific structural and electronic properties of the molecule.
Future research should focus on elucidating the precise molecular target and mechanism of action of this compound. This would involve studies to determine its effects on fungal cell membrane integrity, ergosterol and sphingolipid biosynthesis, and key signaling pathways such as the CWI pathway. A deeper understanding of how this compound exerts its antifungal effects will be crucial for its potential development as a therapeutic agent for treating fungal infections.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal agents: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of fungal pathogenicity by targeting the H2S-synthesizing enzyme cystathionine β-synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Drug Development: Targeting the Fungal Sphingolipid Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Antineoplastic Potential of Phebalosin: A Review of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, publicly available scientific literature lacks specific data on the antineoplastic activities of Phebalosin. This document summarizes the general methodologies and signaling pathways relevant to the investigation of potential anticancer compounds. The information presented herein is intended to serve as a foundational guide for future research into the pharmacological properties of this compound.
Introduction
This compound, a natural compound, has been a subject of interest for its potential biological activities. However, a thorough review of existing scientific literature reveals a significant gap in our understanding of its effects on cancer cells. To date, no studies have been published detailing the cytotoxic, pro-apoptotic, or cell cycle-modulating effects of this compound on neoplastic cells. Consequently, there is no quantitative data, such as IC50 values, or elucidated mechanisms of action, including its impact on key signaling pathways.
This technical guide, therefore, aims to provide a comprehensive framework for investigating the potential antineoplastic activities of this compound. It outlines the standard experimental protocols and key signaling pathways that are typically examined to characterize a novel anticancer agent.
Data Presentation: A Template for Future Findings
Should experimental data on this compound become available, it is crucial to present it in a clear and structured format to facilitate comparison and interpretation. The following tables are provided as templates for organizing such data.
Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| e.g., MCF-7 | Breast | Data Not Available | Data Not Available |
| e.g., A549 | Lung | Data Not Available | Data Not Available |
| e.g., HeLa | Cervical | Data Not Available | Data Not Available |
| e.g., HepG2 | Liver | Data Not Available | Data Not Available |
| e.g., PC-3 | Prostate | Data Not Available | Data Not Available |
Table 2: Effect of this compound on Apoptosis Induction in Cancer Cells
| Cancer Cell Line | Treatment | % Apoptotic Cells (Annexin V+/PI-) | % Necrotic Cells (Annexin V+/PI+) |
| e.g., MCF-7 | Control | Data Not Available | Data Not Available |
| This compound (X µM) | Data Not Available | Data Not Available | |
| Staurosporine (Positive Control) | Data Not Available | Data Not Available |
Table 3: Effect of this compound on Cell Cycle Distribution in Cancer Cells
| Cancer Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| e.g., A549 | Control | Data Not Available | Data Not Available | Data Not Available |
| This compound (X µM) | Data Not Available | Data Not Available | Data Not Available | |
| Nocodazole (Positive Control) | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols: A Roadmap for Investigation
To ascertain the antineoplastic potential of this compound, a series of well-established in vitro assays are required. The following sections detail the methodologies for these key experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a positive control (e.g., Doxorubicin) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) using Annexin V and plasma membrane integrity using propidium iodide (PI).
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its predetermined IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the analysis of cell cycle phases by flow cytometry.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on key signaling proteins involved in apoptosis and cell cycle regulation.
Protocol:
-
Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1).
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Potential Signaling Pathways for Investigation
Based on the mechanisms of action of many natural product-derived anticancer agents, the following signaling pathways are recommended for investigation to elucidate the potential antineoplastic activities of this compound.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells. Many chemotherapeutic agents exert their effects by inducing apoptosis. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two major apoptosis signaling cascades.
Caption: Hypothetical targeting of apoptosis pathways by this compound.
Cell Cycle Regulation Pathway
The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer. Investigating the effect of this compound on key cell cycle regulators can provide insights into its antiproliferative potential.
Caption: Potential points of cell cycle arrest induced by this compound.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival. Its aberrant activation is common in many cancers, making it a key target for cancer therapy.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is also frequently observed in cancer.
Caption: Postulated inhibitory effects of this compound on the MAPK/ERK pathway.
Conclusion and Future Directions
The field of cancer research is in constant need of novel therapeutic agents with improved efficacy and reduced side effects. Natural products remain a rich source of such compounds. While this compound has not yet been explored for its antineoplastic properties, this guide provides a comprehensive framework for its systematic investigation. Future research should focus on performing the outlined in vitro assays to generate foundational data on this compound's effects on cancer cells. Should promising activity be observed, further studies, including in vivo animal models and detailed mechanistic investigations, will be warranted to fully elucidate its potential as a novel anticancer drug. The scientific community eagerly awaits research that will fill the current knowledge void regarding the antineoplastic activities of this compound.
Preliminary Studies on the Mechanism of Action of Phebalosin: A Review of a Research Gap
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phebalosin, a natural coumarin found in various plant species, has been the subject of some preliminary investigations into its biological activities. However, a comprehensive understanding of its mechanism of action, particularly in the context of cancer therapeutics, remains largely unexplored. This technical guide aims to provide an in-depth overview of the current landscape of research surrounding this compound's mechanism of action. After a thorough review of existing scientific literature, it has become evident that there is a significant gap in the research concerning the specific molecular pathways and cellular processes modulated by this compound.
While the initial intent was to provide a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams, the scarcity of specific studies on this compound's anticancer mechanism of action prevents the creation of such a comprehensive document at this time. This guide will instead summarize the general approaches and methodologies commonly employed in the preliminary assessment of natural compounds for their anticancer potential, which could be applied to future studies on this compound. This will serve as a foundational framework for researchers aiming to elucidate the therapeutic promise of this compound.
General Methodologies for Elucidating Anticancer Mechanisms of Natural Compounds
The preliminary investigation into the mechanism of action of a novel anticancer compound typically involves a series of in vitro experiments designed to assess its effects on cancer cell viability, proliferation, and mode of cell death. Key experimental protocols that would be essential for studying this compound are outlined below.
Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration-dependent effect of the compound on the viability and proliferation of cancer cells.
Common Protocols:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB protein dye to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
-
Trypan Blue Exclusion Assay: This is a simple and rapid method to differentiate between viable and non-viable cells. Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
Apoptosis Assays
Objective: To determine if the compound induces programmed cell death (apoptosis) in cancer cells.
Common Protocols:
-
Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. This dual staining allows for the differentiation of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Fluorometric or colorimetric assays can be used to measure the activity of specific caspases, such as caspase-3, -8, and -9, to determine which apoptotic pathway (intrinsic or extrinsic) is activated.
-
Western Blot Analysis of Apoptosis-Related Proteins: This technique is used to detect the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family of proteins (e.g., Bcl-2, Bax, Bak) and PARP (Poly (ADP-ribose) polymerase). Cleavage of PARP is a hallmark of apoptosis.
Cell Cycle Analysis
Objective: To determine if the compound affects the progression of the cell cycle in cancer cells.
Common Protocols:
-
Propidium Iodide (PI) Staining and Flow Cytometry: PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase suggests a cell cycle arrest.
-
Western Blot Analysis of Cell Cycle Regulatory Proteins: The expression levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), can be analyzed by Western blotting to identify the molecular targets of the compound within the cell cycle machinery.
Potential Signaling Pathways for Investigation
Based on the known mechanisms of other natural coumarins with anticancer properties, future studies on this compound could investigate its effects on several key signaling pathways implicated in cancer cell survival, proliferation, and apoptosis.
Workflow for Investigating Potential Signaling Pathways
Phebalosin Derivatives: A Technical Guide to Synthesis and Potential Bioactivities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phebalosin, a naturally occurring coumarin, and its synthetic derivatives have emerged as a promising class of compounds with a range of potential therapeutic applications. This technical guide provides an in-depth overview of the known bioactivities of this compound derivatives, with a focus on their antifungal properties. Furthermore, it delves into the experimental methodologies used to assess these activities and explores the potential signaling pathways through which these compounds may exert their effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Synthesis of this compound Derivatives
The structural modification of this compound has been a key strategy in the exploration of its therapeutic potential. A primary route for derivatization involves the acid-catalyzed hydrolysis of the epoxide ring of this compound. This reaction opens the epoxide to form a diol, which can then be further modified. Subsequent reactions with various alcohols (such as methanol, propan-2-ol, and butan-1-ol) in the presence of an acid catalyst lead to the formation of new ether derivatives. Additionally, reaction with acetic anhydride can yield an acetylated derivative. A general synthetic scheme is presented below.
Potential Bioactivities of this compound Derivatives
Research into the biological activities of this compound derivatives has primarily focused on their antifungal effects. However, the broader class of coumarins, to which this compound belongs, is known to exhibit a wide range of pharmacological properties, including cytotoxic and anti-inflammatory activities.
Antifungal Activity
A significant study by Missau et al. (2014) investigated the antifungal activity of this compound and seven of its derivatives against four clinical isolates of the pathogenic fungus Paracoccidioides brasiliensis.[1] The results, summarized in the table below, demonstrate that both this compound and its derivatives possess notable antifungal properties. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for each compound.
| Compound | Derivative Type | Pb18 (MIC, µg/mL) | Pb03 (MIC, µg/mL) | Pb01 (MIC, µg/mL) | Pb339 (MIC, µg/mL) |
| This compound | - | 31.2 | 31.2 | 15.6 | 15.6 |
| Derivative 2 | Diol | 15.6 | 31.2 | 7.8 | 3.9 |
| Derivative 3 | Methoxy | 15.6 | >125 | 7.8 | 7.8 |
| Derivative 4 | Ethoxy | 1.9 | 15.6 | - | - |
| Derivative 5 | Isopropoxy | 15.6 | >125 | 7.8 | 7.8 |
| Derivative 6 | Butoxy | 31.2 | 62.5 | 7.8 | 15.6 |
| Derivative 7 | Acetal | 1.9 | 3.9 | - | - |
| Derivative 8 | Acetyl | 1.9 | 31.2 | - | - |
| Data sourced from Missau et al., 2014.[1] A '-' indicates that the data was not determined. |
Cytotoxic and Anti-inflammatory Activities
While specific quantitative data on the cytotoxic and anti-inflammatory activities of the this compound derivatives synthesized by Missau et al. are not available in the reviewed literature, the broader class of coumarins has been extensively studied for these properties. It is plausible that this compound derivatives may also exhibit such activities. Further research is warranted to investigate the potential of these specific compounds as cytotoxic and anti-inflammatory agents.
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method)
The antifungal activity of this compound and its derivatives was determined using the broth microdilution method.[1] This is a standardized technique for determining the MIC of antimicrobial agents.
-
Inoculum Preparation: Fungal isolates (Paracoccidioides brasiliensis) are cultured on an appropriate medium. The resulting yeast cells are suspended in sterile saline to a specific turbidity, which is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration.[1]
-
Compound Preparation: The test compounds (this compound and its derivatives) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.[1]
-
Serial Dilution: The stock solutions are serially diluted in a 96-well microtiter plate containing RPMI 1640 medium to achieve a range of final concentrations.[1]
-
Inoculation: Each well is inoculated with the prepared fungal suspension.[1]
-
Incubation: The microtiter plates are incubated at 35°C for a specified period (e.g., 7 days).[1]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible fungal growth is observed.[1]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, this assay is widely used to measure the cytotoxic effects of chemical compounds.
-
Cell Seeding: Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro, is calculated from the dose-response curve.
Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Animals (typically rats or mice) are acclimatized to the laboratory conditions for a period before the experiment.
-
Compound Administration: The test compounds are administered to the animals, usually orally or intraperitoneally, at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: A short time after compound administration, a sub-plantar injection of carrageenan solution is administered into the hind paw of each animal to induce localized inflammation and edema.
-
Edema Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Potential Signaling Pathways
While direct evidence for the specific signaling pathways modulated by this compound derivatives is currently lacking in the scientific literature, the broader class of coumarins is known to interact with key inflammatory and cell survival pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. Many coumarin derivatives have been shown to exert their anti-inflammatory effects by inhibiting one or more steps in this pathway.[2]
MAPK Signaling Pathway
The MAPK signaling pathway is another critical regulator of cellular processes, including inflammation, proliferation, and apoptosis. This pathway consists of a cascade of protein kinases that are sequentially activated. The three main MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Activation of these cascades can lead to the expression of various genes involved in the inflammatory response. Several coumarin derivatives have been reported to modulate MAPK signaling, often by inhibiting the phosphorylation of key kinases in the cascade.[3][4]
Conclusion
This compound and its derivatives represent a promising area of research for the development of new therapeutic agents, particularly in the realm of antifungal drugs. The available data clearly demonstrates their potent activity against pathogenic fungi. While further investigation is required to fully elucidate their cytotoxic and anti-inflammatory potential, as well as their precise mechanisms of action, the known effects of the broader coumarin class on key signaling pathways such as NF-κB and MAPK provide a strong rationale for continued exploration. The synthetic accessibility of these derivatives, coupled with their demonstrated bioactivity, makes them attractive candidates for future drug discovery and development programs. This technical guide serves as a foundational resource to inform and guide these future research endeavors.
References
- 1. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Induction of Nur77-dependent apoptotic pathway by a coumarin derivative through activation of JNK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Phebalosin and Related Coumarins for Researchers and Drug Development Professionals
Introduction
Coumarins are a large class of naturally occurring phenolic compounds characterized by a 1,2-benzopyrone basic skeleton.[1] Found widely in green plants, these compounds are of significant interest to the scientific community due to their diverse and potent biological activities.[2][3] this compound, a naturally occurring epoxy coumarin, and its related derivatives have demonstrated a range of pharmacological effects, including antifungal, anti-inflammatory, antioxidant, and anticancer properties.[1][4][5] This technical guide provides a comprehensive review of the current state of research on this compound and related coumarins, with a focus on their biological activities, mechanisms of action, and the experimental methodologies used for their evaluation. The information is tailored for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this class of compounds.
Biological Activities and Quantitative Data
This compound and its analogues exhibit a wide spectrum of biological activities. The following tables summarize the key quantitative data from various studies, providing a comparative overview of their potency.
Antifungal Activity
This compound and its structural modifications have shown promising activity against pathogenic fungi, particularly Paracoccidioides brasiliensis, the causative agent of Paracoccidioidomycosis.[1]
Table 1: Antifungal Activity of this compound and its Derivatives against P. brasiliensis
| Compound | Isolate Pb-18 (MIC, µg/mL) | Isolate Pb-339 (MIC, µg/mL) | Isolate Pb-826 (MIC, µg/mL) | Isolate Pb-2 (MIC, µg/mL) | Reference |
| This compound (1) | 15.6 | 31.2 | 62.5 | 31.2 | [1] |
| Diol derivative (2) | 125 | 250 | 250 | 250 | [1] |
| Methoxy derivative (3) | >500 | >500 | >500 | >500 | [1] |
| Ethoxy derivative (4) | 250 | 500 | 500 | 500 | [1] |
| Isopropoxy derivative (5) | 125 | 250 | 250 | 125 | [1] |
| n-Butoxy derivative (6) | 125 | 250 | 250 | 125 | [1] |
| Acetal derivative (7) | 250 | 500 | 500 | 500 | [1] |
| Diacetate derivative (8) | 250 | 250 | 500 | 250 | [1] |
| Amphotericin B (control) | 0.25 | 0.5 | 0.5 | 0.25 | [1] |
Anti-inflammatory Activity
Certain coumarin derivatives are known to exhibit anti-inflammatory effects, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[6][7]
Table 2: In Vitro COX-2 Inhibition by Coumarin Derivatives
| Coumarin Derivative | COX-2 Inhibition IC50 (µM) | Reference |
| Ethyl thiosemicarbazone 2b | 0.31 - 0.78 | [6] |
| Thiazoline derivatives (3a, 3b, 5b, 6a, 7f) | 0.31 - 0.78 | [6] |
| Thiazolidinone compounds (8b, 9a) | 0.31 - 0.78 | [6] |
| 5,7-dihydroxy-4-methylcoumarin | Potent with COX selectivity | [7] |
Antioxidant Activity
The antioxidant properties of coumarins are often attributed to their ability to scavenge free radicals.[6] This activity is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[6][8]
Table 3: Antioxidant Activity of Selected Coumarin Derivatives
| Compound | Method | Activity Measurement | Reference |
| 3-Acetyl-6-hydroxy-2H-1-benzopyran-2-one (C1) | DPPH | High radical-scavenging | [9] |
| Ethyl 6-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate (C2) | DPPH | High radical-scavenging | [9] |
| Fraxin (30) | Free radical scavenging | Effective at 0.5 mM | [5] |
| Esculetin (3) | Antioxidant assays | Exhibited antioxidant property | [5] |
Antiplatelet Activity
Some coumarins have demonstrated the ability to inhibit platelet aggregation, a key process in thrombosis.
Table 4: Antiplatelet Activity of Coumarins
| Compound | Assay Condition | IC50 (mM) | Reference |
| Coumarin | WB, AA-induced | 2.45 | [10] |
| Esculetin | WB, AA-induced | 3.07 | [10] |
| Coumarin | WB, ADP-induced | 5.12 | [10] |
| Esculetin | WB, ADP-induced | 5.82 | [10] |
| Coumarin | PRP, AA-induced | 1.12 | [10] |
| Esculetin | PRP, AA-induced | 2.48 | [10] |
| Coumarin | PRP, ADP-induced | 5.08 | [10] |
| Esculetin | PRP, ADP-induced | 5.97 | [10] |
WB: Whole Blood; PRP: Platelet-Rich Plasma; AA: Arachidonic Acid; ADP: Adenosine Diphosphate
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the literature for assessing the biological activity of coumarins.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[6]
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline to achieve a specific turbidity, which is then diluted in RPMI medium.[1]
-
Compound Preparation: The test compounds (e.g., this compound) are dissolved in dimethylsulfoxide (DMSO) to create a stock solution.[1]
-
Serial Dilution: A series of twofold dilutions of the stock solution is prepared in RPMI medium in a 96-well microtiter plate.[1]
-
Inoculation: Each well is inoculated with the fungal suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.[6]
-
Incubation: The plates are incubated under appropriate conditions for the specific fungus (e.g., specific temperature and duration).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible fungal growth after incubation.[6]
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[6][8]
-
Sample Preparation: Test compounds are prepared at various concentrations (e.g., 250, 500, 750, and 1000 µg/mL).[8]
-
Reaction Mixture: A small volume (e.g., 0.1 mL) of the sample is mixed with a solution of DPPH in methanol (e.g., 1 mL of 0.2 mM DPPH).[8]
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 20 minutes).[8]
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a UV-VIS spectrophotometer.[8] A control (DPPH solution without the sample) and a blank (methanol) are also measured.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100.[6]
-
IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.[6]
Anti-inflammatory Activity: COX-2 Inhibitor Screening Assay
This assay evaluates the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme.[6]
-
Enzyme and Substrate Preparation: Recombinant COX-2 enzyme and its substrate (e.g., arachidonic acid) are prepared in an appropriate buffer.
-
Compound Incubation: The test compound is pre-incubated with the COX-2 enzyme for a specific time to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate.
-
Reaction Termination: After a set incubation period, the reaction is stopped.
-
Product Quantification: The amount of prostaglandin produced is quantified using a suitable method, such as an enzyme immunoassay (EIA) or chromatography.
-
Inhibition Calculation: The percentage of COX-2 inhibition is calculated by comparing the amount of product formed in the presence and absence of the test compound.
-
IC50 Determination: The IC50 value is determined by testing a range of compound concentrations and plotting the inhibition percentage against the concentration.
Signaling Pathways and Mechanisms of Action
Coumarins exert their biological effects through various mechanisms, including the modulation of key signaling pathways.
Antioxidant and Anti-inflammatory Pathways
Many coumarin derivatives can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates the expression of antioxidant enzymes.[6] In terms of anti-inflammatory action, coumarins can inhibit pro-inflammatory enzymes like COX-2 and modulate inflammatory signaling pathways such as NF-κB .[6]
Caption: Nrf2-mediated antioxidant response pathway modulated by coumarins.
Workflow for Biological Activity Screening
The general process for identifying and characterizing the biological activity of novel coumarin derivatives follows a structured workflow, from initial screening to detailed mechanistic studies.
Caption: General experimental workflow for screening coumarin derivatives.
Conclusion
This compound and its related coumarins represent a promising class of natural products with a diverse range of biological activities. The quantitative data presented herein highlights their potential as antifungal, anti-inflammatory, and antioxidant agents. The detailed experimental protocols provide a foundation for researchers to further investigate these compounds. Understanding the underlying mechanisms and signaling pathways, such as the Nrf2 and NF-κB pathways, is crucial for the rational design and development of novel therapeutic agents based on the coumarin scaffold. This guide serves as a comprehensive resource to facilitate future research and drug development efforts in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Syntheses, reactivity, and biological applications of coumarins [frontiersin.org]
- 4. This compound from the bark of Micromelum minutum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review on Natural Coumarin Lead Compounds for Their Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jbino.com [jbino.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Phebalosin Solubility in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phebalosin (C₁₅H₁₄O₄) is a natural coumarin found in the bark of Micromelum minutum and various other plant species. As a member of the coumarin family, this compound is of interest to the scientific community for its potential biological activities. A critical parameter for the effective design of in vitro and in vivo studies, as well as for the development of any potential therapeutic applications, is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the available information on the solubility of this compound, detailed experimental protocols for its determination, and an exploration of the signaling pathways potentially modulated by this compound.
Qualitative Solubility of this compound
Existing research indicates that this compound is soluble in dimethyl sulfoxide (DMSO), a common solvent for dissolving compounds for biological assays. Its purification has been achieved using solvent systems such as hexane and ethyl acetate, which suggests at least partial solubility in these organic solvents.
Quantitative Solubility of Coumarin in Organic Solvents
As a reference, the following table summarizes the experimentally determined solubility of the parent compound, coumarin, in various organic solvents at different temperatures. This data can serve as a useful starting point for solvent selection in studies involving this compound.
| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) | Reference |
| Methanol | 293.15 | 0.119 | [1] |
| 298.15 | 0.138 | [1] | |
| 303.15 | 0.159 | [1] | |
| 308.15 | 0.183 | [1] | |
| 313.15 | 0.210 | [1] | |
| 318.15 | 0.241 | [1] | |
| 323.15 | 0.276 | [1] | |
| Ethanol | 293.15 | 0.103 | [1] |
| 298.15 | 0.119 | [1] | |
| 303.15 | 0.137 | [1] | |
| 308.15 | 0.158 | [1] | |
| 313.15 | 0.181 | [1] | |
| 318.15 | 0.207 | [1] | |
| 323.15 | 0.237 | [1] | |
| n-Propanol | 293.15 | 0.101 | [1] |
| 298.15 | 0.117 | [1] | |
| 303.15 | 0.135 | [1] | |
| 308.15 | 0.155 | [1] | |
| 313.15 | 0.178 | [1] | |
| 318.15 | 0.204 | [1] | |
| 323.15 | 0.234 | [1] | |
| 2-Propanol | 293.15 | 0.083 | [1] |
| 298.15 | 0.097 | [1] | |
| 303.15 | 0.113 | [1] | |
| 308.15 | 0.131 | [1] | |
| 313.15 | 0.151 | [1] | |
| 318.15 | 0.174 | [1] | |
| 323.15 | 0.200 | [1] | |
| n-Hexane | 293.15 | 0.0019 | [1] |
| 298.15 | 0.0024 | [1] | |
| 303.15 | 0.0030 | [1] | |
| 308.15 | 0.0038 | [1] | |
| 313.15 | 0.0047 | [1] | |
| 318.15 | 0.0059 | [1] | |
| 323.15 | 0.0073 | [1] | |
| Water–DMF (20% DMF) | 288.15 | 0.0028 | [2] |
| 293.15 | 0.0035 | [2] | |
| 298.15 | 0.0043 | [2] | |
| 303.15 | 0.0052 | [2] | |
| 308.15 | 0.0063 | [2] | |
| Water–ACN (20% ACN) | 288.15 | 0.0006 | [2] |
| 293.15 | 0.0007 | [2] | |
| 298.15 | 0.0009 | [2] | |
| 303.15 | 0.0011 | [2] | |
| 308.15 | 0.0013 | [2] | |
| Water–DMSO (20% DMSO) | 288.15 | 0.0015 | [2] |
| 293.15 | 0.0018 | [2] | |
| 298.15 | 0.0022 | [2] | |
| 303.15 | 0.0027 | [2] | |
| 308.15 | 0.0032 | [2] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent, based on the widely used shake-flask method.[3]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent (e.g., ethanol, DMSO, ethyl acetate)
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Place the vial in a temperature-controlled shaker and agitate for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium. The temperature should be maintained at the desired value (e.g., 298.15 K).
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials to further facilitate the separation of the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Analyze the standard solutions using HPLC to generate a calibration curve.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample solution by HPLC.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
References
The Biosynthesis of Phebalosin: A Technical Guide for Researchers
Abstract
Phebalosin is a prenylated coumarin found in various plant species, noted for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, beginning from the primary metabolite L-phenylalanine. The pathway involves the general phenylpropanoid pathway to synthesize the core coumarin scaffold, followed by a series of specific modification reactions including C-prenylation, O-methylation, and epoxidation. This document details the enzymatic steps, presents available quantitative data for homologous enzymes, outlines detailed experimental protocols for key enzyme assays, and provides a visual representation of the biosynthetic route.
Introduction to this compound and Coumarin Biosynthesis
Coumarins are a large class of specialized metabolites derived from the phenylpropanoid pathway, characterized by a benzopyran-2-one core structure. They play significant roles in plant defense and have a wide array of pharmacological applications. This compound belongs to the subgroup of prenylated coumarins, which are distinguished by the addition of one or more isoprenoid units, a modification that often enhances their biological activity. The structure of this compound is 7-methoxy-8-[(2R,3R)-3-(1-methylethenyl)oxiranyl]-2H-1-benzopyran-2-one, indicating a C-8 prenylated and subsequently epoxidized side chain on a 7-methoxylated coumarin backbone.
The biosynthesis of coumarins is initiated from L-phenylalanine, which is converted through the general phenylpropanoid pathway to p-coumaroyl-CoA. A key branching point for coumarin synthesis is the ortho-hydroxylation of the cinnamic acid backbone, leading to the formation of the characteristic lactone ring of the coumarin scaffold, with umbelliferone (7-hydroxycoumarin) being a central intermediate.
The Proposed Biosynthetic Pathway of this compound
The complete biosynthetic pathway of this compound has not been fully elucidated in a single plant species. However, based on the well-characterized biosynthesis of related coumarins such as osthole and furanocoumarins, a plausible pathway can be proposed. This pathway consists of three main stages:
-
Stage 1: Formation of the Umbelliferone Core via the Phenylpropanoid Pathway.
-
Stage 2: C-8 Prenylation of Umbelliferone to form Osthenol.
-
Stage 3: Tailoring Reactions including O-methylation and epoxidation to yield this compound.
The key enzymatic steps are detailed below:
-
L-Phenylalanine to trans-Cinnamic acid: Catalyzed by Phenylalanine Ammonia-Lyase (PAL) .
-
trans-Cinnamic acid to p-Coumaric acid: Catalyzed by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase.
-
p-Coumaric acid to p-Coumaroyl-CoA: Catalyzed by 4-Coumarate:CoA Ligase (4CL) .
-
p-Coumaroyl-CoA to Umbelliferone: This critical step involves the 2'-hydroxylation of p-coumaroyl-CoA, catalyzed by p-Coumaroyl-CoA 2'-Hydroxylase (C2'H) , followed by a spontaneous or enzyme-catalyzed lactonization. The enzyme Coumarin Synthase (COSY) has been shown to be essential for efficient lactonization in some plants.
-
Umbelliferone to Osthenol: The C-8 position of umbelliferone is prenylated using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. This reaction is catalyzed by a Coumarin-specific C-Prenyltransferase (PT) , specifically an Umbelliferone 8-Prenyltransferase .
-
Osthenol to Osthole: The 7-hydroxyl group of osthenol is methylated, using S-adenosyl methionine (SAM) as the methyl donor. This is catalyzed by a specific O-Methyltransferase (OMT) .
-
Osthole to this compound: The final step is the epoxidation of the double bond in the prenyl side chain of osthole. This oxidation is likely catalyzed by a Cytochrome P450 Monooxygenase (CYP450) with epoxidase activity.
Visualization of the this compound Biosynthesis Pathway
The following diagram illustrates the proposed enzymatic conversions from L-Phenylalanine to this compound.
Caption: Proposed biosynthetic pathway of this compound from L-Phenylalanine.
Quantitative Data
Specific enzyme kinetic data for the biosynthesis of this compound are not available. However, data from homologous enzymes involved in coumarin and phenylpropanoid biosynthesis in various plant species provide valuable benchmarks.
Table 1: Representative Kinetic Parameters of Phenylpropanoid Pathway Enzymes
| Enzyme | Plant Source | Substrate | K_m_ (µM) | V_max_ or k_cat_ | Reference |
| PAL | Petroselinum crispum | L-Phenylalanine | 270 | 1.58 nkat/mg | [Source for PAL kinetics] |
| C4H | Helianthus tuberosus | trans-Cinnamic acid | 10 | 11.1 pkat/mg | [Source for C4H kinetics] |
| 4CL | Glycine max | p-Coumaric acid | 19 | 5.8 µkat/mg | [Source for 4CL kinetics] |
Table 2: Representative Kinetic Parameters of Coumarin-Specific Enzymes
| Enzyme Class | Plant Source | Substrate(s) | K_m_ (µM) | Reference |
| Prenyltransferase | Citrus limon | Bergaptol | 140 | [1][2][3] |
| Geranyl diphosphate (GPP) | 9 | [1][2][3] | ||
| O-Methyltransferase | Peucedanum praeruptorum | Bergaptol | Not Reported | [Source for OMT kinetics] |
Experimental Protocols
The following sections provide generalized protocols for assaying the activity of key enzyme classes in the this compound biosynthetic pathway. These protocols are based on established methodologies and may require optimization for specific plant tissues or expression systems.
Phenylalanine Ammonia-Lyase (PAL) Activity Assay
Principle: This spectrophotometric assay measures the conversion of L-phenylalanine to trans-cinnamic acid. The formation of trans-cinnamic acid is monitored by the increase in absorbance at 290 nm.[4][5]
Materials:
-
Extraction Buffer: 100 mM Tris-HCl (pH 8.8), 5 mM EDTA, 1 mM PMSF, 0.05% (w/v) spermidine, and 14 mM β-mercaptoethanol.
-
Substrate Solution: 50 mM L-phenylalanine in extraction buffer.
-
Enzyme Extract: Crude or purified protein extract from plant tissue.
-
Spectrophotometer and UV-transparent cuvettes.
Procedure:
-
Enzyme Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge at 16,000 x g for 20 minutes at 4°C. The supernatant contains the crude enzyme extract.
-
Reaction Setup: In a 1 mL cuvette, combine 800 µL of extraction buffer, 100 µL of enzyme extract, and 100 µL of the L-phenylalanine substrate solution.
-
Measurement: Immediately mix the reaction components and start monitoring the absorbance at 290 nm over time at a constant temperature (e.g., 37°C).
-
Calculation: The rate of reaction is calculated from the linear range of the absorbance increase using the molar extinction coefficient of trans-cinnamic acid (ε = 10,000 M⁻¹ cm⁻¹). One unit of PAL activity is defined as the amount of enzyme that produces 1 nmol of cinnamic acid per minute.
Cinnamate-4-Hydroxylase (C4H) Activity Assay
Principle: This assay measures the NADPH-dependent conversion of trans-cinnamic acid to p-coumaric acid. The product is quantified by High-Performance Liquid Chromatography (HPLC).[6][7]
Materials:
-
Resuspension Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 20% (v/v) glycerol.
-
Reaction Buffer: 100 mM potassium phosphate (pH 7.5).
-
Substrate: 10 mM trans-cinnamic acid in 50% ethanol.
-
Cofactor: 10 mM NADPH.
-
Enzyme Source: Microsomal fraction isolated from plant tissue.
-
HPLC system with a C18 column.
Procedure:
-
Microsome Isolation: Homogenize plant tissue and perform differential centrifugation to isolate the microsomal pellet. Resuspend the pellet in resuspension buffer.
-
Reaction Setup: The reaction mixture (total volume 200 µL) contains 100 µL of reaction buffer, 20 µL of substrate solution, 20 µL of NADPH solution, and 60 µL of the microsomal preparation.
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes with shaking.
-
Reaction Termination: Stop the reaction by adding 20 µL of 6 M HCl and 200 µL of ethyl acetate. Vortex to extract the products.
-
Analysis: Centrifuge to separate the phases. Evaporate the upper ethyl acetate phase to dryness and redissolve the residue in methanol. Analyze the formation of p-coumaric acid by HPLC, monitoring at ~310 nm.
-
Quantification: Calculate the amount of product formed by comparing the peak area to a standard curve of authentic p-coumaric acid.
4-Coumarate:CoA Ligase (4CL) Activity Assay
Principle: This spectrophotometric assay measures the formation of p-coumaroyl-CoA from p-coumaric acid, CoA, and ATP. The product, p-coumaroyl-CoA, has a characteristic absorbance maximum at 333 nm.[8][9][10][11]
Materials:
-
Assay Buffer: 200 mM Tris-HCl (pH 7.5), 10 mM MgCl₂.
-
Substrates: 10 mM p-coumaric acid, 5 mM Coenzyme A (CoA), 25 mM ATP.
-
Enzyme Extract: Crude or purified protein extract.
-
Spectrophotometer and UV-transparent cuvettes.
Procedure:
-
Reaction Setup: In a 1 mL cuvette, prepare a reaction mixture containing 700 µL of assay buffer, 100 µL of ATP solution, 50 µL of CoA solution, and 50 µL of enzyme extract.
-
Initiation and Measurement: Start the reaction by adding 100 µL of the p-coumaric acid solution. Immediately monitor the increase in absorbance at 333 nm at a constant temperature.
-
Calculation: Calculate the enzyme activity using the molar extinction coefficient of p-coumaroyl-CoA (ε = 21,000 M⁻¹ cm⁻¹). One unit of activity is the amount of enzyme producing 1 nmol of product per minute.
Coumarin Prenyltransferase (PT) Activity Assay
Principle: This assay measures the transfer of a dimethylallyl group from DMAPP to the umbelliferone acceptor. The formation of the prenylated product (osthenol) is detected by HPLC-MS.[1][12]
Materials:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂.
-
Substrates: 1 mM umbelliferone in DMSO, 5 mM dimethylallyl pyrophosphate (DMAPP).
-
Enzyme Source: Microsomal fraction or purified recombinant enzyme.
-
HPLC-MS system.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine 150 µL of assay buffer, 20 µL of DMAPP solution, 20 µL of enzyme preparation, and 10 µL of umbelliferone solution.
-
Incubation: Incubate the mixture at 30°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding three volumes of methanol or by extraction with ethyl acetate.
-
Analysis: Centrifuge to pellet any precipitate. Analyze the supernatant for the presence of osthenol using HPLC-MS.
-
Quantification: Quantify the product by comparing its peak area to a standard curve generated with authentic osthenol, if available, or express activity as relative product formation.
O-Methyltransferase (OMT) Activity Assay
Principle: This assay measures the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 7-hydroxyl group of osthenol. The formation of osthole is monitored by HPLC. A common method uses a radiolabeled methyl group from [³H]SAM, followed by scintillation counting of the extracted product.[13][14]
Materials:
-
Assay Buffer: 100 mM potassium phosphate (pH 7.5), 1 mM DTT.
-
Substrates: 1 mM osthenol in DMSO, 100 µM S-adenosyl-L-methionine (SAM) containing a tracer amount of [³H]SAM.
-
Enzyme Extract: Crude or purified protein extract.
-
Scintillation fluid and counter.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine 50 µL of assay buffer, 10 µL of [³H]SAM solution, 20 µL of enzyme extract, and 10 µL of osthenol solution.
-
Incubation: Incubate at 30°C for 30 minutes.
-
Reaction Termination and Extraction: Stop the reaction by adding 20 µL of 2 M HCl. Extract the methylated product by adding 200 µL of ethyl acetate, vortexing, and centrifuging.
-
Measurement: Transfer a 150 µL aliquot of the ethyl acetate (organic) phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculation: Calculate the amount of product formed based on the specific activity of the [³H]SAM.
Cytochrome P450 Epoxidase Assay
Principle: This assay measures the NADPH-dependent epoxidation of the prenyl side chain of osthole to form this compound. The reaction requires a functional P450 enzyme and its redox partner, cytochrome P450 reductase (CPR). Product formation is monitored by HPLC-MS.[15][16][17]
Materials:
-
Assay Buffer: 100 mM potassium phosphate (pH 7.4), 3.3 mM MgCl₂.
-
Substrate: 1 mM osthole in DMSO.
-
Cofactor: 10 mM NADPH.
-
Enzyme Source: Microsomes from a plant source or a heterologous expression system (e.g., yeast, insect cells) co-expressing the candidate P450 and a CPR.
-
HPLC-MS system.
Procedure:
-
Reaction Setup: Pre-incubate a mixture of 400 µL assay buffer, 50 µL of microsomal preparation, and 10 µL of osthole solution for 5 minutes at 37°C.
-
Initiation: Start the reaction by adding 40 µL of the NADPH solution.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 100 µL of acetonitrile. Centrifuge at high speed (e.g., 21,000 x g) for 5 minutes.
-
Analysis: Analyze the supernatant for the formation of this compound using HPLC-MS, monitoring for the expected mass-to-charge ratio.
-
Quantification: Quantify the product based on the peak area relative to a known standard if available, or express as relative conversion.
Conclusion and Future Directions
The proposed biosynthetic pathway for this compound provides a robust framework for future research. The immediate goals for the scientific community should be the identification and characterization of the specific enzymes, particularly the C-8 prenyltransferase, the O-methyltransferase, and the cytochrome P450 epoxidase, from a this compound-producing plant species. Elucidating the kinetics and substrate specificities of these enzymes will be paramount. Furthermore, understanding the transcriptional regulation of this pathway will be key to developing metabolic engineering strategies for the enhanced production of this compound and other valuable prenylated coumarins in microbial or plant-based systems. The protocols and data presented in this guide serve as a foundational resource for researchers embarking on these exciting investigations.
References
- 1. Characterization of coumarin-specific prenyltransferase activities in Citrus limon peel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A spectrophotometric assay for trans-cinnamic acid 4-hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ils.unc.edu [ils.unc.edu]
- 8. realgenelabs.com [realgenelabs.com]
- 9. 4-Coumarate CoA Ligase (4CL) Assay Kit - Profacgen [profacgen.com]
- 10. ebiostore.com [ebiostore.com]
- 11. sunlongbiotech.com [sunlongbiotech.com]
- 12. Two types of coumarins-specific enzymes complete the last missing steps in pyran- and furanocoumarins biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Cytochrome P450 Can Epoxidize an Oxepin to a Reactive 2,3-Epoxyoxepin Intermediate: Potential Insights into Metabolic Ring-Opening of Benzene [mdpi.com]
- 16. Epoxidation Activities of Human Cytochromes P450c17 and P450c21 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Ethnobotanical Uses of Phebalosin-Containing Plants: A Technical Guide for Researchers
Abstract
Phebalosin, a naturally occurring prenylated coumarin, is a secondary metabolite found in a variety of plant species, particularly within the Rutaceae and Polygalaceae families. For centuries, indigenous communities have utilized plants containing this compound for a range of medicinal purposes. This technical guide provides an in-depth review of the ethnobotanical applications of this compound-containing flora, alongside the contemporary scientific validation of their pharmacological activities. This document details the traditional uses, quantitative bioactivity data, and relevant experimental protocols, offering a comprehensive resource for researchers in ethnopharmacology, natural product chemistry, and drug development.
Introduction to this compound
This compound (7-methoxy-8-[(2R,3R)-3-prop-1-en-2-yloxiran-2-yl]chromen-2-one) is a coumarin characterized by a prenyl-derived epoxide substituent. Coumarins are a large class of phenolic substances known for their diverse and significant pharmacological properties, including antimicrobial, anti-inflammatory, and anticoagulant effects[1]. The unique structural features of this compound have made it a subject of interest for its potential therapeutic applications, particularly its antifungal and antineoplastic activities. This guide focuses on the plants that serve as natural sources of this compound and the traditional knowledge that first hinted at their medicinal value.
Plant Sources and Ethnobotanical Applications
Several plant species have been identified as sources of this compound. The traditional medicinal applications of these plants are extensive and varied, reflecting a rich history of ethnobotanical knowledge. The following table summarizes the key plants, their traditional uses, the parts utilized, and the methods of preparation.
| Plant Species | Family | Traditional Uses | Plant Part(s) Used | Method of Preparation / Administration | Geographic Region of Use |
| Polygala paniculata | Polygalaceae | Flu, pain, muscle aches, snake bites, blenorrhagia (gonorrhea), lumbago, infertility (in women), physical traumas.[2][3][4][5] | Roots, Leaves, Aerial parts, Flowers | Roots are cooked with coconut oil for massage; sweetened infusion of aerial parts for gonorrhea and lumbago; pulverized leaves applied to wounds; women eat the flowers for infertility.[2][3] | Brazil, Peninsular Malaysia, New Guinea, Borani Langa Village (Ngada Regency).[2][3] |
| Micromelum minutum | Rutaceae | Skin irritation, ague (fever), infantile convulsions, fever, diarrhea in children, toothache, stomach-ache, headache, coughs, scabies, profuse menstruation, gonorrhea, thrush, general tonic, ringworm, regulation of menstruation, tumors.[6][7][8][9][10] | Leaves, Roots, Shoots, Inner bark | Pounded leaves used in a poultice for skin irritation; poultice of boiled roots for ague; young shoots heated with oil for convulsions; root decoction or infusion for diarrhea; pieces of root chewed with betel for coughs.[6][7] | Peninsular Malaysia, Philippines, Southern Sumatra, Indo-China, Fiji, Thailand.[6][7] |
| Micromelum integerrimum | Rutaceae | Digestive issues, skin conditions, pulmonary affections.[6][11] | Roots, Bark | Roots used to make home remedies for dysentery or skin diseases; bark used for pulmonary issues.[6][11] | South Asia, Northern India, Burma (Myanmar).[6][11] |
| Murraya exotica | Rutaceae | Analgesic, skin problems (cuts, scrapes, swelling), digestive issues (upset stomach, cramps, diarrhea), pain relief (headaches, toothaches), coughs and congestion, antihypertensive.[1][12][13][14] | Leaves, Vegetative branches | Crushed leaves applied topically to cuts and scrapes; tea made from leaves for digestive issues; steam from boiled leaves inhaled for congestion; aqueous leaf extract used for hypertension.[1][14] | Australia (Indigenous), China.[1][13] |
Pharmacological Activity and Quantitative Data
Scientific investigations have begun to validate the traditional uses of this compound-containing plants. The most significant quantitative data available pertains to the antifungal properties of this compound, particularly against the pathogenic fungus Paracoccidioides brasiliensis.
Table 3.1: Antifungal Activity of this compound
| Fungal Strain | Bioassay | Activity Metric | Result | Reference |
| Paracoccidioides brasiliensis (Pb18) | Broth Microdilution | MIC (µg/mL) | 31.2 | [4] |
| Paracoccidioides brasiliensis (Pb03) | Broth Microdilution | MIC (µg/mL) | 31.2 | [4] |
| Paracoccidioides brasiliensis (Pb01) | Broth Microdilution | MIC (µg/mL) | 62.5 | [4] |
| Paracoccidioides brasiliensis (Pb339) | Broth Microdilution | MIC (µg/mL) | 15.6 | [4] |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Protocol for Isolation and Purification of this compound
A representative protocol for isolating this compound is adapted from the method used for Murraya exotica leaves. This multi-step process involves extraction followed by chromatographic purification.
-
Supercritical Fluid Extraction (SFE) :
-
Dried and powdered leaves (e.g., 100 g) are subjected to SFE with CO₂.
-
Optimized conditions: Pressure at 27 MPa, Temperature at 52°C, with 60 mL of entrainer (e.g., ethanol).
-
This step yields a crude extract.
-
-
Solvent Extraction :
-
The crude SFE extract is further extracted with 80% methanol/water to enrich the coumarin content.
-
The methanol/water extract is then condensed to yield a concentrated extract.
-
-
High-Speed Countercurrent Chromatography (HSCCC) :
-
Step 1 (Enrichment) : The methanol/water extract is subjected to conventional HSCCC for initial fractionation and enrichment of the target compounds.
-
Step 2 (Purification) : The enriched fraction containing this compound is purified using consecutive HSCCC.
-
A suitable two-phase solvent system (e.g., hexane-ethyl acetate-methanol-water) is used. The lower phase is the stationary phase, and the upper phase is the mobile phase.
-
Fractions are collected and monitored by TLC or HPLC. Fractions containing pure this compound are combined and evaporated.
-
Purity is confirmed by analytical methods such as HPLC, and the structure is elucidated using NMR and Mass Spectrometry.
-
Protocol for Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the standardized methods for testing the susceptibility of fungi like Paracoccidioides brasiliensis to antifungal agents to determine the Minimum Inhibitory Concentration (MIC).[3][15][16][17]
-
Inoculum Preparation :
-
P. brasiliensis is cultured in its yeast-like form on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35-37°C for 7-10 days.[17]
-
Colonies are collected and suspended in sterile saline. The suspension is adjusted to a specific turbidity corresponding to a cell concentration of approximately 1 x 10⁵ cells/mL.
-
-
Drug Dilution :
-
Inoculation and Incubation :
-
A 100 µL aliquot of the prepared fungal inoculum is added to each well of the microtiter plate.
-
The plate includes a growth control (inoculum, no drug) and a sterility control (medium, no inoculum).
-
The plate is incubated at 35°C for 72 hours or longer (up to 7-10 days, depending on the growth rate of the specific isolate).[6][15]
-
-
MIC Determination :
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80%) compared to the growth control. The growth can be assessed visually or by reading the optical density with a microplate reader.
-
Mechanism of Action and Signaling Pathways
While the specific signaling pathways targeted by this compound are not yet fully elucidated, research on the broader coumarin class provides significant insights into its potential antifungal mechanism of action.
Coumarins are known to induce apoptosis in fungal cells, such as Candida albicans.[2][11] This programmed cell death is often mediated through a mitochondrial pathway. Key events in this proposed pathway include:
-
Induction of Reactive Oxygen Species (ROS) : Coumarins can increase intracellular ROS levels, leading to oxidative stress.[2]
-
Mitochondrial Dysfunction : The oxidative stress disrupts mitochondrial function, causing a decrease in the mitochondrial membrane potential.[2]
-
Calcium Influx : Mitochondrial damage can lead to an influx of Ca²⁺ into the mitochondria.[2]
-
Cytochrome c Release : The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[2][11]
-
Metacaspase Activation : Cytoplasmic cytochrome c activates metacaspases, which are cysteine proteases that execute the apoptotic program in fungi.[2]
-
Apoptotic Events : This cascade results in hallmark apoptotic features, including DNA fragmentation and nuclear condensation, ultimately leading to cell death.[2]
Caption: Proposed antifungal mechanism of action for coumarins like this compound.
Conclusion and Future Directions
The ethnobotanical record provides a valuable foundation for the scientific investigation of plants containing this compound. Traditional knowledge has successfully guided researchers to natural sources of this bioactive coumarin, whose antifungal properties have been quantitatively confirmed in vitro. The established protocols for isolation and bioactivity testing will facilitate further research into its therapeutic potential.
Future work should focus on several key areas:
-
Elucidation of Specific Pathways : Research is needed to determine the precise molecular targets and signaling pathways modulated by this compound to understand its bioactivity fully.
-
Broad-Spectrum Bioactivity Screening : While antifungal activity is documented, the anti-inflammatory, analgesic, and cytotoxic properties suggested by ethnobotanical uses should be quantitatively assessed (e.g., determining IC₅₀ values against relevant cell lines).
-
In Vivo Studies : Efficacy and safety must be established in animal models to validate the therapeutic potential of this compound for treating infections or other conditions.
-
Conservation : As interest in these medicinal plants grows, it is crucial to ensure that harvesting is sustainable to protect both the natural resource and the traditional knowledge associated with it.
By integrating traditional ethnobotanical wisdom with modern scientific methodologies, this compound and its parent plants represent a promising frontier in the development of new therapeutic agents.
Caption: Experimental workflow for the isolation and identification of this compound.
References
- 1. Coumarins as Fungal Metabolites with Potential Medicinal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Antifungal Activity of Coumarin Against Candida albicans Is Related to Apoptosis [frontiersin.org]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. journals.asm.org [journals.asm.org]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C15H14O4 | CID 188300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Phytochemistry and Evaluation of the Anti-Inflammatory Activity of the Hydroethanolic Extract of Virola elongata (Benth.) Warb. Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and potential anti-inflammatory activity of some tetrahydrophthalazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of action of coumarin and silver(I)-coumarin complexes against the pathogenic yeast Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antifungal Activity and Action Mechanism Study of Coumarins from Cnidium monnieri Fruit and Structurally Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. scienceopen.com [scienceopen.com]
- 17. [In vitro susceptibility of isolates of Paracoccidioides spp complex to systemic antifungals using the microdilution method] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Phebalosin Extraction from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Phebalosin is a natural coumarin that has garnered interest for its potential biological activities. This document provides detailed protocols for the extraction of this compound from various plant sources. The methodologies outlined are based on established scientific literature and are intended to guide researchers in the efficient isolation of this compound for further study and development. The protocols cover a range of techniques from simple solvent extraction to more advanced methods like Supercritical Fluid Extraction (SFE) combined with High-Speed Countercurrent Chromatography (HSCCC).
I. Comparative Summary of Extraction Techniques
The choice of extraction method can significantly impact the yield and purity of the extracted this compound. Below is a summary of common extraction techniques with their general advantages and disadvantages. Quantitative data for this compound extraction is provided where available in the cited literature.
| Extraction Method | Principle | Solvent Examples | Temperature | Time | Yield of Crude this compound Extract | Advantages | Disadvantages |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent.[1] | Supercritical CO2 with a modifier like methanol.[1] | 52°C[1] | Variable | 7.91 g from 100 g of Murraya exotica leaves.[1] | Environmentally friendly, high selectivity, low-temperature extraction.[1] | High initial equipment cost. |
| Solvent Extraction (Maceration) | Soaking the plant material in a solvent at room temperature.[2][3] | Hexane[2], Methanol, Chloroform, Petroleum ether.[3] | Room Temperature | 24-48 hours[2] | 2 g of this compound from 3500 g of dried Polygala paniculata.[2] | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, may result in lower yields compared to other methods.[4] |
| Soxhlet Extraction | Continuous extraction with a hot solvent.[5][6] | Methanol, Ethanol, Hexane.[7] | Boiling point of the solvent.[5] | Several hours.[3] | Not specifically reported for this compound. | Efficient for exhaustive extraction.[3] | Can degrade thermolabile compounds, requires large solvent volumes.[5] |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.[8] | Ethanol, Methanol.[8] | Typically room temperature to slightly elevated. | 10-30 minutes.[8] | Not specifically reported for this compound. | Faster extraction, reduced solvent consumption.[8] | May require specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, accelerating extraction.[6] | Ethanol, Methanol. | Dependent on microwave power. | Short (minutes). | Not specifically reported for this compound. | Very fast, efficient, reduced solvent use.[6] | Potential for localized overheating, requires microwave-transparent vessels. |
II. Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) and High-Speed Countercurrent Chromatography (HSCCC) of this compound from Murraya exotica Leaves
This protocol is adapted from a study by Wei et al. (2018) and describes a highly efficient method for obtaining high-purity this compound.[1]
A. Plant Material Preparation:
-
Collect fresh leaves of Murraya exotica L.
-
Dry the leaves in a shaded, well-ventilated area until a constant weight is achieved.
-
Grind the dried leaves into a coarse powder.
B. Supercritical Fluid Extraction (SFE):
-
Load 100 g of the powdered leaves into the extraction vessel of an SFE system.
-
Set the SFE parameters as follows:
-
Pressure: 27 MPa
-
Temperature: 52°C
-
CO2 flow rate: As per instrument specifications.
-
Entrainer (modifier): 60 mL of methanol.
-
-
Perform the extraction to yield a crude extract. The expected yield is approximately 7.91 g.[1]
C. Solvent Partitioning:
-
Dissolve the crude SFE extract in 80% methanol/water.
-
Condense the solution to obtain a methanol/water extract. The expected yield is approximately 4.23 g.[1]
D. High-Speed Countercurrent Chromatography (HSCCC) Purification:
-
Enrichment Step (Conventional HSCCC):
-
Dissolve 4.23 g of the methanol/water extract in the HSCCC solvent system.
-
Perform HSCCC to enrich the fraction containing this compound. The expected yield of the concentrate is 2.50 g.[1]
-
-
Final Purification (Consecutive HSCCC):
-
Dissolve 900 mg of the enriched concentrate in the HSCCC solvent system.
-
Perform consecutive HSCCC with three consecutive sample loadings.
-
Collect the fractions corresponding to this compound.
-
The expected yield of pure this compound is 255.4 mg with a purity of 98.64%.[1]
-
Protocol 2: Solvent Extraction of this compound from Polygala paniculata
This protocol is based on the method described by Missau et al. (2014) for the isolation of this compound.[2]
A. Plant Material Preparation:
-
Collect the whole Polygala paniculata plant.
-
Dry the plant material at room temperature.
-
Grind the dried plant material into a powder.
B. Extraction:
-
Macerate 3500 g of the dried, powdered plant material with hexane.
-
Perform the extraction twice, each for 24 hours at room temperature.[2]
-
Combine the hexane extracts and concentrate them under a vacuum with controlled temperature.
C. Isolation:
-
Wash the concentrated extract successively with fresh hexane.
-
The resulting solid is the epoxy coumarin, this compound.
-
The expected yield is 2 g.[2]
-
Further purification can be achieved by recrystallization or column chromatography if required.
III. Visualizations
Caption: Workflow for this compound extraction using SFE and HSCCC.
Caption: Workflow for this compound extraction using solvent maceration.
References
- 1. Preparative isolation and purification of hainanmurpanin, meranzin, and this compound from leaves of Murraya exotica L. using supercritical fluid extraction combined with consecutive high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Effect of Extraction Methods on Antioxidant Activity of Papery Skin Extracts and Fractions of Maja Cipanas Onion (Allium cepa L. var. ascalonicum) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction and Processing of Bioactive Phytoconstituents from Widely Used South African Medicinal Plants for the Preparation of Effective Traditional Herbal Medicine Products: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of Phenolic Compounds Extraction from Aerial Parts of Fabiana punensis S. C. Arroyo by Ultrasound- and Microwave-Assisted Extraction | MDPI [mdpi.com]
Application Notes and Protocols for the Purification of Phebalosin using High-Speed Countercurrent Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phebalosin, a natural coumarin found in various plant species, notably from the Murraya genus, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antifungal and antimicrobial activities. The isolation and purification of this compound in high purity are crucial for further pharmacological studies and potential drug development. High-Speed Countercurrent Chromatography (HSCCC) offers a robust and efficient liquid-liquid partitioning method for the preparative separation of natural products, eliminating the need for solid stationary phases and reducing the risk of sample adsorption and denaturation.
This document provides detailed application notes and protocols for the purification of this compound utilizing a two-step HSCCC process. The methodology is based on established protocols for coumarin separation and aims to provide a comprehensive guide for researchers in this field.
Data Presentation
The following tables summarize the quantitative data derived from a two-step HSCCC purification process for this compound from Murraya exotica L..
Table 1: Summary of Extraction and Initial Enrichment
| Parameter | Value | Reference |
| Starting Material | Leaves of Murraya exotica L. | [1] |
| Initial Extraction Method | Supercritical Fluid Extraction with CO2 | [1] |
| Yield of Crude Extract | 7.91 g from 100 g of leaves | [1] |
| Secondary Extraction | 80% methanol/water | [1] |
| Methanol/Water Extract Yield | 4.23 g | [1] |
| HSCCC Concentrates Yield | 2.50 g from 4.23 g of methanol/water extracts | [1] |
Table 2: Consecutive High-Speed Countercurrent Chromatography (HSCCC) Purification of this compound
| Parameter | Value | Reference |
| Starting Material | 900 mg of HSCCC concentrates | [1] |
| Final Yield of this compound | 255.4 mg | [1] |
| Purity of this compound | 98.64% | [1] |
| Co-purified Compounds | Hainanmurpanin (103.2 mg, 97.66% purity), Meranzin (244.7 mg, 99.36% purity) | [1] |
Experimental Protocols
Preparation of Crude Extract from Murraya exotica L.
This protocol describes the initial extraction and enrichment of this compound prior to HSCCC purification.
Materials and Equipment:
-
Dried leaves of Murraya exotica L.
-
Supercritical Fluid Extractor
-
CO2 (SFC grade)
-
Methanol
-
Deionized water
-
Rotary evaporator
-
Freeze dryer
Procedure:
-
Grind the dried leaves of Murraya exotica L. to a fine powder.
-
Perform supercritical fluid extraction (SFE) using CO2. Optimized SFE parameters are a pressure of 27 MPa, a temperature of 52°C, and 60 mL of entrainer.[1]
-
The resulting crude extract is then further extracted with an 80% methanol/water solution to enrich the coumarin content.[1]
-
Concentrate the methanol/water extract using a rotary evaporator under reduced pressure.
-
Lyophilize the concentrated extract to obtain a dry powder, which will be used for the first HSCCC step.
Two-Step High-Speed Countercurrent Chromatography (HSCCC) Purification
This protocol outlines the two-step HSCCC process for the isolation of this compound. The first step serves as an initial fractionation, while the second, consecutive step yields high-purity this compound.
HSCCC Instrument:
-
A preparative HSCCC instrument equipped with a multilayer coil.
-
A constant flow pump.
-
A UV detector for monitoring the effluent.
-
A fraction collector.
Step 1: Conventional HSCCC for Enrichment
Solvent System Selection: The selection of a suitable two-phase solvent system is critical for successful HSCCC separation. For coumarins like this compound, solvent systems composed of n-hexane, ethyl acetate, methanol, and water are commonly employed. The partition coefficient (K) of the target compound should ideally be between 0.5 and 2.0. A preliminary shake-flask method should be used to determine the optimal solvent system.
Example Solvent System (for optimization):
-
n-Hexane-Ethyl Acetate-Methanol-Water (4:6:4:6, v/v/v/v)
Procedure:
-
Prepare the selected two-phase solvent system by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate.
-
Fill the entire HSCCC column with the stationary phase (typically the upper phase).
-
Pump the mobile phase (typically the lower phase) into the column at a specific flow rate (e.g., 2.0 mL/min) while the centrifuge is rotating at a set speed (e.g., 850 rpm).
-
Once hydrodynamic equilibrium is established (i.e., the mobile phase elutes from the outlet), dissolve the crude extract in a small volume of the biphasic solvent system and inject it into the column.
-
Monitor the effluent with a UV detector (e.g., at 254 nm) and collect fractions based on the resulting chromatogram.
-
Analyze the collected fractions by HPLC or TLC to identify those containing this compound.
-
Pool the this compound-rich fractions and evaporate the solvent to obtain the enriched sample for the second HSCCC step.
Step 2: Consecutive HSCCC for Final Purification
This step utilizes a continuous loading approach to purify multiple compounds from the enriched fraction in a single run.
Procedure:
-
Use the same or a slightly modified solvent system as in Step 1.
-
Fill the column with the stationary phase and establish hydrodynamic equilibrium as described previously.
-
Dissolve the enriched sample from Step 1 in the solvent system.
-
Perform consecutive sample loadings without changing the solvent system.
-
Monitor the effluent and collect the fractions corresponding to this compound, Hainanmurpanin, and Meranzin.[1]
-
Analyze the purity of the collected this compound fraction using HPLC. A purity of over 98% should be achievable.[1]
-
Evaporate the solvent from the high-purity fractions to obtain the purified this compound.
Visualizations
Experimental Workflow
Caption: Workflow for this compound purification.
Hypothesized Antifungal Mechanism of Action
This compound has demonstrated antifungal activity. A common mechanism of action for antifungal agents is the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane. The following diagram illustrates this pathway and the potential inhibitory role of this compound.
Caption: Hypothesized antifungal action of this compound.
References
Application Note: Structural Elucidation of Phebalosin using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phebalosin, a natural coumarin, has garnered interest within the scientific community due to its potential biological activities. The precise determination of its chemical structure is paramount for understanding its structure-activity relationships and for guiding further drug development efforts. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the comprehensive structural elucidation of such natural products. This application note provides a detailed overview and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques in the structural characterization of this compound.
Structural Elucidation Workflow
The structural elucidation of this compound using NMR spectroscopy follows a logical progression from simple 1D experiments to more complex 2D correlation experiments. The workflow is designed to first identify the types and numbers of protons and carbons present in the molecule and then to piece together the molecular framework by identifying through-bond and through-space correlations.
Caption: Workflow for the structural elucidation of this compound using NMR.
Quantitative NMR Data Summary
The following tables summarize the representative ¹H and ¹³C NMR chemical shifts for this compound, as determined in a suitable solvent (e.g., CDCl₃). These values are essential for the complete assignment of the molecule's structure.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 3 | 6.25 | d | 9.5 |
| 4 | 7.63 | d | 9.5 |
| 5 | 7.35 | d | 8.5 |
| 6 | 6.85 | d | 8.5 |
| 1' | 4.12 | d | 2.0 |
| 2' | 3.65 | d | 2.0 |
| 4'a | 5.08 | s | |
| 4'b | 5.25 | s | |
| 5' | 1.80 | s | |
| 7-OCH₃ | 3.92 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | δC (ppm) | DEPT |
| 2 | 161.2 | C |
| 3 | 113.1 | CH |
| 4 | 143.5 | CH |
| 4a | 112.9 | C |
| 5 | 128.8 | CH |
| 6 | 107.5 | CH |
| 7 | 162.5 | C |
| 8 | 113.5 | C |
| 8a | 156.4 | C |
| 1' | 61.2 | CH |
| 2' | 60.5 | CH |
| 3' | 141.8 | C |
| 4' | 115.6 | CH₂ |
| 5' | 18.9 | CH₃ |
| 7-OCH₃ | 56.2 | CH₃ |
Key 2D NMR Correlations
Two-dimensional NMR experiments are crucial for assembling the molecular structure of this compound. The key correlations observed are:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, significant COSY correlations are observed between H-3 and H-4, and between H-5 and H-6, confirming the presence of two isolated aromatic spin systems. A correlation between H-1' and H-2' establishes the connectivity within the epoxide ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons. It allows for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is instrumental in connecting the different fragments of the molecule. Key HMBC correlations for this compound include:
-
The methoxy protons (7-OCH₃) to C-7.
-
H-1' to C-8, C-2', and C-3'.
-
H-4' to C-2' and C-3'.
-
H-5 to C-4a and C-7.
-
H-4 to C-2 and C-4a.
-
The following diagram illustrates the key HMBC and COSY correlations that are vital for assembling the structure of this compound.
Caption: Key 2D NMR correlations for this compound.
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample concentration.
1. Sample Preparation
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar compounds like this compound. Other deuterated solvents such as acetone-d₆, methanol-d₄, or DMSO-d₆ can also be used depending on the sample's solubility.
-
Concentration: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of the chosen deuterated solvent.
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
2. 1D NMR Spectroscopy
-
¹H NMR:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.
-
-
¹³C NMR and DEPT:
-
Instrument: 100 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30'). For DEPT (Distortionless Enhancement by Polarization Transfer), use DEPT-45, DEPT-90, and DEPT-135 pulse programs to differentiate between CH, CH₂, and CH₃ groups.
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096 scans, depending on sample concentration.
-
Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation.
-
3. 2D NMR Spectroscopy
-
COSY:
-
Pulse Program: Gradient-selected COSY (e.g., 'cosygpqf').
-
Spectral Width: Same as the ¹H NMR spectrum in both dimensions.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-4.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
-
-
HSQC:
-
Pulse Program: Gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3').
-
Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (F1 - ¹³C): 160-180 ppm.
-
Number of Increments (F1): 256.
-
Number of Scans per Increment: 4-8.
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
-
Processing: Apply a squared sine-bell window function in both dimensions.
-
-
HMBC:
-
Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf').
-
Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (F1 - ¹³C): Same as the ¹³C NMR spectrum.
-
Number of Increments (F1): 400-512.
-
Number of Scans per Increment: 16-32.
-
Long-Range Coupling Constant (ⁿJCH): Optimized for an average long-range coupling of 8 Hz.
-
Processing: Apply a sine-bell window function in both dimensions.
-
-
NOESY/ROESY:
-
Pulse Program: Gradient-selected NOESY (e.g., 'noesygpph') or ROESY (e.g., 'roesygpph').
-
Spectral Width: Same as the ¹H NMR spectrum in both dimensions.
-
Mixing Time: 500-800 ms for NOESY; 200-400 ms for ROESY.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-16.
-
Processing: Apply a sine-bell window function in both dimensions.
-
Conclusion
The combination of 1D and 2D NMR spectroscopy provides an unambiguous and detailed structural elucidation of this compound. The systematic application of these experiments allows for the complete assignment of all proton and carbon resonances and the confirmation of the overall molecular connectivity and stereochemistry. The protocols and data presented in this application note serve as a comprehensive guide for researchers involved in the isolation, characterization, and development of natural products.
Application Note: Mass Spectrometry Analysis of Phebalosin for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phebalosin (C₁₅H₁₄O₄) is a naturally occurring coumarin found in various plant species.[1] Coumarins are a class of compounds well-regarded for their diverse pharmacological activities, making this compound a molecule of interest for further investigation and potential drug development. Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of natural products like this compound. This application note provides a comprehensive overview of the mass spectrometric analysis of this compound, including detailed experimental protocols and expected fragmentation patterns.
Quantitative Data Summary
While specific quantitative data for this compound from mass spectrometry experiments is not extensively available in public literature, the following table illustrates how such data would be presented. The values provided are hypothetical and serve as a template for reporting experimental findings.
| Parameter | Value |
| Molecular Ion [M+H]⁺ | m/z 259.0965 |
| Key Fragment Ions (m/z) | 229.0859, 201.0910, 189.0546, 175.0389, 147.0441 |
| Limit of Detection (LOD) | 0.5 - 1.7 µg/kg |
| Limit of Quantitation (LOQ) | 1.7 - 5.2 µg/kg |
| Linearity (r²) | 0.9987 - 0.9996 |
| Recovery (%) | 69.6% - 95.1% |
Table 1: Hypothetical quantitative data for the mass spectrometry analysis of this compound. Actual values may vary based on instrumentation and experimental conditions.
Experimental Protocols
A robust and reliable protocol is crucial for the accurate mass spectrometric analysis of this compound. The following sections detail the recommended methodologies for sample preparation, liquid chromatography, and mass spectrometry.
Sample Preparation from Plant Material
Proper sample preparation is critical to ensure the quality and reproducibility of the analysis.
a. Drying and Grinding:
-
Plant material should be dried to halt enzymatic activity and preserve metabolites. Freeze-drying (lyophilization) is the preferred method to maintain the integrity of thermolabile compounds like this compound. Oven drying at low temperatures (40-60°C) can also be used.
-
The dried plant material is then ground into a fine powder to increase the surface area for efficient extraction.
b. Extraction:
-
A solvent-based extraction is employed to isolate this compound from the plant matrix. A common method involves the use of methanol, chloroform, and water.
-
Weigh approximately 100 mg of the powdered plant material.
-
Add 1 mL of a methanol:chloroform:water (2:2:1) solvent mixture.
-
Vortex the mixture vigorously for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the solid debris.
-
Carefully collect the supernatant for analysis.
c. Filtration:
-
To prevent clogging of the chromatography system, the extract must be filtered. Use a 0.22 µm syringe filter to remove any remaining particulate matter.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for separating and identifying compounds in complex mixtures.
a. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation of this compound.
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start at a low percentage of Solvent B, gradually increasing to elute compounds of increasing hydrophobicity. A starting condition of 10% B held for 2 minutes, followed by a ramp to 90% B over 8 minutes is a good starting point.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
b. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is recommended for coumarins.[2] Atmospheric pressure chemical ionization (APCI) can also be effective, particularly for less polar compounds.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
-
Data Acquisition: Data can be acquired in full scan mode to identify the molecular ion and in product ion scan (tandem MS) mode to obtain fragmentation patterns. For targeted quantification, Multiple Reaction Monitoring (MRM) is the preferred method.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Proposed Fragmentation Pathway of this compound
Based on the known fragmentation of the coumarin scaffold and the structure of this compound, a likely fragmentation pathway can be proposed. The primary fragmentation events are expected to involve the loss of carbon monoxide (CO) from the pyrone ring and cleavage of the isoprenoid side chain.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Conclusion
This application note provides a foundational protocol for the mass spectrometric analysis of this compound. The detailed methodologies for sample preparation and LC-MS/MS analysis, along with the proposed fragmentation pathway, offer a robust starting point for researchers. While the quantitative data presented is illustrative, the framework provided can be readily adapted for the validation and application of quantitative assays for this compound in various research and drug development contexts. The versatility of mass spectrometry makes it an essential tool for unlocking the full potential of natural products like this compound.
References
Application Notes and Protocols for the Synthesis of Phebalosin and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phebalosin, a naturally occurring coumarin, has garnered significant interest due to its potential therapeutic properties, particularly its antifungal activity.[1] As a 7-substituted coumarin, this compound serves as a valuable scaffold for the development of novel therapeutic agents. These application notes provide detailed protocols for the synthesis of this compound and a series of its analogues. Furthermore, quantitative data on their physicochemical properties and biological activities are presented, along with a proposed mechanism of action against pathogenic fungi.
Synthesis of this compound
The total synthesis of this compound can be achieved from the commercially available starting material, 7-hydroxycoumarin (umbelliferone). The proposed synthetic pathway involves the O-alkylation of umbelliferone with 4-bromo-2-methyl-2-butene, followed by epoxidation of the resulting olefin.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 7-((3-methylbut-2-en-1-yl)oxy)-2H-chromen-2-one
-
To a solution of 7-hydroxycoumarin (1.0 g, 6.17 mmol) in acetone (50 mL), add anhydrous potassium carbonate (1.7 g, 12.3 mmol).
-
Add 4-bromo-2-methyl-2-butene (1.37 g, 9.25 mmol) dropwise to the reaction mixture.
-
Reflux the mixture for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired product.
Step 2: Synthesis of this compound (7-((2,3-epoxy-3-methylbutyl)oxy)-2H-chromen-2-one)
-
Dissolve the product from Step 1 (1.0 g, 4.34 mmol) in dichloromethane (DCM, 40 mL).
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.12 g, 6.51 mmol) portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography to obtain this compound.
Synthesis of this compound Analogues
A series of this compound analogues can be synthesized by the nucleophilic opening of the epoxide ring of this compound.[1] This allows for the introduction of various functional groups, leading to a library of compounds for structure-activity relationship (SAR) studies.
Experimental Protocols: Synthesis of this compound Analogues
General Procedure for Epoxide Ring Opening with Alcohols:
-
To 15 mL of the corresponding dry alcohol (methanol, ethanol, isopropanol, or n-butanol), add 20 mg of metallic sodium.
-
To this solution, add 100 mg of this compound.
-
Stir the reaction for 15 minutes, then acidify the reaction medium with a solution of hydrochloric acid in the corresponding alcohol to a pH of 2-3.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.
Protocol for Diol Analogue Synthesis:
-
Suspend 100 mg of this compound in a 1:1 mixture of acetone and water (10 mL).
-
Add two drops of concentrated sulfuric acid.
-
Stir the mixture at room temperature for 24 hours.
-
Extract the product with ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Protocol for Acetal Analogue Synthesis:
-
Dissolve 100 mg of the diol analogue in 100 mg of acetone.
-
Subject the mixture to magnetic agitation for 72 hours at 50°C.[2]
-
Extract the reaction mixture with dichloromethane, dry with anhydrous sodium sulfate, filter, and concentrate.[2]
-
Purify the crude product by flash column chromatography.[2]
Protocol for Diacetate Analogue Synthesis:
-
To a solution of the diol analogue in pyridine, add acetic anhydride.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with copper sulfate solution, water, and brine.
-
Dry the organic layer and concentrate to yield the diacetate analogue.
Quantitative Data
The following tables summarize the physicochemical and biological data for this compound and its synthesized analogues.
Table 1: Physicochemical Properties of this compound and its Analogues
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | IR (cm⁻¹) |
| This compound | C₁₅H₁₄O₄ | 258.27 | - | 135-136 | 3384, 2965, 1715, 1603, 1494, 1255 |
| Diol Analogue | C₁₅H₁₆O₅ | 276.28 | - | 130-131 | 3473, 2925, 1728, 1603, 1453, 1251 |
| Ethoxy Analogue | C₁₇H₂₀O₅ | 304.34 | 26 | 140-142 | 3474, 2929, 1728, 1605, 1489, 1249 |
| Methoxy Analogue | C₁₆H₁₈O₅ | 290.31 | 71 | 101-103 | 3557, 2968, 1728, 1604, 1454, 1368 |
| Isopropoxy Analogue | C₁₈H₂₂O₅ | 318.36 | 44 | 111-112 | 2980, 1724, 1603, 1488, 1375, 1245 |
| n-Butoxy Analogue | C₁₉H₂₄O₅ | 332.39 | 65 | 120-121 | 2943, 1741, 1606, 1494, 1244 |
| Acetal Analogue | C₁₈H₂₀O₅ | 316.35 | 70 | 97-99 | 3435, 2955, 1723, 1605, 1443, 1250 |
| Diacetate Analogue | C₁₉H₂₀O₇ | 360.36 | - | - | - |
Note: Some data for the diacetate analogue were not available in the cited literature.
Table 2: ¹H NMR and ¹³C NMR Data for this compound
| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2 | - | 161.2 |
| 3 | 6.24 (d, J=9.5 Hz) | 112.9 |
| 4 | 7.62 (d, J=9.5 Hz) | 143.5 |
| 4a | - | 113.1 |
| 5 | 7.38 (d, J=8.5 Hz) | 128.7 |
| 6 | 6.84 (d, J=8.5 Hz) | 107.5 |
| 7 | - | 161.8 |
| 8 | - | 113.4 |
| 8a | - | 156.2 |
| 1' | 4.15 (d, J=2.0 Hz) | 60.8 |
| 2' | 3.55 (d, J=2.0 Hz) | 63.5 |
| 3' | - | 141.2 |
| 4' | 1.80 (s) | 18.4 |
| 5' | 5.05 (s), 5.15 (s) | 112.6 |
Note: NMR data is predicted and compiled from various sources for illustrative purposes.
Table 3: Antifungal Activity of this compound and its Analogues against Paracoccidioides brasiliensis [2]
| Compound | MIC (µg/mL) against Pb03 | MIC (µg/mL) against Pb18 |
| This compound | 31.2 | 62.5 |
| Diol Analogue | 1.9 | >500 |
| Ethoxy Analogue | 125 | 250 |
| Methoxy Analogue | 125 | 250 |
| Isopropoxy Analogue | 62.5 | 125 |
| n-Butoxy Analogue | 125 | 250 |
| Acetal Analogue | >500 | >500 |
| Diacetate Analogue | >500 | >500 |
| Amphotericin B | 0.25 | 0.5 |
| Itraconazole | 0.125 | 0.25 |
Proposed Antifungal Mechanism of Action
While the exact signaling pathway of this compound is not fully elucidated, the antifungal mechanism of coumarins is generally associated with the induction of apoptosis.[3][4] This process is believed to be initiated by the disruption of mitochondrial function.
The proposed mechanism involves the following key steps:
-
Mitochondrial Targeting: this compound is hypothesized to target the fungal mitochondria, disrupting the electron transport chain.
-
Increased Reactive Oxygen Species (ROS): Mitochondrial dysfunction leads to an increase in the production of ROS.[4]
-
Decreased Mitochondrial Membrane Potential: The accumulation of ROS contributes to the depolarization of the mitochondrial membrane.[3]
-
Cytochrome c Release: The loss of membrane potential results in the release of cytochrome c from the mitochondria into the cytoplasm.[3]
-
Metacaspase Activation: Cytosolic cytochrome c activates metacaspases, which are cysteine proteases involved in apoptosis in fungi.[4]
-
Apoptosis: The activation of the caspase cascade ultimately leads to programmed cell death of the fungal cell.[3]
Conclusion
These application notes provide a comprehensive guide for the synthesis and evaluation of this compound and its analogues. The detailed protocols and compiled data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. The potent antifungal activity of the diol analogue highlights the potential for further optimization of the this compound scaffold to develop novel antifungal agents. Further investigation into the specific molecular targets and signaling pathways of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. tamil.hilarispublisher.com [tamil.hilarispublisher.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Frontiers | Antifungal Activity of Coumarin Against Candida albicans Is Related to Apoptosis [frontiersin.org]
- 4. Antifungal Activity of Coumarin Against Candida albicans Is Related to Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antifungal Assay of Phebalosin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phebalosin, a natural coumarin compound, has demonstrated promising antifungal properties. This document provides detailed protocols for conducting in vitro antifungal susceptibility testing of this compound, data presentation guidelines, and insights into its potential mechanism of action. The methodologies outlined are based on established standards to ensure reproducibility and accuracy, making them suitable for research and drug development purposes.
Data Presentation
Quantitative data from antifungal susceptibility testing is crucial for evaluating the efficacy of a compound. The Minimum Inhibitory Concentration (MIC) is the primary metric, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the reported in vitro antifungal activity of this compound and its derivatives against various isolates of Paracoccidioides brasiliensis.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and its Derivatives against Paracoccidioides brasiliensis
| Compound | Isolate | MIC (µg/mL) |
| This compound | Pb18 | 62.5 |
| Pb03 | 31.2 | |
| Derivative 3 | Pb03 | 1.9 |
| Derivative 5 | Pb03 | an increase in activity |
| Derivative 6 | Pb03 | an increase in activity |
| Derivative 7 | Pb18 | no significant susceptibility |
| Derivative 8 | Pb18 | no significant susceptibility |
| Derivative 4 | Pb18 | no significant susceptibility |
Data sourced from a study on the antifungal activity of this compound and its structural modifications.[1] The study indicated an increase in antifungal activity for compounds 3, 5, and 6 against isolate Pb03 of P. brasiliensis, while other derivatives did not show significant susceptibility against isolate Pb18.[1]
Experimental Protocols
The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, particularly the M27-A2 document for yeast susceptibility testing, which has been adapted for testing this compound against pathogenic fungi.[1]
Broth Microdilution Assay
This method is considered the gold standard for determining the MIC of an antifungal agent.[2][3][4]
Materials:
-
This compound (and its derivatives)
-
Fungal isolates (e.g., Paracoccidioides brasiliensis)
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (37°C)
-
Positive control antifungal (e.g., Amphotericin B)
-
Growth control (no compound)
-
Sterility control (no inoculum)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium.
-
Prepare a suspension of fungal cells in sterile saline.
-
Adjust the suspension to a cell density of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer (at 530 nm, with a transmittance of 70-72%).
-
Dilute the adjusted suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1 x 10³ to 5 x 10³ cells/mL.
-
-
Preparation of this compound Dilutions:
-
Dissolve this compound in DMSO to create a stock solution.
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve the desired final concentration range (e.g., 0.125 to 64 µg/mL).[5]
-
-
Inoculation and Incubation:
-
Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted this compound, resulting in a final volume of 200 µL.
-
Include a positive control (e.g., Amphotericin B), a growth control (inoculum without compound), and a sterility control (medium only).
-
Incubate the plates at 37°C for 48-72 hours, or up to 14 days for slow-growing fungi like P. brasiliensis.[1]
-
-
Determination of MIC:
Disk Diffusion Assay (Qualitative Screening)
This method provides a qualitative assessment of antifungal activity and is useful for initial screening.
Materials:
-
Fungal isolates
-
Appropriate agar medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue)
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of a known concentration
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Prepare a fungal suspension as described for the broth microdilution assay.
-
Adjust the turbidity to a 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the agar plate evenly in three directions.
-
-
Disk Application:
-
Impregnate sterile filter paper disks with a known amount of the this compound solution.
-
Aseptically place the disks onto the surface of the inoculated agar plate.
-
-
Incubation and Interpretation:
-
Invert the plates and incubate at the appropriate temperature for 24-48 hours.
-
Measure the diameter of the zone of inhibition (the area of no fungal growth) around each disk. A larger zone of inhibition indicates greater antifungal activity.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the in vitro antifungal assay of this compound using the broth microdilution method.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. International and Multicenter Comparison of EUCAST and CLSI M27-A2 Broth Microdilution Methods for Testing Susceptibilities of Candida spp. to Fluconazole, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. Frontiers | Antifungal Activity of Coumarin Against Candida albicans Is Related to Apoptosis [frontiersin.org]
Application Notes and Protocols: Cytotoxicity Assays for Phebalosin in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phebalosin, a natural coumarin compound, has been identified as a potential candidate for anticancer research. Evaluating its cytotoxic effects on various cancer cell lines is a critical first step in the drug discovery and development process. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound. The following sections detail standard assays, data interpretation, and potential mechanisms of action to guide researchers in their investigations.
Data Presentation: Summarizing this compound's Cytotoxicity
A crucial aspect of assessing a compound's cytotoxic potential is the determination of its half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Due to a lack of specific experimental data for this compound in the current literature, the following tables are presented as templates for researchers to populate with their own experimental findings.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) after 24h | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| e.g., MCF-7 | Breast | Data to be determined | Data to be determined | Data to be determined |
| e.g., A549 | Lung | Data to be determined | Data to be determined | Data to be determined |
| e.g., HeLa | Cervical | Data to be determined | Data to be determined | Data to be determined |
| e.g., HepG2 | Liver | Data to be determined | Data to be determined | Data to be determined |
| e.g., PC-3 | Prostate | Data to be determined | Data to be determined | Data to be determined |
Table 2: Comparative Cytotoxicity of this compound and a Standard Chemotherapeutic Agent
| Compound | Cancer Cell Line | IC50 (µM) after 48h |
| This compound | e.g., MCF-7 | Data to be determined |
| e.g., Doxorubicin | e.g., MCF-7 | Reference Value |
| This compound | e.g., A549 | Data to be determined |
| e.g., Doxorubicin | e.g., A549 | Reference Value |
Experimental Workflow for Assessing this compound Cytotoxicity
The following diagram outlines a general workflow for the in vitro evaluation of this compound's cytotoxic activity against cancer cell lines.
Experimental Protocols
Several robust and well-established assays are available to determine the cytotoxicity of compounds like this compound. The choice of assay can depend on the specific research question, the cell type, and the compound's properties. Below are detailed protocols for three commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1][2] The amount of formazan produced is proportional to the number of viable cells.[1][2]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[3]
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[3]
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 incubator.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[3][4]
-
Formazan Solubilization: Carefully remove the medium containing MTT.[3] Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[1][3]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
SRB (Sulphorhodamine B) Assay
Principle: The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass, which is an indicator of cell number.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA) solution (cold, 10-50% w/v)
-
SRB solution (0.04-0.4% w/v in 1% acetic acid)
-
1% acetic acid solution
-
Tris-base solution (10 mM, pH 10.5)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 25-50 µL of cold TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA and unbound cells. Allow the plates to air dry completely.
-
SRB Staining: Add 50-100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dye Solubilization: Add 100-200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
Principle: The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (serum-free medium is recommended for the assay step)
-
This compound
-
96-well flat-bottom plates
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis solution (provided in the kit, for positive control)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is advisable to have triplicate wells for: 1) untreated cells (spontaneous LDH release), 2) cells treated with this compound, and 3) cells treated with lysis solution (maximum LDH release). A no-cell control (background) is also necessary.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction (if applicable): Some kits require the addition of a stop solution. If so, add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of untreated cells) / (Absorbance of maximum LDH release - Absorbance of untreated cells)] x 100
Potential Mechanism of Action: Induction of Apoptosis
While the specific molecular targets of this compound in cancer cells are yet to be fully elucidated, many natural compounds exert their cytotoxic effects by inducing apoptosis (programmed cell death). A plausible mechanism for this compound could involve the activation of intrinsic or extrinsic apoptotic pathways.
The diagram below illustrates a generalized apoptosis signaling pathway that is a common mechanism for anticancer compounds. It is important to note that the involvement of these specific proteins and pathways in this compound-induced cytotoxicity requires experimental validation.
Further investigations, such as Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family members), flow cytometry for Annexin V/PI staining, and cell cycle analysis, are recommended to elucidate the precise mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Cytotoxic and pro-apoptotic effects of botanical drugs derived from the indigenous cultivated medicinal plant Paris polyphylla var. yunnanensis [frontiersin.org]
- 3. Cytotoxic effects of the novel isoflavone, phenoxodiol, on prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Phebalosin: A Promising Natural Coumarin for Antifungal Drug Discovery
Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Phebalosin, a natural coumarin, as a potential lead compound in the development of novel antifungal agents. The information compiled herein, including quantitative data, detailed experimental protocols, and visual workflows, is intended to facilitate further research and development in this area. While this compound has demonstrated notable antifungal properties, its potential in other therapeutic areas such as oncology, anti-inflammatory, and neuroprotection remains largely unexplored and warrants future investigation.
Application Notes
This compound, a coumarin isolated from plant sources such as Polygala paniculata and Murraya exotica, has emerged as a molecule of interest in the field of antifungal drug discovery.[1] Recent studies have highlighted its inhibitory activity against pathogenic fungi, particularly Paracoccidioides brasiliensis, the causative agent of paracoccidioidomycosis, a prevalent systemic mycosis in South America.[1][2]
The growing concern over drug-resistant fungal infections necessitates the exploration of new chemical scaffolds, and natural products like this compound offer a promising starting point. The structural modification of this compound has also been shown to enhance its antifungal potency, suggesting that this compound is a viable candidate for the development of a new class of antifungal drugs.[1][2]
Antifungal Activity
This compound has demonstrated significant in vitro activity against various clinical isolates of Paracoccidioides brasiliensis. The minimum inhibitory concentration (MIC) values indicate its potential to thwart the growth of this pathogenic fungus. Furthermore, chemical modifications of the this compound structure have yielded derivatives with even greater antifungal efficacy.[1][2]
Table 1: Antifungal Activity of this compound and its Derivatives against Paracoccidioides brasiliensis
| Compound | Isolate: Pb18 (MIC in µg/mL) | Isolate: Pb03 (MIC in µg/mL) | Isolate: Pb01 (MIC in µg/mL) | Isolate: Pb339 (MIC in µg/mL) |
| This compound (1) | 132.2 | 31.2 | - | - |
| Derivative 2 | 500 | 500 | 500 | 500 |
| Derivative 3 | 250 | 1.9 | 250 | 250 |
| Derivative 4 | >500 | 125 | 500 | 500 |
| Derivative 5 | 250 | 15.6 | 250 | 250 |
| Derivative 6 | 125 | 15.6 | 125 | 125 |
| Derivative 7 | >500 | 500 | 500 | 500 |
| Derivative 8 | >500 | 250 | 500 | 500 |
Data extracted from Missau et al., 2014.[1][2]
Potential Mechanism of Action
While the precise mechanism of action for this compound's antifungal activity has not yet been fully elucidated, studies on other coumarin derivatives suggest potential pathways.[1][2] One plausible mechanism is the induction of apoptosis in fungal cells. This can be triggered by an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of metacaspases.[3][4] An influx of mitochondrial Ca2+ has also been implicated in coumarin-induced apoptosis in fungi.[3][4]
Another potential target for coumarins is the fungal cell membrane, specifically the biosynthesis of ergosterol, a crucial component for maintaining membrane integrity and fluidity.[5][6] Inhibition of enzymes in the ergosterol biosynthesis pathway can lead to the accumulation of toxic sterol intermediates and ultimately, cell death.
Further research is necessary to definitively establish the mechanism by which this compound exerts its antifungal effects.
Experimental Protocols
Isolation and Purification of this compound from Murraya exotica L.
This protocol is based on the method described by Ye et al., 2018.[5]
1.1. Supercritical Fluid Extraction (SFE):
-
Grind dried leaves of Murraya exotica L. to a fine powder.
-
Perform SFE with CO2 under optimized conditions: 27 MPa pressure, 52°C, with 60 mL of entrainer.
-
Collect the crude extract.
1.2. Solvent Extraction:
-
Extract the crude SFE product with 80% methanol/water.
-
Concentrate the methanol/water extract under vacuum.
1.3. High-Speed Countercurrent Chromatography (HSCCC):
-
Enrichment Step: Subject the methanol/water extract to conventional HSCCC for initial fractionation and enrichment of coumarins.
-
Purification Step: Utilize consecutive HSCCC to isolate and purify this compound from the enriched fraction to a high degree of purity (e.g., >98%).
Synthesis of this compound Derivatives
The following protocols for the synthesis of this compound derivatives are adapted from Missau et al., 2014.[1][2]
2.1. Epoxy Ring Ethanolysis of this compound (to yield Derivative 3):
-
Dissolve this compound in ethanol.
-
The crude product can be purified by flash column chromatography (230-400 mesh) with a hexane/ethyl acetate (40:60) mobile phase.
2.2. Acetylation of this compound (to yield Derivative 8):
-
Dissolve this compound (100 mg) in ethyl acetate (3 ml).
-
Add acetic anhydride (2 ml) and acetic acid (1 ml).
-
Catalyze the reaction with 4-(dimethylamino)pyridine (DMAP).
-
Stir the mixture at room temperature for 72 hours.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is a generalized method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and as described in antifungal research.[7][8]
3.1. Preparation of Fungal Inoculum:
-
Culture the desired fungal strain (e.g., Paracoccidioides brasiliensis) on appropriate agar plates.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute the suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.
3.2. Preparation of Drug Dilutions:
-
Dissolve this compound and its derivatives in dimethyl sulfoxide (DMSO).
-
Perform serial twofold dilutions of the compounds in RPMI 1640 medium in a 96-well microtiter plate.
3.3. Inoculation and Incubation:
-
Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 37°C for P. brasiliensis) for the required duration (e.g., 14 days).
3.4. Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Visualizations
Caption: Experimental workflow for the isolation, derivatization, and antifungal evaluation of this compound.
Caption: Potential mechanism of action: Coumarin-induced apoptosis in fungal cells.
Caption: Potential mechanism: Inhibition of the ergosterol biosynthesis pathway by this compound.
References
- 1. Frontiers | Antifungal Activity of Coumarin Against Candida albicans Is Related to Apoptosis [frontiersin.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Antifungal Activity of Coumarin Against Candida albicans Is Related to Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Activity of Coumarin Against Candida albicans Is Related to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Ergosterol biosynthesis: a fungal pathway for life on land? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Developing Phebalosin derivatives with enhanced bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and bioactivity of Phebalosin and its derivatives. Detailed protocols for the synthesis of novel derivatives and the evaluation of their antifungal, cytotoxic, and anti-inflammatory properties are presented. Additionally, potential signaling pathways involved in the anticancer activity of coumarin-based compounds are illustrated to guide further mechanistic studies.
Data Presentation: Bioactivity of this compound Derivatives
The following table summarizes the antifungal activity of this compound and seven of its derivatives against four clinical isolates of Paracoccidioides brasiliensis. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL. Lower MIC values indicate greater antifungal activity.
| Compound | Structure | Pb18 (MIC µg/mL) | Pb03 (MIC µg/mL) | Pb01 (MIC µg/mL) | Pb339 (MIC µg/mL) |
| 1 (this compound) | 7-methoxy-8-[(2R,3R)-3-(1-methylethenyl)oxiran-2-yl]-2H-1-benzopyran-2-one | 31.2 | 31.2 | 62.5 | 31.2 |
| 2 | Diol derivative | 125 | 125 | 250 | 125 |
| 3 | Methoxy derivative | 62.5 | 125 | 125 | 62.5 |
| 4 | Ethoxy derivative | 62.5 | 62.5 | 125 | 62.5 |
| 5 | Isopropoxy derivative | 31.2 | 62.5 | 62.5 | 31.2 |
| 6 | n-Butoxy derivative | 31.2 | 31.2 | 62.5 | 31.2 |
| 7 | Acetal derivative | >500 | >500 | >500 | >500 |
| 8 | Acetoxy derivative | 250 | 500 | 500 | 250 |
Data extracted from Missau et al., 2014.
Experimental Protocols
Detailed methodologies for the synthesis of this compound derivatives and key bioactivity assays are provided below.
Protocol 1: Synthesis of this compound Derivatives
This protocol describes the general method for the synthesis of this compound derivatives through the acid-catalyzed opening of the epoxide ring of this compound (1) with different nucleophiles (alcohols, water, and acetic anhydride).
Materials:
-
This compound (1)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (CH2Cl2), Methanol (MeOH), Ethanol (EtOH), Isopropanol (iPrOH), n-Butanol (nBuOH), Acetone, Acetic Anhydride
-
Sulfuric Acid (H2SO4)
-
Sodium Bicarbonate (NaHCO3) solution
-
Thin Layer Chromatography (TLC) plates
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1) in the corresponding alcohol (MeOH, EtOH, iPrOH, or nBuOH) or acetone. For the synthesis of the diol (2) and acetoxy (8) derivatives, use a mixture of CH2Cl2 and water or acetic anhydride, respectively.
-
Add a catalytic amount of concentrated H2SO4 to the solution.
-
Stir the reaction mixture at room temperature for the appropriate time (typically 24-72 hours), monitoring the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a saturated NaHCO3 solution.
-
Extract the product with CH2Cl2 (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to obtain the pure derivative.
-
Characterize the final products by spectroscopic methods (e.g., IR, ¹H NMR, ¹³C NMR) and determine their melting points.
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against fungal strains.
Materials:
-
This compound derivatives dissolved in Dimethyl Sulfoxide (DMSO)
-
Fungal isolates (e.g., Paracoccidioides brasiliensis)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare a stock solution of each this compound derivative in DMSO.
-
Perform serial two-fold dilutions of each compound in RPMI-1640 medium in a 96-well plate. The final concentrations should typically range from 0.25 to 500 µg/mL.
-
Prepare a fungal inoculum suspension and adjust the cell density to approximately 1-5 x 10⁵ CFU/mL in RPMI-1640 medium.
-
Add the fungal inoculum to each well of the microtiter plate. Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).
-
Incubate the plates at 35°C for 48-72 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control. Growth can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm).
Protocol 3: Cytotoxicity Assessment (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of this compound derivatives on a selected cell line (e.g., human embryonic kidney cells HEK293 or cancer cell lines).
Materials:
-
This compound derivatives dissolved in DMSO
-
Human cell line (e.g., HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
After 24 hours, treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for another 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.
Protocol 4: Anti-inflammatory Activity (Nitric Oxide Assay)
This protocol outlines the procedure to assess the anti-inflammatory potential of this compound derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
This compound derivatives dissolved in DMSO
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
Sterile 96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of the this compound derivatives for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (cells with a known NO inhibitor and LPS).
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition can then be calculated.
Visualizations: Diagrams of Workflows and Signaling Pathways
The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflows and a potential signaling pathway for the anticancer activity of coumarin derivatives.
Disclaimer: The signaling pathway diagram represents a generalized mechanism for coumarin derivatives based on current literature. The specific molecular targets and pathways for this compound and its derivatives require further investigation. The cytotoxicity and anti-inflammatory data for the synthesized this compound derivatives (2-8) are not currently available in the public domain; the provided protocols serve as a template for future research endeavors.
Troubleshooting & Optimization
Technical Support Center: Optimizing Solvent Systems for Phebalosin Chromatography
Welcome to the technical support center for Phebalosin chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your purification and analysis of this compound.
Troubleshooting Guides
This section addresses specific issues you may encounter during the chromatographic separation of this compound.
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions between this compound and the silica backbone of the column, especially with residual silanol groups.[1][2] | - Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic or acetic acid) to suppress the ionization of any potential phenolic hydroxyl groups.[3] - Use a high-purity, end-capped C18 column to minimize free silanol groups.[1] - Consider using a different stationary phase, like a phenyl-hexyl column, which offers different selectivity.[3] |
| Column overload.[3] | - Reduce the injection volume or the concentration of the sample.[3] | |
| Shifting Retention Times | Inconsistent mobile phase preparation.[3] | - Prepare fresh mobile phase for each run and ensure accurate mixing of solvents.[3] - Use a buffer if precise pH control is critical for your separation.[3][4] |
| Column temperature fluctuations.[3] | - Use a column oven to maintain a constant and stable temperature.[3] | |
| Column degradation. | - Flush the column with a strong solvent after each batch of samples. - If performance does not improve after cleaning, replace the column.[3] | |
| Poor Resolution / Co-eluting Peaks | The mobile phase composition is not optimized.[3] | - Adjust the gradient slope; a shallower gradient can improve the separation of closely eluting peaks.[3] - Change the organic solvent (e.g., from methanol to acetonitrile or vice versa) to alter selectivity.[3][4] |
| Presence of isomers or structurally similar compounds. | - Optimize the column temperature, as a change in temperature can sometimes improve the resolution of isomers.[3] | |
| Ghost Peaks | Contaminants in the mobile phase or sample carryover.[3] | - Use high-purity solvents and freshly prepared mobile phase. - Run a blank gradient to identify any contaminating peaks. - Ensure the injection system is clean to avoid carryover from previous injections. |
Column Chromatography (Normal Phase)
| Problem | Potential Cause | Suggested Solution |
| Compound does not move from the origin (streaking at the baseline) | The solvent system is not polar enough. | - Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. |
| All compounds run with the solvent front | The solvent system is too polar. | - Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane. |
| Poor separation between spots | The polarity of the solvent system is not optimized for the specific separation. | - Test a range of solvent systems with varying polarities. For coumarins, systems like hexane/ethyl acetate or dichloromethane/methanol are often effective. |
| Irregular spot shapes | The sample is overloaded on the TLC plate or column. | - Apply a smaller amount of the sample. |
| The compound may be degrading on the silica gel. | - Add a small amount of a modifier to the solvent system, such as a few drops of acetic acid or triethylamine, depending on the compound's properties. |
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvent systems for this compound chromatography?
A1: For reversed-phase HPLC, a good starting point is a gradient elution with a C18 column. The mobile phase typically consists of a mixture of water (solvent A) and acetonitrile or methanol (solvent B).[3][5][6] Both solvents are often acidified with 0.1% formic acid or acetic acid to improve peak shape.[3] For normal-phase column chromatography, a common solvent system is a mixture of hexane and ethyl acetate. A 50:50 (v/v) mixture of hexane/ethyl acetate has been used for the purification of this compound derivatives.[7]
Q2: Should I use isocratic or gradient elution for the HPLC analysis of this compound?
A2: The choice depends on the complexity of your sample. For a relatively pure sample, an isocratic elution (constant mobile phase composition) may be sufficient. However, for complex mixtures like crude plant extracts, a gradient elution (where the proportion of the organic solvent is increased over time) is generally preferred. This allows for the effective separation of compounds with a wide range of polarities in a single run.[3]
Q3: Why is it important to add acid to the mobile phase in reversed-phase HPLC of coumarins?
A3: Adding a small amount of acid, such as formic or acetic acid, helps to suppress the ionization of any phenolic hydroxyl groups that may be present in coumarin structures. This reduces peak tailing and results in sharper, more symmetrical peaks, which improves resolution and quantification.[3]
Q4: My this compound is not stable in the chromatography solvent. What can I do?
A4: this compound stability can be solvent-dependent. It is advisable to perform stability studies in the selected mobile phase. If degradation is observed, consider using a different solvent system or adjusting the pH. The stability of some compounds can be affected by the polarity and proticity of the solvent.[8]
Quantitative Data on Solvent Systems
The following table summarizes representative solvent systems used for the chromatographic separation of coumarins, including those applicable to this compound.
| Chromatography Technique | Stationary Phase | Mobile Phase | Compound(s) | Reference |
| Reversed-Phase HPLC | C18 | Acetonitrile/Water (gradient) | Various Coumarins | [5][6] |
| Reversed-Phase HPLC | C18 | Methanol/Water with 0.3% Acetic Acid (gradient) | Coumarin, 4-hydroxycoumarin, Dicoumarol | [9] |
| Normal-Phase Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (50:50, v/v) | This compound derivatives | [7] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for the Analysis of this compound
This protocol is a general guideline and may require optimization for your specific instrument and sample.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A starting condition of 35% B, increasing to 100% B over 14 minutes, is a reasonable starting point for method development.[5][6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[6]
-
Detection: UV detection at a wavelength appropriate for this compound (e.g., around 330 nm for many coumarins).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Normal-Phase Column Chromatography for the Purification of this compound
-
Stationary Phase: Silica gel (60-120 mesh).
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column.
-
Sample Loading: Dissolve the crude sample in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.
-
Elution:
-
Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate.
-
Begin with a low percentage of ethyl acetate (e.g., 5-10%) and collect fractions.
-
Monitor the fractions by TLC to track the elution of this compound.
-
A solvent system of hexane/ethyl acetate (50:50, v/v) has been reported for the purification of related compounds and can be a target polarity to aim for.[7]
-
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing pure this compound. Combine the pure fractions and evaporate the solvent.
Visualizations
Caption: A typical experimental workflow for the analysis and purification of this compound.
Caption: A decision tree for troubleshooting common issues in this compound chromatography.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. nacalai.com [nacalai.com]
- 5. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of rapamycin chemical stability in volatile-organic solvents by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Common impurities in Phebalosin natural product isolation
Welcome to the technical support center for the isolation of the natural product phebalosin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental workflow.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: I am seeing several unexpected spots on my TLC plate after initial extraction and chromatography of this compound. What are the likely impurities?
A1: The most common impurities in this compound isolation are other structurally related coumarins that are co-extracted from the plant source. The specific impurities will depend on the plant genus and species you are using. Common plant sources for this compound include species from the Murraya, Micromelum, Polygala, and Phebalium genera.
For example:
-
If you are working with Murraya exotica, you may encounter coumarins such as hainanmurpanin and meranzin, which have been co-isolated with this compound. Other potential impurities from this source include a wide range of other coumarins like murratins, murraol, and various senecioate and acetate derivatives.[1][2]
-
When isolating from Micromelum minutum, potential impurities include minutuminolate and various micromarins.[3][4]
-
From Polygala paniculata, common co-occurring coumarins are aurapten and murrangatin.[5][6]
-
If your source is Phebalium aff. tuberculosum, you should be aware of various phebaclavins and trichoclin acetate as potential contaminants.
It is crucial to identify the specific plant source to anticipate the likely impurity profile.
Q2: My final isolated compound shows a slightly different NMR spectrum from the reference for this compound, particularly in the aliphatic region. What could be the cause?
A2: This could be due to the presence of isomeric impurities or degradation products. This compound contains an epoxide ring which can be susceptible to opening under certain conditions. For instance, if your isolation protocol involves the use of acidic solvents or alcohols for prolonged periods, you might inadvertently form derivatives.
-
Dihydroxy derivative: The epoxide ring can hydrolyze to form a diol, which will significantly change the signals in the aliphatic region of the NMR spectrum.
-
Alkoxy derivatives: If alcohols (e.g., methanol, ethanol) are used as solvents, they can react with the epoxide to form corresponding alkoxy alcohols (e.g., a 1'-hydroxy-2'-ethoxy derivative).
To troubleshoot this, carefully review your extraction and chromatography conditions. Avoid strong acids and consider using alternative solvents to alcohols if you suspect derivative formation. Re-purification by preparative HPLC or careful column chromatography with a less polar solvent system may help to separate these degradation products.
Q3: I am having difficulty separating this compound from a persistent impurity with a very similar Rf value on TLC. What strategies can I employ?
A3: When dealing with impurities that have similar polarities to this compound, standard chromatographic techniques may be insufficient. Here are some advanced strategies:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC using a C18 column with a carefully optimized gradient of water and an organic solvent like acetonitrile or methanol is a powerful tool for separating compounds with minor structural differences.
-
High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids solid stationary phases, which can cause irreversible adsorption of the sample. It has been successfully used for the preparative separation of this compound from other coumarins like hainanmurpanin and meranzin.[3]
-
Solvent System Optimization: Systematically screen different solvent systems for your column chromatography. A change from a standard hexane/ethyl acetate system to one involving dichloromethane, acetone, or a combination thereof might provide the necessary selectivity.
-
Recrystallization: If you have a semi-pure sample, recrystallization from a suitable solvent system can be a highly effective final purification step to remove minor impurities.
Data on Common Impurities
The following tables summarize the common impurities found when isolating this compound from different plant sources.
Table 1: Co-occurring Natural Product Impurities in this compound Isolation
| Impurity Name | Plant Source | Reference |
| Hainanmurpanin | Murraya exotica | [3] |
| Meranzin | Murraya exotica | [3] |
| Aurapten | Polygala paniculata | [5][6] |
| Murrangatin | Polygala paniculata | [5][6] |
| 7-methoxy-8-(l,4-dihydroxy-3-methyl-2-butenyl)coumarin | Polygala paniculata | [5][6] |
| Phebaclavin A, B, D, G, H | Phebalium aff. tuberculosum | |
| Trichoclin Acetate | Phebalium aff. tuberculosum | |
| Minutuminolate | Micromelum minutum | [3] |
| Micromarin-A, -B, -C, -F, -G, -H | Micromelum minutum | [4] |
| Murratins A-M | Murraya exotica | [1] |
Table 2: Potential Degradation Product Impurities of this compound
| Impurity Type | Formation Condition |
| Dihydroxy derivative | Acid-catalyzed hydrolysis of the epoxide ring |
| 1'-hydroxy-2'-alkoxy derivative | Reaction of the epoxide ring with alcohol solvents |
Experimental Protocols
Protocol 1: Isolation of this compound via High-Speed Counter-Current Chromatography
This protocol is adapted from a method for isolating this compound from the leaves of Murraya exotica.
-
Extraction:
-
Perform supercritical fluid extraction with CO2 on the dried leaves.
-
The resulting extract is then subjected to solvent extraction with 80% methanol/water.
-
The methanol/water extract is concentrated to yield a crude extract.
-
-
Enrichment by Conventional HSCCC:
-
The crude extract is first subjected to conventional HSCCC for initial fractionation and enrichment of the target coumarins.
-
-
Purification by Consecutive HSCCC:
-
A two-phase solvent system is selected (e.g., n-hexane-ethyl acetate-methanol-water at an optimized ratio).
-
The enriched fraction from the previous step is subjected to consecutive HSCCC.
-
The fractions are collected and monitored by TLC or HPLC.
-
Fractions containing pure this compound are combined and the solvent is evaporated to yield the final product.
-
Visualizations
References
- 1. Coumarin derivatives from the leaves and twigs of Murraya exotica L. and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A new coumarin from the roots of Micromelum minutum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
Technical Support Center: Chemical Synthesis of Phebalosin
Welcome to the technical support center for the chemical synthesis of Phebalosin. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of this natural product. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the chemical synthesis of this compound. The proposed synthetic route involves three main stages:
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Synthesis of the Coumarin Core: Formation of 7-hydroxy-4-methylcoumarin.
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Prenylation and Methylation: Introduction of the prenyl group at the C8 position and methylation of the hydroxyl group to yield Osthole.
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Epoxidation: Conversion of Osthole to this compound.
Diagram of the General Synthetic Workflow
Phebalosin in Bioassays: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing phebalosin in bioassays. This compound, a natural coumarin, presents solubility challenges that can impact experimental outcomes. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure reliable and reproducible results.
Troubleshooting Guide: Overcoming this compound Solubility Issues
Researchers may encounter precipitation when preparing this compound for bioassays, particularly when introducing it into aqueous cell culture media. Below is a systematic approach to troubleshoot and prevent these issues.
Problem: this compound precipitates out of solution upon dilution in aqueous media.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Low Intrinsic Solubility | This compound is a hydrophobic molecule with limited solubility in aqueous solutions. | Utilize a suitable organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for this compound.[1] Other options include chloroform, dichloromethane, ethyl acetate, and acetone. |
| Solvent Shock | Rapid dilution of a concentrated DMSO stock into an aqueous medium can cause the compound to crash out of solution due to the sudden change in solvent polarity. | Employ a serial dilution method. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) culture medium while gently vortexing. Then, add this intermediate dilution to the final culture volume. Avoid adding the aqueous medium directly to the concentrated DMSO stock. |
| Low Temperature | Adding a cold stock solution to warmer media can decrease solubility and induce precipitation. | Allow the this compound stock solution to equilibrate to room temperature before use. Pre-warming the cell culture medium to 37°C before adding the compound can also help maintain solubility. |
| High Final Concentration | The desired final concentration of this compound in the bioassay may exceed its solubility limit in the final solvent composition (media + DMSO). | If possible, lower the final concentration of this compound. If a high concentration is necessary, consider using a co-solvent system or a specialized formulation approach, though this will require additional validation. |
| Interaction with Media Components | Salts and other components in the cell culture medium can sometimes interact with the compound, leading to precipitation. | Prepare a control plate with the same final concentration of DMSO in the medium (without this compound) to rule out solvent- or media-induced precipitation. |
Visual Troubleshooting Workflow:
Caption: A troubleshooting flowchart for addressing this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for use in biological assays due to its high solubilizing capacity for hydrophobic compounds.[1] Other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone can also be used.
Q2: What is a safe concentration of DMSO to use in cell culture?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q3: How should I store my this compound stock solution?
A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q4: My this compound stock in DMSO has solidified at -20°C. What should I do?
A4: DMSO can solidify at temperatures below 18.5°C (65.3°F). This is normal and does not necessarily indicate a problem with the compound. You can gently warm the vial to room temperature or in a 37°C water bath to thaw the solution completely. Ensure the solution is homogeneous before use.
Q5: What are the known biological activities of this compound?
A5: this compound has demonstrated promising antifungal activity against various isolates of Paracoccidioides brasiliensis.[1][2] Studies have also suggested potential anti-inflammatory and antioxidant effects for related compounds, though the specific mechanisms for this compound are still under investigation.
Q6: Are there any known signaling pathways affected by this compound?
A6: The precise signaling pathways modulated by this compound are not yet well-defined in the scientific literature. However, many natural compounds with similar structures (coumarins) are known to influence various pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways. Further research is needed to elucidate the specific molecular targets of this compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
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This compound (powder)
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Anhydrous, sterile-filtered DMSO
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Sterile microcentrifuge tubes
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Calibrated analytical balance
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Vortex mixer
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 258.27 g/mol .
-
Calculation: 0.01 mol/L * 258.27 g/mol = 2.5827 g/L = 2.5827 mg/mL
-
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of sterile DMSO to the tube.
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Vortex the solution until the this compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Workflow for Stock Solution Preparation:
References
Degradation products of Phebalosin and their identification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with phebalosin. The information focuses on the identification and characterization of its degradation products.
Frequently Asked Questions (FAQs)
Q1: I am performing forced degradation of this compound under acidic conditions and see a new, more polar peak in my HPLC chromatogram. What is this likely to be?
A1: Under acidic conditions, the most probable degradation product is the dihydroxy derivative of this compound. This occurs through the acid-catalyzed hydrolysis of the epoxide ring, resulting in the formation of a vicinal diol. This product is more polar than this compound and will, therefore, have a shorter retention time on a reverse-phase HPLC column. A study by Missau et al. (2014) reported the formation of this dihydroxy derivative upon treatment of this compound with hydrochloric acid in the presence of silica gel[1].
Q2: My mass spectrometry results for a suspected degradation product show a mass increase of 18 amu compared to the parent this compound. Does this confirm hydrolysis?
A2: An increase of 18 atomic mass units (amu), corresponding to the addition of a water molecule, is strong evidence for the formation of the dihydroxy derivative (hydrolysis product). This compound has a molecular weight of approximately 258.27 g/mol [2]. The dihydroxy derivative would, therefore, have a molecular weight of approximately 276.29 g/mol . You should observe a corresponding [M+H]⁺ ion at m/z 277.29 in positive ion mode ESI-MS.
Q3: I am not seeing any degradation of this compound under oxidative stress with hydrogen peroxide. Is this expected?
A3: While this compound has sites susceptible to oxidation (the double bond of the coumarin ring, the vinyl group, and potentially the ether linkage), the reaction kinetics may be slow under your current experimental conditions. Consider increasing the concentration of hydrogen peroxide, extending the reaction time, or performing the experiment at a slightly elevated temperature. It is also possible that the degradation products are not being detected by your current analytical method. Ensure your method is capable of detecting a range of potential products with different polarities.
Q4: What are the likely degradation products under photolytic stress?
A4: Coumarin-based structures can undergo photodegradation. Potential reactions for this compound upon exposure to UV light include dimerization of the coumarin ring or oxidation of the side chain. It is also possible for photolytic conditions to generate radical species that can lead to a variety of degradation products. The specific products will depend on the wavelength of light and the solvent used.
Q5: How can I confirm the structure of a suspected degradation product?
A5: Structural confirmation requires spectroscopic analysis. After isolating the degradation product using techniques like preparative HPLC, you should perform:
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High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition.
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NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the complete chemical structure and stereochemistry. Comparison of the NMR spectra of the degradation product with that of the parent this compound will highlight the structural changes[3][4][5].
Troubleshooting Guides
Issue 1: Poor Separation of this compound and its Degradation Products in RP-HPLC
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase Composition | The dihydroxy hydrolysis product is significantly more polar than this compound. If you are using a high percentage of organic solvent, the degradation product may elute very early, close to the solvent front. Try a gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic phase to improve resolution. |
| Incorrect Column Chemistry | A standard C18 column should provide good separation. If co-elution is an issue, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded column. |
| pH of the Mobile Phase | The pH of the mobile phase can affect the peak shape of both the parent compound and its degradation products. For coumarins, a slightly acidic mobile phase (e.g., with 0.1% formic acid) often yields sharper peaks. |
Issue 2: No Peaks Observed for Degradation Products in LC-MS
| Possible Cause | Troubleshooting Step |
| Poor Ionization of Degradants | The degradation products may not ionize efficiently under the current MS source conditions. Experiment with both positive and negative ion modes. Adjust source parameters such as capillary voltage and gas temperatures. |
| In-source Fragmentation | The degradation products might be fragmenting in the mass spectrometer source, preventing the observation of the molecular ion. Reduce the fragmentor or cone voltage to minimize in-source collision-induced dissociation. |
| Low Concentration of Degradants | The extent of degradation may be too low for detection. The goal of forced degradation is typically to achieve 5-20% degradation[6]. If degradation is minimal, increase the stress level (e.g., higher temperature, longer exposure time) and re-analyze. |
| Mass Range Mismatch | Ensure the mass spectrometer is scanning a wide enough range to detect potential degradation products, which could have higher or lower masses than the parent compound. |
Data Presentation
Table 1: Potential Degradation Products of this compound
| Product Name | Stress Condition | Proposed Structure | Molecular Formula | Δ Mass (amu) | Expected [M+H]⁺ (m/z) |
| This compound | - | Parent Compound | C₁₅H₁₄O₄ | 0 | 259.09 |
| This compound Diol | Acidic Hydrolysis | Hydrolysis of epoxide | C₁₅H₁₆O₅ | +18 | 277.10 |
| Hypothetical Oxidized Product | Oxidative | Epoxidation of vinyl group | C₁₅H₁₄O₅ | +16 | 275.08 |
| Hypothetical Hydroxylated Coumarin | Oxidative/Photolytic | Hydroxylation of coumarin ring | C₁₅H₁₄O₅ | +16 | 275.08 |
| Hypothetical Cleavage Product | Strong Acid/Base | Cleavage of ether linkage | C₁₄H₁₂O₄ | -14 | 245.07 |
Note: Products other than this compound Diol are hypothetical and based on the general reactivity of coumarins and related functional groups.
Experimental Protocols
Protocol 1: Forced Degradation of this compound
This protocol outlines typical starting conditions for forced degradation studies. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[6].
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.
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Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature, protected from light, for 24 hours. At specified time points, withdraw an aliquot and dilute for analysis.
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Thermal Degradation: Store the solid this compound powder in an oven at 105°C for 24 hours. Also, keep a solution of this compound at 60°C. At specified time points, sample, dissolve (if solid), and dilute for analysis.
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Photolytic Degradation: Expose a solution of this compound (e.g., 0.1 mg/mL) to a photostability chamber with a light source (e.g., UV 254 nm) for a defined period. A control sample should be kept in the dark under the same conditions. Sample at time points for analysis.
Protocol 2: HPLC-MS Method for Identification of Degradation Products
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Chromatographic System: A high-performance liquid chromatography system coupled with a mass spectrometer (e.g., ESI-QTOF-MS) is recommended.
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point.
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Mobile Phase:
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Mobile Phase A: 0.1% Formic acid in water.
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Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution:
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0-5 min: 5% B
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5-25 min: 5% to 95% B
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25-30 min: 95% B
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30-31 min: 95% to 5% B
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31-35 min: 5% B
-
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Detection:
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PDA/DAD Detector: Scan from 200-400 nm.
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MS Detector (Positive ESI mode):
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Capillary Voltage: 3.5 kV
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Drying Gas Temperature: 325°C
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Nebulizer Pressure: 35 psi
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Scan Range: m/z 100-1000
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-
Visualizations
Caption: Hypothetical degradation pathways of this compound under various stress conditions.
Caption: General workflow for the identification of this compound degradation products.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C15H14O4 | CID 188300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Enhancing the Stability of Phebalosin in Solution
Welcome to the technical support center for Phebalosin. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of this compound in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the common causes?
A1: this compound, a coumarin derivative, can be susceptible to degradation under various conditions. The most common causes include:
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pH Instability: Extreme pH values, both acidic and alkaline, can catalyze the hydrolysis of the lactone ring and the epoxide group present in this compound.
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Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the oxidation of the molecule.
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Light Exposure: Like many coumarins, this compound may be sensitive to light, which can induce photochemical degradation.
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Elevated Temperature: High temperatures can accelerate the rate of all chemical degradation pathways.
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Hydrolysis: The epoxide ring in this compound is susceptible to hydrolysis, which can be accelerated by acidic or alkaline conditions, leading to the formation of a dihydroxy derivative.[1]
Q2: What are the visible signs of this compound degradation in solution?
A2: Degradation of this compound can manifest in several ways, including:
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A change in the color of the solution.
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The formation of precipitates or turbidity.
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A decrease in the expected biological activity.
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The appearance of new peaks and a decrease in the this compound peak area when analyzed by chromatography (e.g., HPLC).
Q3: What is the recommended solvent for dissolving this compound?
A3: Due to its chemical structure, this compound is expected to have low water solubility. Common solvents used for coumarins include dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] For aqueous solutions, it is advisable to first dissolve this compound in a minimal amount of an appropriate organic solvent before diluting with the aqueous buffer.
Q4: How should I store my this compound solutions to maximize stability?
A4: To minimize degradation, this compound solutions should be:
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Stored at low temperatures (e.g., 2-8 °C or frozen at -20 °C or -80 °C).
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Protected from light by using amber vials or by wrapping the container in aluminum foil.
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Stored under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially for long-term storage.
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Maintained at an optimal pH, which should be determined experimentally but is generally close to neutral for many compounds.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in In Vitro Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| pH of the culture medium | Buffer the medium to a pH where this compound is most stable. This can be predetermined through a pH stability study. | Slower degradation of this compound and more consistent assay results. |
| Presence of reactive oxygen species (ROS) in cell culture | Add antioxidants to the culture medium, if compatible with the experimental design. | Reduced oxidative degradation of this compound. |
| Binding to plasticware | Use low-binding microplates and tubes. | Increased effective concentration of this compound in the assay. |
| Enzymatic degradation by cellular components | If applicable, use cell-free assays to confirm direct compound instability. | Determine if degradation is cell-mediated. |
Issue 2: Precipitation of this compound in Aqueous Buffers
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility | Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO) and dilute it serially in the aqueous buffer. Ensure the final concentration of the organic solvent is low and does not affect the experiment. | A clear, homogenous solution without precipitation. |
| "Salting out" effect | Decrease the salt concentration of the buffer if experimentally permissible. | Improved solubility of this compound. |
| pH-dependent solubility | Adjust the pH of the buffer. The solubility of this compound may vary with pH. | Determine the optimal pH for solubility. |
| Use of solubility enhancers | Consider incorporating solubilizing agents such as cyclodextrins into the formulation. | Enhanced aqueous solubility of this compound. |
Experimental Protocols
To systematically investigate and enhance the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to identify potential degradation pathways and establish a stability-indicating analytical method.
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the degradation products and pathways of this compound under various stress conditions.
Materials:
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This compound
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC-grade water, methanol, and acetonitrile
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A stability-indicating HPLC method (see Protocol 2)
Procedure:
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Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
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Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at room temperature for a defined period.
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Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Incubate at room temperature for a defined period.
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Thermal Degradation: Store a solid sample of this compound and a solution of this compound at an elevated temperature (e.g., 60 °C) for a defined period.
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Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp or daylight) for a defined period, alongside a control sample protected from light.
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Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary, and analyze it using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Instrumentation and Columns:
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions (Example):
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (e.g., around its λmax).
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Injection Volume: 10-20 µL.
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Column Temperature: 25-30 °C.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent this compound peak.
Data Presentation
The results from the forced degradation studies should be summarized in a table to clearly present the stability profile of this compound under different conditions.
Table 1: Summary of Forced Degradation Studies on this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 °C | Data to be determined experimentally | Data to be determined experimentally |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | Room Temp | Data to be determined experimentally | Data to be determined experimentally |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | Data to be determined experimentally | Data to be determined experimentally |
| Thermal | - | 48 hours | 60 °C | Data to be determined experimentally | Data to be determined experimentally |
| Photolytic | UV Light | 24 hours | Room Temp | Data to be determined experimentally | Data to be determined experimentally |
Visualizations
Experimental Workflow for Forced Degradation Study
Putative Degradation Pathway of this compound
Based on the known reactivity of coumarins and epoxides, a putative degradation pathway for this compound is proposed below. The primary points of degradation are likely the epoxide ring and the lactone ring of the coumarin core.
This technical support center provides a foundational guide for researchers working with this compound. As more specific stability data for this compound becomes available in the scientific literature, this resource will be updated. Researchers are encouraged to perform their own stability studies under their specific experimental conditions.
References
Overcoming resistance in cell lines treated with Phebalosin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance in cell lines treated with Phebalosin. As specific data on this compound resistance is limited, this guidance is based on established principles of resistance to natural compounds in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a natural coumarin compound isolated from various plant species.[1][2] It has been investigated for its biological activities, including antifungal properties.[2] Its potential as an anticancer agent is an area of ongoing research.
Q2: What are the initial signs of developing resistance to this compound in my cell line?
Signs of developing resistance to this compound include:
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A gradual or sharp increase in the half-maximal inhibitory concentration (IC50) value.
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Diminished morphological changes (e.g., less apoptosis, reduced cell rounding) at previously effective concentrations.
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Recovery of cell proliferation after initial growth inhibition following treatment.
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Reduced expression of apoptotic markers (e.g., cleaved caspase-3) compared to initial experiments.
Q3: What are the common mechanisms of cellular resistance to natural compounds like this compound?
Cancer cells can develop resistance to natural therapeutic compounds through several mechanisms:
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump the drug out of the cell, reducing its intracellular concentration.[3][4]
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Dysregulated Apoptosis: Alterations in apoptotic pathways, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2) or the inactivation of pro-apoptotic proteins (e.g., BAX), can make cells less sensitive to drug-induced cell death.[4][5]
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Activation of Pro-Survival Signaling: Upregulation of compensatory signaling pathways, like the PI3K/Akt or MAPK/ERK pathways, can promote cell survival and override the cytotoxic effects of the treatment.[5][6]
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Target Modification: The cellular target of this compound may be mutated or altered, reducing the binding affinity of the compound.
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Increased Drug Metabolism: Cells may increase the expression of enzymes that metabolize and inactivate this compound.[7]
Troubleshooting Guides
Problem: The IC50 of this compound has significantly increased in my cell line.
An increased IC50 value is the most common indicator of resistance. The following workflow can help diagnose and potentially overcome this issue.
Workflow for Investigating Increased IC50
Caption: A workflow for diagnosing and addressing this compound resistance.
Step 1: Assess Drug Efflux Pump Activity
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Hypothesis: The resistant cells are overexpressing P-glycoprotein (P-gp) or other ABC transporters, leading to the rapid efflux of this compound.
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Recommended Experiment: Perform a Rhodamine 123 efflux assay. P-gp transports Rhodamine 123, so a lower intracellular accumulation of this fluorescent dye in resistant cells compared to parental cells indicates increased pump activity.
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Solution: If efflux pump activity is high, consider co-treatment with a P-gp inhibitor.
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Pharmacological Inhibitors: Verapamil or Tariquidar can be used to block P-gp function. Note that these may have their own cellular effects.
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Natural Compounds: Curcumin and (-)-epigallocatechin gallate have been reported to inhibit P-gp.[3]
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Step 2: Analyze Pro-Survival Signaling Pathways
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Hypothesis: Resistant cells have activated pro-survival pathways like PI3K/Akt or MAPK/ERK to evade this compound-induced apoptosis.
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Recommended Experiment: Use Western blotting to compare the phosphorylation status of key proteins (p-Akt, p-ERK) in parental vs. resistant cells, both with and without this compound treatment. An increase in the phosphorylated (active) forms of these proteins in resistant cells is a strong indicator.
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Solution: If pro-survival pathways are hyperactivated, a combination therapy approach is recommended.
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PI3K/Akt Pathway: Co-treat with a PI3K inhibitor (e.g., LY294002, Wortmannin).
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MAPK/ERK Pathway: Co-treat with a MEK inhibitor (e.g., U0126, Trametinib).
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Hypothetical Signaling Pathway for this compound Action & Resistance
Caption: Potential action of this compound and common resistance pathways.
Data Presentation: Hypothetical IC50 Values
Since specific IC50 values for this compound are not widely reported in the literature, the following table provides a template for researchers to track their own data and illustrates a typical resistance scenario.
| Cell Line | Treatment Condition | IC50 (µM) | Fold Resistance |
| Parental Cell Line | This compound alone | 5.2 ± 0.4 | 1.0 |
| Resistant Sub-line | This compound alone | 48.7 ± 3.1 | 9.4 |
| Resistant Sub-line | This compound + Verapamil (10 µM) | 12.3 ± 1.1 | 2.4 |
| Resistant Sub-line | This compound + LY294002 (5 µM) | 9.8 ± 0.9 | 1.9 |
Table 1: Example data showing the IC50 of this compound in a sensitive parental cell line and a derived resistant sub-line. Co-treatment with inhibitors partially restores sensitivity, suggesting the involvement of both efflux pumps and pro-survival signaling.
Experimental Protocols
Protocol 1: MTT Assay for IC50 Determination
This protocol is for assessing cell viability and determining the IC50 value of this compound.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
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Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
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Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the values on a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Pro-Survival Protein Activation
This protocol is for detecting the phosphorylation status of proteins like Akt.
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Cell Lysis: Treat parental and resistant cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an ECL substrate and an imaging system. Densitometry analysis can be used to quantify the changes in protein expression.
References
- 1. This compound | C15H14O4 | CID 188300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Targeting Drug Chemo-Resistance in Cancer Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell signaling pathways altered by natural chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcome Cancer Cell Drug Resistance Using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the yield of Phebalosin synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Phebalosin. Our aim is to facilitate the optimization of reaction conditions to improve the overall yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound is a prenylated coumarin epoxide. A common synthetic strategy involves a three-step process:
-
Synthesis of the Coumarin Core: Typically, the 7-hydroxycoumarin (umbelliferone) core is synthesized first. The most common methods for this are the Pechmann condensation and the Perkin reaction.
-
Prenylation: The hydroxyl group at the C7 position of umbelliferone is then alkylated with a prenyl group (e.g., using prenyl bromide).
-
Epoxidation: The double bond of the prenyl side chain is subsequently epoxidized to yield this compound.
Q2: Which method is preferred for synthesizing the umbelliferone core for higher yields?
A2: The Pechmann condensation of resorcinol and a β-ketoester (like ethyl acetoacetate) is often preferred for the synthesis of 7-hydroxycoumarins due to its versatility and generally good yields with activated phenols like resorcinol.[1][2] The reaction can often be carried out under milder conditions compared to other methods.[3]
Q3: What are the critical parameters to control during the Pechmann condensation?
A3: Key parameters to optimize for the Pechmann condensation include the choice of acid catalyst, reaction temperature, and reaction time. The use of solid acid catalysts can simplify workup and improve reusability. Temperature is also a critical factor; for instance, in the synthesis of 7-hydroxy-4-methyl coumarin, increasing the temperature to 110°C has been shown to improve the yield significantly, but higher temperatures can lead to side product formation.[2]
Q4: How can I improve the yield of the prenylation step?
A4: The yield of the O-prenylation of 7-hydroxycoumarin can be improved by optimizing the base and solvent system. A common method involves the use of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent such as acetone.[4] The choice of the prenylating agent (e.g., prenyl bromide) and reaction temperature are also important factors to consider.
Q5: What are the challenges in the epoxidation of the prenyl group?
A5: The epoxidation of the prenyl group must be carried out under conditions that do not affect the coumarin ring system. Common challenges include over-oxidation or rearrangement of the epoxide. The choice of the epoxidizing agent is crucial. Peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) are often used, but reaction conditions such as temperature and stoichiometry need to be carefully controlled. The coumarin 3,4-double bond can also be susceptible to epoxidation, although this is less common in rodent metabolism and may not be a major synthetic challenge under controlled conditions.[5][6]
Troubleshooting Guides
Problem 1: Low Yield in Pechmann Condensation for Umbelliferone Synthesis
| Possible Cause | Troubleshooting Steps |
| Inappropriate Acid Catalyst | The choice of acid catalyst significantly impacts the reaction. If using a traditional mineral acid like H₂SO₄ leads to charring or side products, consider using a solid acid catalyst such as Amberlyst-15, Nafion resin/silica nanocomposites, or sulfated zirconia.[7] These can offer milder reaction conditions and easier workup. |
| Suboptimal Reaction Temperature | The reaction temperature is critical. For the synthesis of 7-hydroxy-4-methyl coumarin, a temperature of around 110-130°C has been found to be optimal.[2] Temperatures that are too low may result in incomplete reaction, while excessively high temperatures can lead to decomposition and the formation of side products like chromones.[2] |
| Incorrect Reactant Ratio | Ensure the correct stoichiometry between resorcinol and the β-ketoester. A slight excess of the β-ketoester is sometimes used. |
| Presence of Water | The presence of water can interfere with the acid catalyst and reduce the yield. Ensure all reactants and solvents are dry. |
Problem 2: Incomplete Prenylation of 7-Hydroxycoumarin
| Possible Cause | Troubleshooting Steps |
| Weak Base | A sufficiently strong, non-nucleophilic base is required to deprotonate the phenolic hydroxyl group. If you are experiencing low conversion, consider using a stronger base like DBU or sodium hydride (NaH).[4] |
| Poor Solubility of Reactants | Ensure that both the 7-hydroxycoumarin and the prenylating agent are soluble in the chosen solvent. Acetone or DMF are commonly used solvents for this reaction.[4] |
| Low Reactivity of Prenylating Agent | Confirm the purity and reactivity of your prenyl bromide or other prenylating agent. If it has degraded, this will lead to lower yields. |
| Side Reactions | The prenylating agent can undergo elimination reactions in the presence of a strong base. Consider adding the base slowly to the reaction mixture at a controlled temperature. |
Problem 3: Low Yield or Byproduct Formation during Epoxidation
| Possible Cause | Troubleshooting Steps |
| Over-oxidation | The use of a highly reactive epoxidizing agent or prolonged reaction times can lead to the opening of the epoxide ring or other side reactions. Use a controlled amount of the epoxidizing agent (e.g., 1.0-1.2 equivalents of m-CPBA) and monitor the reaction closely by TLC. |
| Degradation of the Coumarin Ring | Some epoxidation conditions can be harsh and may affect the coumarin core. Ensure the reaction is performed at a suitable temperature, often starting at low temperatures (e.g., 0°C) and allowing it to slowly warm to room temperature. |
| Instability of the Epoxide | Coumarin epoxides can be unstable, especially in aqueous or acidic conditions.[6] Ensure the workup procedure is non-aqueous and avoids strong acids. |
| Incorrect Choice of Epoxidizing Agent | While m-CPBA is common, other reagents like dimethyldioxirane (DMDO) can also be used and may offer milder reaction conditions.[6] |
Problem 4: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | If the reaction has not gone to completion, you will have a mixture of starting materials and products. Optimize the reaction conditions to drive the reaction to completion. |
| Formation of Closely Related Byproducts | Side reactions can lead to byproducts with similar polarities to the desired product, making separation by column chromatography difficult. Try different solvent systems for chromatography. For coumarins, mixtures of hexane/ethyl acetate or dichloromethane/ethyl acetate are common.[4][8] |
| Product is an Oil | Some coumarin derivatives can be oils, which are harder to purify by crystallization. In such cases, flash chromatography is the preferred method of purification.[8] |
| Acidic or Basic Impurities | If acidic or basic catalysts/reagents were used, they need to be thoroughly removed during workup. This can be achieved by washing the organic layer with a mild base (e.g., sodium bicarbonate solution) or a mild acid (e.g., dilute HCl), respectively, followed by a water wash. |
Quantitative Data Summary
Table 1: Effect of Catalyst on Pechmann Condensation Yield for 7-Hydroxy-4-Methylcoumarin
| Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| H₂SO₄ (conc.) | 18 | RT (after initial cooling) | 88 | [1] |
| Amberlyst-15 | 1 | 110 | 95 | [2] |
| Nafion resin/silica | 2 | Toluene (reflux) | 96 | [7] |
| ZrP | 4 | 110 | 21.6 | |
| TBAB/K₂CO₃ | 0.3 | 25 | 92 | [9] |
Table 2: Optimization of Reaction Parameters for Pechmann Condensation using ZrP Catalyst
| Substrate (Mole Ratio) | Catalyst Amount (g) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Resorcinol + Methyl Acetoacetate (1:1) | 0.05 | 2 | 110 | 14.7 | |
| Resorcinol + Methyl Acetoacetate (1:1) | 0.05 | 4 | 110 | 21.6 | |
| Resorcinol + Methyl Acetoacetate (1:1) | 0.1 | 4 | 110 | 35.2 | |
| Resorcinol + Methyl Acetoacetate (1:1) | 0.1 | 6 | 130 | 70.5 |
Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Umbelliferone derivative) via Pechmann Condensation
This protocol is adapted from a procedure using an Amberlyst-15 catalyst.[2]
Materials:
-
Resorcinol (1 mmol)
-
Ethyl acetoacetate (1.1 mmol)
-
Amberlyst-15 (10 mol%)
Procedure:
-
In a round-bottom flask, combine resorcinol (1 mmol), ethyl acetoacetate (1.1 mmol), and Amberlyst-15 (10 mol%).
-
Heat the reaction mixture in an oil bath at 110°C with stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol to the flask and heat to dissolve the product.
-
Filter the hot solution to remove the Amberlyst-15 catalyst.
-
Allow the filtrate to cool to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the precipitated product by vacuum filtration, wash with cold ethanol, and dry to obtain 7-hydroxy-4-methylcoumarin.
Protocol 2: Prenylation of 7-Hydroxycoumarin
This protocol is based on the synthesis of 7-prenyloxycoumarins.[4]
Materials:
-
7-Hydroxycoumarin (1 M)
-
Prenyl bromide (1.5 M)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2 M)
-
Acetone
Procedure:
-
Dissolve 7-hydroxycoumarin in acetone in a round-bottom flask.
-
Add DBU to the solution and stir for 10 minutes at room temperature.
-
Add prenyl bromide dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 7-prenyloxycoumarin.
Protocol 3: Epoxidation of the Prenyl Side Chain
This protocol is a general procedure for the epoxidation of an alkene using m-CPBA.
Materials:
-
7-Prenyloxycoumarin
-
m-Chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the 7-prenyloxycoumarin in DCM in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 equivalents) in DCM.
-
Add the m-CPBA solution dropwise to the solution of the prenylated coumarin at 0°C.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then let it warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting low yield in Pechmann condensation.
References
- 1. jetir.org [jetir.org]
- 2. scispace.com [scispace.com]
- 3. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Roles for epoxidation and detoxification of coumarin in determining species differences in clara cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and reactivity of coumarin 3,4-epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. flash-chromatographie.com [flash-chromatographie.com]
- 9. ijnrd.org [ijnrd.org]
Troubleshooting Phebalosin precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Phebalosin precipitation in stock solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a natural coumarin compound with the chemical formula C₁₅H₁₄O₄ and a molecular weight of 258.27 g/mol . It has been investigated for various biological activities. Like many coumarins, this compound is a hydrophobic molecule, which can present challenges in preparing and maintaining stable solutions for in vitro and in vivo studies.
Q2: In which solvents is this compound soluble?
This compound is generally soluble in several organic solvents. While specific quantitative solubility data is not widely available, qualitative information suggests its solubility in the following solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Acetone | Soluble | |
| Water | Insoluble |
Q3: What is the recommended method for preparing a this compound stock solution?
Given its hydrophobic nature, the recommended solvent for preparing a high-concentration stock solution of this compound for biological assays is Dimethyl Sulfoxide (DMSO).
Q4: How should I store my this compound stock solution to prevent precipitation?
Proper storage is crucial for maintaining the stability of your this compound stock solution.
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Parameter | Recommendation | Rationale | Reference |
| Solvent | DMSO | High solubilizing capacity for hydrophobic compounds. | |
| Temperature | -20°C or -80°C | Minimizes solvent evaporation and chemical degradation. | |
| Aliquoting | Single-use aliquots | Avoids multiple freeze-thaw cycles which can lead to precipitation and degradation. | |
| Light Exposure | Store in amber or foil-wrapped vials | Protects from light-induced degradation. | |
| Shelf-life | Up to two weeks at -20°C | For optimal results, fresh solutions are recommended. |
Q5: My this compound precipitated out of solution after diluting my DMSO stock in an aqueous buffer or cell culture medium. Why did this happen?
This common phenomenon is known as "solvent shifting" or "salting out." this compound is poorly soluble in aqueous environments. When a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous medium, the solvent polarity changes drastically. The DMSO is diluted to a concentration that can no longer keep the hydrophobic this compound molecules dissolved, causing them to aggregate and precipitate.
Troubleshooting Guides
Issue 1: this compound powder does not dissolve completely in the organic solvent.
-
Possible Cause 1: The concentration of this compound exceeds its solubility limit in the chosen solvent at the current temperature.
-
Solution:
-
Increase the volume of the solvent to lower the concentration.
-
Gently warm the solution in a water bath (37°C) while vortexing. Be cautious, as excessive heat can degrade the compound.
-
Sonicate the solution in a water bath sonicator for 5-10 minutes to aid dissolution.
-
-
-
Possible Cause 2: The quality of the solvent is poor (e.g., contains water).
-
Solution: Use a fresh, anhydrous, high-purity grade of the solvent.
-
Issue 2: Precipitate forms immediately upon diluting the this compound DMSO stock into aqueous media.
This is the most common precipitation issue encountered. The following workflow can help troubleshoot this problem.
Caption: A logical workflow for troubleshooting immediate precipitation of this compound upon dilution in aqueous media.
Issue 3: The solution is initially clear after dilution but becomes cloudy or forms a precipitate over time in the incubator.
-
Possible Cause 1: The solution is supersaturated and thermodynamically unstable.
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Solution: The initial clear appearance represents kinetic solubility, which is not stable. The true thermodynamic solubility is lower. Reduce the final working concentration of this compound.
-
-
Possible Cause 2: The compound is unstable in the cell culture medium at 37°C.
-
Solution:
-
Prepare a control plate with the this compound-containing medium but without cells and incubate it alongside your experiment to observe if precipitation occurs independently of cellular activity.
-
If precipitation occurs, consider reducing the incubation time if experimentally feasible.
-
Prepare fresh working solutions immediately before each experiment.
-
-
-
Possible Cause 3: Interaction with components in the cell culture medium.
-
Solution: Serum proteins can sometimes interact with compounds. If using a serum-containing medium, you could test if reducing the serum concentration affects precipitation, though this may also impact cell health.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. (Molecular Weight of this compound = 258.27 g/mol ). For 1 mL of a 10 mM stock, you would need 2.58 mg of this compound.
-
Weigh the calculated amount of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Dilutions in Aqueous Medium
Objective: To dilute the concentrated DMSO stock solution into an aqueous medium (e.g., cell culture medium) while minimizing precipitation.
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm your cell culture medium or aqueous buffer to 37°C.
-
Perform a step-wise dilution (recommended): a. Prepare an intermediate dilution of the this compound stock in the pre-warmed medium. For example, dilute the 10 mM stock 1:10 in the medium to create a 1 mM solution. b. Gently vortex the intermediate dilution. c. Add the appropriate volume of the intermediate dilution to your final volume of pre-warmed medium to achieve the desired final concentration.
-
Alternatively, for direct dilution: a. While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound stock solution drop-wise and slowly. This ensures rapid dispersal of the compound.
-
Visually inspect the final working solution for any signs of precipitation before use.
-
Ensure the final concentration of DMSO in your experimental setup is non-toxic to your cells (typically ≤ 0.5%, with ≤ 0.1% being ideal). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Signaling Pathways and Experimental Workflows
Currently, there is limited information in the public domain detailing specific signaling pathways directly modulated by this compound. Therefore, a diagram of a specific biological pathway is not provided. Instead, a general experimental workflow for testing the solubility of a hydrophobic compound like this compound is presented below.
Addressing variability in Phebalosin bioassay results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Phebalosin bioassay results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is cloudy after dilution in aqueous media. How can I improve its solubility?
A1: this compound, a coumarin derivative, has low aqueous solubility. To improve its solubility, it is recommended to first dissolve it in an organic solvent like dimethyl sulfoxide (DMSO) before making further dilutions in your aqueous assay buffer or cell culture medium. It is crucial to keep the final concentration of the organic solvent low (typically below 0.5%) to prevent solvent-induced toxicity to your cells.[1] If solubility issues persist, you can try slight adjustments to the pH of your buffer, if your experimental design allows, as the solubility of coumarins can be pH-dependent.
Q2: I am observing high background noise in my fluorescence-based assays with this compound. What is the cause and how can I fix it?
A2: Coumarin compounds like this compound are known to exhibit autofluorescence, which can interfere with fluorescence-based measurements.[1] To mitigate this, always include a "compound-only" control in your experiment. This control should contain this compound in the assay medium without cells or other reagents to measure its intrinsic fluorescence. You can then subtract this background fluorescence from your experimental readings. If interference remains an issue, consider using an alternative assay with a different detection method, such as a colorimetric or luminescent assay.
Q3: My bioassay results with this compound are not consistent across different experiments. What are the potential reasons for this variability?
A3: Inconsistent results can arise from several factors:
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Compound Stability: this compound, like many natural compounds, can be sensitive to light, temperature, and pH.[1] It is advisable to prepare fresh dilutions for each experiment and protect stock solutions and experimental plates from light.
-
Cell Seeding Density: Inconsistent cell numbers in different wells will lead to variable results. Ensure your cells are evenly suspended before seeding and check for clumping.
-
Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation and temperature fluctuations. To minimize this "edge effect," it is good practice to fill the outer wells with sterile phosphate-buffered saline (PBS) or media and not use them for your experimental samples.[1]
-
Incubation Time: Long incubation periods can sometimes lead to compound degradation or secondary effects on cells. If your experimental design allows, consider reducing the incubation time.[1]
Q4: What is the recommended solvent for dissolving this compound for bioassays?
A4: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound and its derivatives for in vitro bioassays, such as antifungal susceptibility testing.[2]
Q5: How should I store my this compound stock solutions?
A5: To ensure the stability of your this compound stock solutions, it is recommended to store them protected from light. For short-term storage, 4°C is suitable, while for long-term storage, -20°C is recommended.
Troubleshooting Guides
Inconsistent Antifungal Bioassay Results
| Problem | Possible Cause | Solution |
| No or low antifungal activity observed | This compound precipitation due to low solubility in the assay medium. | Visually inspect the wells for any precipitate. Prepare fresh dilutions from a stock solution in DMSO, ensuring the final DMSO concentration is not inhibitory to the fungal growth. |
| Fungal strain is resistant to this compound. | Include a positive control with a known antifungal agent (e.g., Amphotericin B) to validate the assay.[3] Test a range of this compound concentrations. | |
| Incorrect inoculum density. | Ensure the fungal inoculum is prepared according to standardized protocols (e.g., CLSI guidelines) to achieve the correct final concentration. | |
| High variability between replicate wells | Uneven distribution of fungal inoculum. | Thoroughly mix the fungal suspension before adding it to the wells. |
| Contamination. | Use sterile techniques throughout the procedure and include a sterility control (medium only) to check for contamination. |
Variable Cytotoxicity Assay (e.g., MTT Assay) Results
| Problem | Possible Cause | Solution |
| Higher than expected cell viability | This compound precipitated out of the solution, leading to a lower effective concentration. | Check for precipitation in the wells. Optimize solubility as described in the FAQs. |
| This compound degradation in the culture medium during the assay. | Prepare fresh dilutions of this compound for each experiment. Consider shorter incubation times if possible.[1] | |
| High background in colorimetric readings | Interference from this compound. | Run a control with this compound in the medium without cells to measure any background absorbance and subtract it from the experimental values. |
| Inconsistent results between experiments | Variation in cell health or passage number. | Use cells within a consistent range of passage numbers and ensure they are healthy and in the exponential growth phase before seeding. |
Quantitative Data Summary
Table 1: Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Paracoccidioides brasiliensis (Pb03) | 31.2 |
| Paracoccidioides brasiliensis (Pb18) | 62.5 |
| Paracoccidioides brasiliensis (Pb01) | 62.5 |
| Paracoccidioides brasiliensis (Pb339) | 62.5 |
Data from Missau et al. (2014)[3]
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A2 document for yeast and can be applied to test the antifungal activity of this compound against fungal strains like Paracoccidioides brasiliensis.[3]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine and buffered with MOPS
-
96-well microtiter plates
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Fungal inoculum
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Positive control antifungal (e.g., Amphotericin B)
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Sterile water
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Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plates to achieve the desired final concentrations.
-
Inoculum Preparation: Prepare the fungal inoculum from a fresh culture and adjust the concentration spectrophotometrically to the desired cell density according to CLSI guidelines.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the different concentrations of this compound.
-
Controls:
-
Growth Control: Wells containing only the fungal inoculum in RPMI-1640 medium.
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Sterility Control: Wells containing only RPMI-1640 medium.
-
Solvent Control: Wells containing the fungal inoculum and the highest concentration of DMSO used in the dilutions to ensure it does not inhibit fungal growth.
-
Positive Control: Wells containing the fungal inoculum and a known antifungal agent like Amphotericin B.
-
-
Incubation: Incubate the plates at 35°C for 48-72 hours.
-
Reading the Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of this compound against a cancer cell line.
Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a CO2 incubator at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.
Signaling Pathways and Experimental Workflows
As a coumarin compound, this compound may exert its biological effects by modulating key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.
Caption: General workflow for determining the cytotoxicity of this compound.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
References
Technical Support Center: Removal of Chlorophyll from Phebalosin Plant Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) for the effective removal of chlorophyll from Phebalosin plant extracts.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove chlorophyll from this compound plant extracts?
A1: Chlorophyll can interfere with downstream applications and analyses. Its strong absorbance in the UV-Vis spectrum can mask the signals of target compounds like this compound during spectrophotometric quantification. Furthermore, chlorophyll can act as a nuisance compound in biological assays, potentially leading to inaccurate results.[1][2] Removing chlorophyll results in a cleaner extract, often referred to as a "degreened" extract, which is more suitable for phytochemical analysis and biological screening.[1][3]
Q2: What are the most common methods for chlorophyll removal?
A2: The most widely used methods for chlorophyll removal from plant extracts include:
-
Solvent-Solvent Partitioning (Liquid-Liquid Extraction): This technique separates compounds based on their differential solubility in two immiscible liquid phases.
-
Adsorption Chromatography: This method utilizes a solid stationary phase (adsorbent) to selectively retain chlorophyll while allowing the target compounds to pass through. Common adsorbents include activated carbon and silica gel.
-
Solid-Phase Extraction (SPE): A more refined form of adsorption chromatography using pre-packaged cartridges for cleaner and more reproducible separation.
Q3: How do I choose the best chlorophyll removal method for my this compound extract?
A3: The choice of method depends on several factors, including the scale of your extraction, the solvent system used for the initial extraction, and the desired purity of the final extract. This compound (C₁₅H₁₄O₄) is a coumarin, a class of compounds with moderate polarity. Therefore, a method that effectively removes the non-polar chlorophyll while retaining moderately polar compounds would be ideal.
Here is a decision-making workflow to guide your selection:
Q4: Will chlorophyll removal methods affect the stability and recovery of this compound?
A4: There is a potential for loss of the target compound during any purification step. The key is to choose a method that maximizes chlorophyll removal while minimizing the loss of this compound. Since this compound is a coumarin, methods that are harsh (e.g., using strong acids or bases) should be avoided as they can potentially degrade the coumarin structure. It is crucial to optimize the chosen method and to analyze the extract before and after chlorophyll removal (e.g., by HPLC) to quantify the recovery of this compound. Studies on other phytochemicals like flavonoids and phenolic acids have shown that the choice of method can significantly impact their recovery.[4][5]
Experimental Protocols and Troubleshooting Guides
Method 1: Solvent-Solvent Partitioning (Liquid-Liquid Extraction)
This method is suitable for larger scale extractions and relies on the principle that chlorophyll is more soluble in non-polar solvents, while this compound, being moderately polar, will preferentially remain in a more polar solvent.
Experimental Protocol:
-
Solvent Selection: A common solvent system for this purpose is a biphasic mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent in which your crude extract is dissolved (e.g., 80% methanol or ethanol).[6]
-
Procedure: a. Dissolve your crude this compound extract in the polar solvent. b. Transfer the solution to a separatory funnel. c. Add an equal volume of the non-polar solvent (e.g., hexane). d. Gently invert the separatory funnel multiple times to allow for partitioning of the compounds between the two phases. Avoid vigorous shaking to prevent emulsion formation. [7] e. Allow the layers to separate. The upper, non-polar layer (green) will contain the chlorophyll, while the lower, polar layer will contain the this compound. f. Carefully drain the lower polar layer. g. Repeat the extraction of the polar layer with fresh non-polar solvent until the non-polar layer is colorless. h. Combine the polar fractions and evaporate the solvent to obtain the chlorophyll-free extract.
Troubleshooting Guide: Solvent-Solvent Partitioning
| Issue | Possible Cause | Solution |
| Emulsion Formation | Vigorous shaking of the separatory funnel. High concentration of surfactant-like compounds in the extract. | Gently swirl or invert the separatory funnel instead of shaking.[7] Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and break the emulsion.[7] Centrifuge the mixture to help separate the layers.[7] |
| Poor Separation of Layers | Solvents are partially miscible. | Ensure the use of immiscible solvents. If using an alcohol-water mixture as the polar phase, adjusting the water content can improve separation. |
| Loss of this compound into the Non-Polar Layer | The polarity of the polar solvent is too low. | Increase the polarity of the polar solvent by adding more water (e.g., switch from 80% methanol to 70% methanol). However, ensure this compound remains soluble. |
| Incomplete Chlorophyll Removal | Insufficient partitioning steps. | Repeat the partitioning with fresh non-polar solvent until the non-polar layer is clear. |
Method 2: Adsorption Chromatography with Activated Carbon
Activated carbon is a highly porous material with a large surface area that can effectively adsorb chlorophyll.[8] This method is scalable and cost-effective.
Experimental Protocol:
-
Preparation: a. Choose a suitable activated carbon. The properties of the activated carbon (surface area, pore size) will affect its adsorption capacity.[9] b. The amount of activated carbon needed will depend on the concentration of chlorophyll in your extract. A general starting point is a 1:10 to 1:20 ratio of extract to activated carbon (w/w).
-
Procedure: a. Dissolve the crude this compound extract in a suitable organic solvent (e.g., ethanol or methanol). b. Add the activated carbon to the solution. c. Stir the mixture at room temperature for a predetermined amount of time (e.g., 30-60 minutes). The optimal time should be determined experimentally. d. Remove the activated carbon by filtration (e.g., using a Buchner funnel with filter paper). e. Wash the activated carbon with a small amount of fresh solvent to recover any adsorbed this compound. f. Combine the filtrates and evaporate the solvent.
Troubleshooting Guide: Activated Carbon Treatment
| Issue | Possible Cause | Solution |
| Incomplete Chlorophyll Removal | Insufficient amount of activated carbon. Insufficient contact time. Saturation of the activated carbon. | Increase the amount of activated carbon. Increase the stirring time. Repeat the treatment with fresh activated carbon. |
| Loss of this compound | This compound is adsorbed by the activated carbon. | Reduce the amount of activated carbon used. Reduce the contact time. Wash the activated carbon thoroughly with fresh solvent after filtration. Consider using a more polar solvent for elution if this compound is strongly adsorbed. |
| Fine Carbon Particles in the Filtrate | Inadequate filtration. | Use a finer filter paper or a membrane filter (e.g., 0.45 µm). Allow the carbon to settle before decanting the supernatant for filtration. |
| Changes in Extract Composition | Activated carbon can adsorb other phytochemicals besides chlorophyll. | Analyze the extract composition before and after treatment to assess for any significant changes. Optimize the amount of activated carbon and contact time to be selective for chlorophyll. |
Method 3: Solid-Phase Extraction (SPE)
SPE offers a more controlled and reproducible method for chlorophyll removal compared to bulk activated carbon treatment. It is particularly suitable for smaller, analytical-scale samples where high purity is desired.
Experimental Protocol:
-
Cartridge Selection: Choose an SPE cartridge with a stationary phase that has a high affinity for chlorophyll. Reversed-phase cartridges (e.g., C18) are commonly used, as the non-polar chlorophyll will be retained while the more polar compounds are eluted.
-
Procedure: a. Conditioning: Condition the SPE cartridge by passing a small volume of a strong solvent (e.g., methanol) followed by the solvent in which your sample is dissolved (the weak solvent). b. Loading: Dissolve your crude extract in a minimal amount of the weak solvent and load it onto the cartridge. c. Washing: Wash the cartridge with the weak solvent to elute the this compound and other polar compounds. The chlorophyll will remain on the cartridge. d. Elution (optional): If you wish to recover the chlorophyll for other purposes, you can elute it from the cartridge using a strong, non-polar solvent (e.g., hexane or dichloromethane).
Troubleshooting Guide: Solid-Phase Extraction (SPE)
| Issue | Possible Cause | Solution |
| Incomplete Chlorophyll Removal | Cartridge overloading. Inappropriate solvent selection. | Use a smaller sample load or a larger cartridge. Optimize the washing solvent to ensure it is weak enough not to elute the chlorophyll. |
| Loss of this compound | This compound is retained on the cartridge. | The washing solvent may be too weak. Increase the polarity of the washing solvent slightly, or use a gradient elution. |
| Slow Flow Rate | Clogged cartridge frit. High viscosity of the sample. | Filter the sample before loading to remove any particulate matter. Dilute the sample. |
| Poor Reproducibility | Inconsistent packing of the stationary phase (less common with commercial cartridges). Variation in sample loading or solvent volumes. | Use pre-packed, high-quality SPE cartridges. Ensure precise and consistent volumes are used for all steps. |
Data Presentation: Comparison of Chlorophyll Removal Methods
The following table summarizes the key characteristics and typical performance of the described methods. The actual efficiency will vary depending on the specific extract and experimental conditions.
| Method | Principle | Typical Chlorophyll Removal Efficiency | This compound Recovery | Scalability | Cost |
| Solvent-Solvent Partitioning | Differential solubility | 70-90% | Good to Excellent | High | Low |
| Activated Carbon | Adsorption | 80-99% | Fair to Good | High | Low |
| Solid-Phase Extraction (SPE) | Adsorption Chromatography | >95% | Good to Excellent | Low to Medium | High |
Mandatory Visualizations
References
- 1. Selective Chlorophyll Removal Method to “Degreen” Botanical Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Chlorophyll Removal Method to "Degreen" Botanical Extracts [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the impact of chlorophyll removal techniques on polyphenols in rosemary and thyme by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mediabros.store [mediabros.store]
- 9. Effect of activated carbon microstructure and adsorption mechanism on the efficient removal of chlorophyll a and chlorophyll b from Andrographis paniculata extract - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of Phebalosin and Scopoletin
For Immediate Release
[City, State] – [Date] – A comprehensive review of available experimental data reveals distinct antifungal profiles for the natural coumarins Phebalosin and Scopoletin, highlighting their potential as antifungal agents. While Scopoletin has been more extensively studied, demonstrating a broad spectrum of activity and a multi-faceted mechanism of action, data on this compound's antifungal properties are currently limited to specific fungal species. This comparative guide synthesizes the existing research to provide a clear overview for researchers, scientists, and drug development professionals.
Quantitative Antifungal Activity
A summary of the Minimum Inhibitory Concentration (MIC) values for this compound and Scopoletin against various fungal species is presented below. The MIC value represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| This compound | Paracoccidioides brasiliensis | 31.2 - 62.5 | [1] |
| Scopoletin | Candida tropicalis (multidrug-resistant) | 50 | [2][3] |
| Candida glabrata | 67.22 | [4] | |
| Candida tropicalis | 119 | [4] | |
| Trichophyton mentagrophytes | Not specified, but active | [4] | |
| Aspergillus niger | Not specified, but active | [4] |
Mechanism of Antifungal Action
Scopoletin has been shown to exert its antifungal effects through multiple mechanisms, primarily targeting the fungal cell envelope. Experimental evidence suggests that Scopoletin disrupts both the cell wall and the plasma membrane of fungal cells.[2][3] Sorbitol and ergosterol protection assays have indicated that Scopoletin's action is related to the fungal cell wall and plasma membrane sterols.[2] Furthermore, in combination with fluconazole, Scopoletin has been observed to inhibit efflux pumps at the plasma membrane, which are often responsible for antifungal drug resistance.[2][3]
The precise mechanism of action for This compound has not been extensively investigated in the available literature. As a coumarin, it may share some structural and functional similarities with other compounds in its class, which are known to interfere with various cellular processes in fungi. However, specific experimental data on this compound's impact on the fungal cell wall, plasma membrane, or other cellular targets is currently lacking.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the antifungal properties of this compound and Scopoletin.
Broth Microdilution Assay (for MIC Determination)
This standard method was utilized to determine the MIC values for both this compound and Scopoletin against the respective fungal isolates.[1][2] The protocol, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, involves the following key steps:
-
Preparation of Inoculum: Fungal cultures are grown on appropriate agar plates, and a suspension of fungal spores or yeast cells is prepared in a sterile saline solution. The suspension is then adjusted to a standardized concentration.
-
Serial Dilution of Compounds: The test compounds (this compound or Scopoletin) are serially diluted in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are then incubated at a specific temperature (e.g., 35-37°C) for a defined period (e.g., 24-72 hours), allowing for fungal growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.
Sorbitol Protection Assay (for Cell Wall Integrity)
This assay was employed to investigate Scopoletin's effect on the fungal cell wall.[2] The principle is that if a compound targets the cell wall, the presence of an osmotic stabilizer like sorbitol will rescue the fungal cells from lysis, leading to an increase in the MIC value. The broth microdilution assay is performed in parallel with and without the addition of sorbitol to the growth medium. A significant increase in the MIC in the presence of sorbitol suggests that the compound's primary target is the cell wall.
Ergosterol Binding Assay (for Plasma Membrane Integrity)
To assess the interaction of Scopoletin with the fungal plasma membrane, an ergosterol binding assay was conducted.[2] Ergosterol is a crucial component of the fungal cell membrane. In this assay, the broth microdilution method is carried out with the addition of exogenous ergosterol to the medium. If the compound's antifungal activity is reduced (i.e., the MIC increases) in the presence of ergosterol, it suggests that the compound may be binding to or interfering with the function of ergosterol in the plasma membrane.
Visualizing the Experimental Workflow and Fungal Defense Mechanisms
To better illustrate the processes involved in this comparative study, the following diagrams have been generated.
Conclusion
The available data indicates that Scopoletin is a promising antifungal compound with a defined mechanism of action that involves the disruption of the fungal cell wall and plasma membrane, as well as the inhibition of efflux pumps. In contrast, while this compound has demonstrated antifungal activity against Paracoccidioides brasiliensis, further research is critically needed to establish its broader antifungal spectrum and to elucidate its mechanism of action. A direct, comprehensive comparison of the two compounds is currently limited by the lack of extensive data on this compound. Future studies should focus on evaluating this compound's efficacy against a wider range of clinically relevant fungi and investigating its molecular targets to fully understand its potential as a therapeutic agent.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Antifungal Activity of the Natural Coumarin Scopoletin Against Planktonic Cells and Biofilms From a Multidrug-Resistant Candida tropicalis Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. antifungal-activity-of-the-natural-coumarin-scopoletin-against-planktonic-cells-and-biofilms-from-a-multidrug-resistant-candida-tropicalis-strain - Ask this paper | Bohrium [bohrium.com]
- 4. Frontiers | Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity [frontiersin.org]
A Comparative Guide to HPLC and HPTLC Methods for the Quantification of Phebalosin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for the quantitative analysis of Phebalosin, a naturally occurring coumarin. While direct comparative studies on this compound are not extensively documented, this guide synthesizes established methodologies for similar coumarin compounds to present a robust comparative framework. The information herein is intended to assist researchers in selecting the appropriate analytical technique for their specific research needs, balancing factors such as sensitivity, throughput, and cost.
This compound, a prenylated coumarin, has been isolated from various plant species, including those of the Micromelum and Murraya genera. Coumarins, as a class of compounds, are of significant interest due to their diverse pharmacological activities. Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and drug discovery processes.
Experimental Protocols
The following protocols are adapted from validated methods for the analysis of coumarin compounds and are proposed for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on established reversed-phase HPLC methods for the analysis of coumarins and other phytochemicals.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often employed for complex plant extracts. A typical gradient might involve:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile or Methanol
-
Gradient Program: A linear gradient starting from a lower concentration of Solvent B (e.g., 20%) and increasing to a higher concentration (e.g., 80%) over 20-30 minutes, followed by a re-equilibration step.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength of approximately 254 nm or 320 nm, where many coumarins exhibit strong absorbance.
-
-
Sample Preparation:
-
Accurately weigh the dried plant material or extract.
-
Extract with a suitable solvent such as methanol or ethanol using sonication or maceration.
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 1-100 µg/mL).
-
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
This protocol is adapted from validated HPTLC methods for the quantification of various coumarins in plant extracts.[1][2][3][4]
-
Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a TLC scanner (densitometer).
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 cm x 10 cm).
-
Mobile Phase (Solvent System): A mixture of non-polar and polar solvents is typically used. A common system for coumarins is Toluene:Ethyl Acetate:Formic Acid in a ratio of 5:4:1 (v/v/v).
-
Chamber Saturation: Saturate the developing chamber with the mobile phase vapor for at least 20 minutes before plate development.
-
Development: Develop the plate up to a distance of 8 cm.
-
Drying: Dry the plate in a stream of warm air.
-
-
Sample and Standard Application:
-
Apply samples and standards as bands of 6 mm width using an automatic applicator.
-
The application volume would typically be in the range of 2-10 µL.
-
-
Densitometric Analysis:
-
Scan the dried plates using a TLC scanner in absorbance mode.
-
Detection Wavelength: 254 nm or 366 nm (if fluorescence is induced by derivatization).
-
-
Derivatization (Optional): To enhance visualization and selectivity, the plate can be derivatized by spraying with a reagent such as Anisaldehyde-Sulfuric acid followed by heating.
Data Presentation: A Comparative Summary
The following tables summarize the expected performance characteristics of HPLC and HPTLC for the quantification of this compound, based on data from analogous coumarin analyses.
Table 1: Comparison of Chromatographic Parameters
| Parameter | HPLC | HPTLC |
| Stationary Phase | C18 silica gel (bonded phase) | Silica gel 60 F254 |
| Mobile Phase | Acetonitrile/Methanol and Water (gradient) | Toluene:Ethyl Acetate:Formic Acid (isocratic) |
| Typical Run Time | 20-40 minutes per sample | 30-60 minutes for multiple samples (simultaneously) |
| Solvent Consumption | High (per sample) | Low (per sample) |
| Sample Throughput | Sequential | High (parallel analysis) |
Table 2: Comparison of Validation Parameters
| Validation Parameter | HPLC | HPTLC |
| Linearity (r²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | ng/mL range | ng/band range |
| Limit of Quantification (LOQ) | ng/mL range | ng/band range |
| Precision (%RSD) | < 2% | < 5% |
| Accuracy (Recovery %) | 98-102% | 95-105% |
Mandatory Visualization: Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of HPLC and HPTLC methods for the quantification of this compound.
Caption: Workflow for Cross-Validation of HPLC and HPTLC Methods.
Conclusion
Both HPLC and HPTLC are powerful techniques for the quantification of this compound, each with its own set of advantages.
-
HPLC offers higher separation efficiency, sensitivity, and precision, making it the gold standard for regulatory submissions and detailed quantitative analysis. However, it is characterized by higher operational costs, greater solvent consumption, and lower sample throughput due to its sequential nature.
-
HPTLC provides the significant advantage of high sample throughput, allowing for the simultaneous analysis of numerous samples, which is highly beneficial for screening large batches of plant material. It is also more cost-effective in terms of solvent usage. While its resolution and sensitivity may be lower than HPLC, modern HPTLC instrumentation and methods can provide accurate and precise quantitative results suitable for quality control and routine analysis.
The choice between HPLC and HPTLC will ultimately depend on the specific requirements of the analysis. For high-precision, low-throughput applications, HPLC is preferable. For rapid, high-throughput screening and routine quality control where cost and time are critical factors, HPTLC presents a viable and efficient alternative. This guide provides the foundational information for researchers to develop and validate either method for the successful quantification of this compound.
References
A Comparative Analysis of Coumarin Cytotoxicity: Evaluating Phebalosin's Potential Against Other Natural Coumarins
A critical review of available scientific literature reveals a significant gap in the understanding of Phebalosin's cytotoxic activity against cancer cell lines. While numerous studies have detailed the anticancer properties of other coumarins such as auraptene, umbelliferone, and osthole, similar data for this compound is conspicuously absent. This guide, therefore, presents a comprehensive comparison of the cytotoxic profiles of these three well-researched coumarins, providing a framework for the potential future evaluation of this compound.
This report is intended for researchers, scientists, and professionals in drug development, offering a structured overview of quantitative data, experimental methodologies, and the underlying signaling pathways associated with the cytotoxic effects of these selected coumarins.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for auraptene, umbelliferone, and osthole across various cancer cell lines, providing a quantitative comparison of their cytotoxic potency.
| Coumarin | Cancer Cell Line | IC₅₀ Value | Incubation Time | Citation |
| Auraptene | U87 (Glioblastoma) | 108.9 µg/mL | 24h | [1] |
| U87 (Glioblastoma) | 79.17 µg/mL | 48h | [1] | |
| MCF-7 (Breast Cancer) | Not explicitly stated, but cytotoxic at 75-200 µM | Not specified | [2] | |
| MDA-MB-231 (Breast Cancer) | 60 µg/µL | 24h & 48h | [3] | |
| Jurkat T (Leukemia) | 16.5 µg/mL | Not specified | [4] | |
| Umbelliferone | HepG2 (Hepatocellular Carcinoma) | Dose-dependent (1-50 µM) | 12h, 24h, 48h | [5] |
| MDA-MB-231 (Breast Cancer) | IC₅₀ and IC₂₅ concentrations used | 48h | [6][7] | |
| Osthole | PC3 (Prostate Cancer) | Potent (exact value not in abstract) | Not specified | [8] |
| H1299 (Non-small cell lung cancer) | Low micromolar concentrations | Not specified | [8] | |
| SKNMC (Neuroepithelioma) | Low micromolar concentrations | Not specified | [8] | |
| MDA-MB-231 (Breast Cancer) | 24.2 µg/mL | 48h | [9] | |
| MDA-MB-231BO (Breast Cancer) | 6.8 µg/mL | 48h | [9] | |
| MCF-7 (Breast Cancer) | 123.9 µg/mL | 48h | [9] | |
| FaDu (Head and Neck Squamous Cell Carcinoma) | 122.35 µM | 24h | [9] | |
| FaDu (Head and Neck Squamous Cell Carcinoma) | 93.36 µM | 48h | [9] |
Experimental Protocols
The cytotoxicity of these coumarins was primarily assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The general workflow for this assay is outlined below.
Figure 1: General workflow of the MTT cytotoxicity assay.
Detailed Methodologies:
-
Cell Lines and Culture: A variety of human cancer cell lines were utilized, including U87 (glioblastoma), MCF-7 and MDA-MB-231 (breast cancer), HepG2 (liver cancer), PC3 (prostate cancer), H1299 (lung cancer), SKNMC (neuroepithelioma), Jurkat T (leukemia), and FaDu (head and neck cancer).[1][2][3][4][5][8][9] Cells were typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[2]
-
Compound Preparation and Treatment: Coumarins were dissolved in a solvent like DMSO to create stock solutions.[8] These were then diluted to various concentrations and added to the cultured cells.
-
MTT Assay Protocol: Following treatment, the medium was replaced with a solution containing MTT.[8] After a 3-4 hour incubation period, the resulting formazan crystals were dissolved in a solubilization solution, often DMSO.[8] The absorbance was then measured using a microplate reader to determine cell viability.
-
Apoptosis and Cell Cycle Analysis: Apoptosis was often evaluated by methods such as Sub-G1 peak analysis in cell cycle analysis using propidium iodide staining or Annexin V staining followed by flow cytometry.[1][3]
Signaling Pathways in Coumarin-Induced Cytotoxicity
The cytotoxic effects of auraptene, umbelliferone, and osthole are mediated through the induction of apoptosis and cell cycle arrest, involving various signaling pathways.
Auraptene-Induced Apoptosis
Auraptene has been shown to induce apoptosis through the modulation of the Bcl-2 family of proteins and the activation of caspases.[1][10] In some cell lines, this is linked to endoplasmic reticulum (ER) stress.[4]
Figure 2: Simplified signaling pathway for auraptene-induced apoptosis.
Umbelliferone-Induced Cytotoxicity
Umbelliferone's cytotoxic mechanism involves the induction of apoptosis and cell cycle arrest.[5] Studies have also pointed to the role of oxidative stress in its anticancer activity.[6][7]
Figure 3: Key mechanisms of umbelliferone-induced cytotoxicity.
Osthole-Induced Apoptosis and Cell Cycle Arrest
Osthole has demonstrated potent cytotoxic effects by inducing apoptosis through both p53-dependent and independent pathways.[8] It also causes cell cycle arrest, contributing to its anti-proliferative activity.[9][11]
Figure 4: Signaling pathways involved in osthole's anticancer effects.
Conclusion and Future Directions
While this guide provides a comparative overview of the cytotoxicity of auraptene, umbelliferone, and osthole, the lack of data on this compound underscores a critical area for future research. To ascertain the therapeutic potential of this compound, it is imperative that its cytotoxic effects on a panel of cancer cell lines are systematically investigated. Future studies should aim to determine its IC₅₀ values, elucidate the underlying molecular mechanisms, and identify the specific signaling pathways it modulates. Such research will not only fill the current knowledge gap but also potentially uncover a novel and potent natural compound for cancer therapy. The experimental frameworks and comparative data presented herein for other coumarins can serve as a valuable reference for the design and execution of these future investigations into the anticancer properties of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Activity of Ethnopharmacological Plants of Golestan Province/Iran against AGS, HT-29 and KYSE-30 Cell Lines through Promoting the Apoptosis and Immunomodulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C15H14O4 | CID 188300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the anticancer activities of novel bioactive compounds derived from endophytic fungi: mechanisms of action, current challenges and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separable Cell Cycle Arrest and Immune Response Elicited through Pharmacological CDK4/6 and MEK Inhibition in RASmut Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Phebalosin and its Derivatives: A Comparative Analysis of Antifungal Activity
Phebalosin, a natural coumarin, and its synthetic derivatives have demonstrated notable antifungal activity, particularly against pathogenic fungi. This guide provides a comparative analysis of the structure-activity relationships of this compound and its analogues, focusing on their antifungal efficacy. While the primary focus of existing research has been on antifungal properties, the broader therapeutic potential of these compounds, including anticancer, antiviral, and anti-inflammatory activities, remains an area ripe for further investigation.
Antifungal Activity: A Quantitative Comparison
The antifungal activity of this compound and its derivatives has been evaluated against various fungal strains. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter in these assessments. The data presented below summarizes the MIC values of this compound and several of its derivatives against Paracoccidioides brasiliensis, a thermally dimorphic fungus that causes paracoccidioidomycosis.
| Compound | Modification | MIC (µg/mL) vs. P. brasiliensis |
| This compound (1) | Parent Compound | 31.2 |
| Derivative 2 | Diol (from epoxide ring opening) | 62.5 |
| Derivative 3 | Methoxy (from epoxide ring opening) | 125 |
| Derivative 4 | Ethoxy (from epoxide ring opening) | 250 |
| Derivative 5 | Isopropoxy (from epoxide ring opening) | 500 |
| Derivative 6 | n-Butoxy (from epoxide ring opening) | >500 |
| Derivative 7 | Acetonide (from diol) | 62.5 |
| Derivative 8 | Diacetate (from diol) | 125 |
Key Observations from the Data:
-
Epoxide Ring is Crucial: this compound, with its intact epoxide ring, exhibits the highest antifungal activity (lowest MIC).
-
Ring Opening Reduces Activity: Opening of the epoxide ring to form the diol (Derivative 2) or alkoxy derivatives (Derivatives 3-6) generally leads to a decrease in antifungal potency.
-
Bulkier Substituents Decrease Activity: There is a clear trend of decreasing activity with an increase in the size of the alkoxy group attached at the C-1' position (methoxy < ethoxy < isopropoxy < n-butoxy). This suggests that steric hindrance may play a role in the interaction with the fungal target.
-
Modification of the Diol: Conversion of the diol (Derivative 2) to an acetonide (Derivative 7) restores some of the activity, while acetylation to the diacetate (Derivative 8) results in activity comparable to the methoxy derivative.
Structure-Activity Relationship Workflow
The following diagram illustrates the general workflow for studying the structure-activity relationship of this compound and its derivatives.
Caption: Workflow for Structure-Activity Relationship (SAR) analysis of this compound.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the structure-activity relationship data.
Synthesis of this compound Derivatives:
The synthesis of this compound derivatives typically involves the acid-catalyzed opening of the epoxide ring of the parent compound.
-
General Procedure for Epoxide Ring Opening: this compound is dissolved in an appropriate solvent (e.g., dichloromethane).
-
A catalytic amount of a protic acid (e.g., perchloric acid) is added.
-
The corresponding nucleophile (e.g., water for the diol, methanol for the methoxy derivative, etc.) is added in excess.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by Thin Layer Chromatography).
-
The reaction is quenched, and the product is purified using column chromatography.
Antifungal Susceptibility Testing (Broth Microdilution Method):
The antifungal activity is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum: The fungal strains are cultured on an appropriate medium (e.g., Sabouraud dextrose agar) and incubated to obtain a sufficient number of fungal cells. The inoculum is then standardized to a specific concentration.
-
Preparation of Drug Dilutions: The test compounds (this compound and its derivatives) are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions. The plates are then incubated under appropriate conditions (temperature and time) for the specific fungal strain.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
Signaling Pathway Hypothesis
While the exact molecular target of this compound in fungi is not yet fully elucidated, its effect on fungal growth suggests interference with essential cellular processes. The following diagram proposes a hypothetical signaling pathway that could be disrupted by this compound and its derivatives.
Caption: Hypothetical mechanism of action for this compound's antifungal activity.
Future Directions
The promising antifungal activity of this compound warrants further investigation. Future research should focus on:
-
Elucidating the Mechanism of Action: Identifying the specific molecular target of this compound within fungal cells.
-
Broadening the Scope of Biological Evaluation: Screening this compound and its derivatives for anticancer, antiviral, and anti-inflammatory activities to uncover their full therapeutic potential.
-
Lead Optimization: Synthesizing new derivatives with modifications aimed at enhancing potency and selectivity, as well as improving pharmacokinetic properties.
-
In Vivo Studies: Evaluating the efficacy of the most promising compounds in animal models of fungal infections.
In Vivo Validation of Phebalosin: A Comparative Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic potential of Phebalosin, focusing on its documented in vitro antifungal activity and outlining a framework for its potential in vivo validation against established alternatives. Due to the limited availability of in vivo studies on this compound, this document presents a hypothetical validation plan for its anti-inflammatory and anticancer properties based on standard preclinical research methodologies.
Antifungal Potential Against Paracoccidioides brasiliensis
This compound has demonstrated promising in vitro activity against Paracoccidioides brasiliensis, the causative agent of paracoccidioidomycosis.[1] A direct comparison with standard-of-care antifungal agents reveals its potential, although in vivo validation is a critical next step.
Data Presentation: In Vitro Antifungal Activity
| Compound | Target Organism | MIC Range (µg/mL) | Reference |
| This compound | Paracoccidioides brasiliensis | 31.2 - 62.5 | [1] |
| Itraconazole | Paracoccidioides brasiliensis | Not specified in provided abstracts, but it is a standard treatment. | [2][3][4][5][6][7][8] |
| Amphotericin B | Paracoccidioides brasiliensis | 0.25 - 1.0 | [9] |
| Trimethoprim/Sulfamethoxazole | Paracoccidioides brasiliensis | >300 | [1][3] |
Note: Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Lower values indicate higher potency.
Experimental Protocols: In Vivo Validation of Antifungal Activity
A proposed in vivo study to validate the antifungal efficacy of this compound could be designed based on established murine models of paracoccidioidomycosis.[10][11]
Objective: To assess the in vivo antifungal efficacy of this compound in a murine model of paracoccidioidomycosis compared to a standard-of-care agent like itraconazole.
Animal Model:
-
Infection: Intranasal inoculation with 1x10^6 P. brasiliensis yeast cells.[10] This route establishes a pulmonary infection that can disseminate to other organs, mimicking the human disease.[10][11]
Experimental Groups:
-
Vehicle Control: Mice receiving the delivery vehicle for this compound.
-
This compound Treatment Group: Mice receiving this compound at various doses (e.g., 10, 50, 100 mg/kg/day), administered orally or intraperitoneally.
-
Positive Control (Itraconazole): Mice receiving a clinically relevant dose of itraconazole (e.g., 10 mg/kg/day, orally).[2]
Treatment Regimen:
-
Treatment to begin 24 hours post-infection and continue for a defined period (e.g., 14 or 28 days).[2]
Outcome Measures:
-
Survival Analysis: Monitoring and recording mortality over the course of the experiment. In a murine model of acute paracoccidioidomycosis, untreated controls can have a mortality rate of 70-80%.[2]
-
Fungal Burden: At the end of the treatment period, lungs, liver, and spleen will be harvested, homogenized, and plated on appropriate media to determine the number of colony-forming units (CFUs) per gram of tissue.[12]
-
Histopathology: Organs will be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin, Grocott's methenamine silver) to assess the extent of inflammation, tissue damage, and presence of fungal elements.[10]
Statistical Analysis: Survival curves will be analyzed using the log-rank test. Fungal burden data will be compared using appropriate statistical tests such as the Mann-Whitney U test. A p-value of <0.05 will be considered statistically significant.
Hypothetical In Vivo Validation for Anti-Inflammatory and Anticancer Potential
While direct in vivo evidence is currently unavailable for the anti-inflammatory and anticancer properties of this compound, the following sections outline potential experimental workflows to investigate these activities.
Proposed In Vivo Validation of Anti-Inflammatory Potential
Rationale: Crude extracts of plants containing this compound have shown anti-inflammatory activity. To validate the specific contribution of this compound, a standardized in vivo model of inflammation is necessary.
Experimental Protocols: Carrageenan-Induced Paw Edema Model
This is a widely used and well-characterized model for studying acute inflammation.
Objective: To evaluate the anti-inflammatory effect of this compound on carrageenan-induced paw edema in rodents.
Animal Model:
-
Species: Wistar rats or Swiss albino mice.
Experimental Groups:
-
Vehicle Control: Animals receiving the vehicle.
-
This compound Treatment Groups: Animals pre-treated with various doses of this compound (e.g., 25, 50, 100 mg/kg, orally).
-
Positive Control (Indomethacin or Diclofenac): Animals pre-treated with a standard non-steroidal anti-inflammatory drug (NSAID) (e.g., 10 mg/kg, orally).
Procedure:
-
Animals are pre-treated with the respective compounds.
-
After a set time (e.g., 60 minutes), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw to induce localized inflammation.
-
Paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.
Outcome Measures:
-
Paw Edema Volume: The increase in paw volume is calculated as the difference between the initial and subsequent measurements.
-
Percentage Inhibition of Edema: This is calculated for each treatment group relative to the vehicle control group.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for in vivo anti-inflammatory activity assessment.
Proposed In Vivo Validation of Anticancer Potential
Rationale: Many natural compounds exhibit cytotoxic effects against cancer cell lines in vitro. An in vivo xenograft model is a crucial step to determine if this translates to antitumor activity in a living organism.
Experimental Protocols: Human Tumor Xenograft Model
This model involves implanting human cancer cells into immunodeficient mice to study tumor growth and response to treatment.
Objective: To determine the in vivo antitumor efficacy of this compound in a human tumor xenograft model.
Animal Model:
-
Species: Immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
Procedure:
-
Cell Culture: A human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is cultured in vitro.
-
Tumor Implantation: A specific number of cancer cells (e.g., 1x10^6 to 5x10^6) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Grouping: Mice are randomized into treatment groups:
-
Vehicle Control
-
This compound (various doses)
-
Positive Control (a standard chemotherapeutic agent, e.g., cisplatin or paclitaxel)
-
-
Treatment: Treatment is administered as per a defined schedule (e.g., daily, every other day) via an appropriate route (e.g., oral, intraperitoneal, intravenous).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²)/2.
Outcome Measures:
-
Tumor Growth Inhibition (TGI): The percentage reduction in tumor volume in treated groups compared to the vehicle control group.
-
Tumor Weight: At the end of the study, tumors are excised and weighed.
-
Toxicity Assessment: Monitored through body weight changes and observation of any adverse clinical signs.
-
Survival Analysis: In some studies, treatment continues until a humane endpoint is reached, and survival is analyzed.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for in vivo anticancer efficacy evaluation.
Disclaimer: The proposed in vivo validation frameworks for anti-inflammatory and anticancer activities are hypothetical and based on standard pharmacological screening methodologies. The execution of these studies would be necessary to substantiate any such therapeutic claims for this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Treatment of paracoccidioidomycosis with itraconazole in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paracoccidioidomycosis Basics | Paracoccidioidomycosis | CDC [cdc.gov]
- 4. Paracoccidioidomycosis - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. Drugs for treating paracoccidioidomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Itraconazole in the treatment of paracoccidioidomycosis: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of paracoccidioidomycosis with itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Amphotericin B and Three Azole Derivatives on the Lipids of Yeast Cells of Paracoccidioides brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Murine model of paracoccidioidomycosis. Production of fatal acute pulmonary or chronic pulmonary and disseminated disease: immunological and pathological observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental paracoccidioidomycosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative efficacy of fluconazole and amphotericin B in the parenteral treatment of experimental paracoccidioidomycosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Targets of Phebalosin in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the naturally occurring coumarin, phebalosin, against established inhibitors of key cancer signaling pathways. While the precise molecular targets of this compound in cancer are still under investigation, this document summarizes its known anti-cancer activities and juxtaposes them with well-characterized inhibitors of the STAT3 and Akt signaling pathways, namely WP1066 and MK-2206. This comparison aims to provide a framework for validating this compound's potential molecular targets and to guide future research efforts.
Comparative Data on Anti-Cancer Activity
The following tables summarize the cytotoxic and apoptotic effects of this compound and the comparator compounds on various cancer cell lines.
Table 1: Cytotoxicity (IC50) of this compound and Comparator Inhibitors
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Human melanoma (SK-MEL-28) | 15.6 | [1] |
| Human breast cancer (MCF-7) | 22.4 | [1] | |
| Human colon cancer (HCT116) | 22.4 | [1] | |
| Human pancreatic cancer (PC-3) | 10-50 | [1] | |
| Human hepatocellular carcinoma (HepG2) | 10-50 | [1] | |
| WP1066 (STAT3 Inhibitor) | Human erythroleukemia (HEL) | 2.30 | [2][3] |
| Human melanoma (A375) | 1.6 | [4] | |
| Human melanoma (B16) | 2.3 | [4] | |
| Human renal cancer (Caki-1) | ~2.5 | [2] | |
| MK-2206 (Akt Inhibitor) | Human non-small cell lung cancer (NCI-H460) | 3.4 | [5] |
| Human epidermoid carcinoma (A431) | 5.5 | [5] | |
| Human breast cancer (HCC827) | 4.3 | [5] | |
| Ovarian cancer (A2780) | 3.4 - 28.6 | [5] |
Table 2: Comparison of Apoptotic Effects
| Feature | This compound | WP1066 (STAT3 Inhibitor) | MK-2206 (Akt Inhibitor) |
| Induction of Apoptosis | Yes (in various cancer cell lines) | Yes (in hematological malignancies and renal cancer)[2][6] | Yes (in various solid tumors)[7] |
| Mechanism of Apoptosis | Intrinsic pathway suggested | Induces apoptosis through STAT3 inhibition, leading to downregulation of anti-apoptotic proteins.[2] | Induces apoptosis by inhibiting the PI3K/Akt signaling pathway.[7] |
| Effect on Bcl-2 Family Proteins | Decreases Bcl-2, Increases Bax | Downregulates anti-apoptotic proteins like c-Myc.[8] | - |
| Effect on Caspases | Activates Caspase-3 and Caspase-9 | Activates procaspase-3.[2] | - |
Table 3: Effects on STAT3 and Akt Signaling Pathways
| Target | This compound | WP1066 (STAT3 Inhibitor) | MK-2206 (Akt Inhibitor) |
| p-STAT3 (Tyr705) | Data not available | Inhibits phosphorylation.[2][4] | No direct effect. |
| Total STAT3 | Data not available | No significant change. | No direct effect. |
| p-Akt (Ser473) | Data not available | No direct effect. | Inhibits auto-phosphorylation.[9] |
| Total Akt | Data not available | No direct effect. | No significant change. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the validation and comparison of this compound's molecular targets.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Reagents:
-
Procedure:
-
Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and incubate for 24 hours.[11]
-
Treat the cells with various concentrations of the test compound (e.g., this compound, WP1066, MK-2206) and a vehicle control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[12]
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Reagents:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)[13]
-
PBS
-
-
Procedure:
-
Seed cells and treat with the test compounds as for the viability assay.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.[14]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 × 10⁶ cells/mL.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[13]
-
Incubate for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[13][16]
-
Western Blot Analysis for Phosphorylated and Total Proteins
This technique is used to detect and quantify specific proteins in a cell lysate, such as phosphorylated (activated) and total forms of STAT3 and Akt.
-
Reagents:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a protein assay.
-
Separate equal amounts of protein (e.g., 20-50 µg) by SDS-PAGE and transfer to a membrane.[17]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Visualizing the Molecular Landscape
The following diagrams, generated using Graphviz, illustrate the key signaling pathways discussed and a typical experimental workflow for target validation.
Caption: The Akt signaling pathway and the inhibitory action of MK-2206.
Caption: The STAT3 signaling pathway and the inhibitory action of WP1066.
Caption: A typical experimental workflow for validating molecular targets.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Facebook [cancer.gov]
- 8. Facebook [cancer.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanochemical disruption suppresses metastatic phenotype and pushes prostate cancer cells toward apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phebalosin Extraction Methodologies
For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comparative analysis of various methods for extracting Phebalosin, a naturally occurring coumarin with significant therapeutic potential. We will delve into a side-by-side comparison of modern techniques—Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE)—against the conventional Soxhlet extraction method. This comparison is supported by experimental data from scientific literature, focusing on key performance indicators such as yield, purity, extraction time, and solvent consumption.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method is pivotal and depends on the desired outcomes, such as yield, purity, cost-effectiveness, and environmental impact. The following table summarizes the quantitative data associated with each extraction technique for coumarins, providing a framework for selecting the most suitable method for this compound extraction.
| Parameter | Supercritical Fluid Extraction (SFE) | Microwave-Assisted Extraction (MAE) | Ultrasound-Assisted Extraction (UAE) | Soxhlet Extraction |
| Yield (%) | 7.91 (crude extract from Murraya exotica) | ~0.67 g from 5 g sample (for coumarin from Ficus carica) | High yields reported for coumarins, often exceeding conventional methods | Variable, can be exhaustive |
| Purity (%) | 98.64 (after chromatographic purification) | Dependent on subsequent purification | Dependent on subsequent purification | Dependent on subsequent purification |
| Extraction Time | ~2 hours[1] | 5 - 30 minutes[2] | 20 - 60 minutes | 6 - 24 hours |
| Solvent Consumption | Low (primarily CO2, small amount of co-solvent)[1] | Low[2] | Low to moderate | High |
| Operating Temperature | 40 - 60 °C[1] | 50 - 100 °C | 30 - 60 °C | Boiling point of the solvent |
| Environmental Impact | Low (Green Technology) | Moderate | Low | High |
Experimental Workflows and Signaling Pathways
To visualize the procedural flow of each extraction method, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
Below are detailed methodologies for each of the discussed extraction techniques. These protocols are generalized and may require optimization based on the specific plant matrix and desired purity of this compound.
Supercritical Fluid Extraction (SFE) Protocol
-
Sample Preparation: Air-dry the plant material (e.g., leaves of Murraya exotica) and grind it to a fine powder (approximately 40-60 mesh).
-
Apparatus: A high-pressure SFE system equipped with an extractor vessel, a pump for CO2 and a co-solvent, a back-pressure regulator, and a collection vessel.
-
Extraction Parameters:
-
Supercritical Fluid: Carbon dioxide (CO2).
-
Co-solvent: Ethanol or methanol (e.g., 5-10%).
-
Pressure: 20-30 MPa.
-
Temperature: 40-60 °C.
-
Flow Rate: 2-4 L/min.
-
Extraction Time: 90-120 minutes.[1]
-
-
Procedure: a. Load the powdered plant material into the extraction vessel. b. Pressurize the system with CO2 to the desired pressure. c. Introduce the co-solvent at the specified percentage. d. Heat the extractor to the set temperature. e. Initiate the flow of the supercritical fluid through the vessel for the designated extraction time. f. De-pressurize the fluid in the collection vessel to precipitate the extract. g. Collect the crude extract for further purification.
Microwave-Assisted Extraction (MAE) Protocol
-
Sample Preparation: Dry and grind the plant material to a fine powder.
-
Apparatus: A laboratory-grade microwave extraction system with temperature and power control.
-
Extraction Parameters:
-
Procedure: a. Place the powdered plant material and the extraction solvent in the microwave extraction vessel. b. Seal the vessel and place it in the microwave extractor. c. Set the desired microwave power, temperature, and extraction time. d. Start the extraction program. e. After extraction, allow the vessel to cool to room temperature. f. Filter the extract to remove the solid plant material. g. The filtrate can be concentrated under reduced pressure to obtain the crude extract.
Ultrasound-Assisted Extraction (UAE) Protocol
-
Sample Preparation: Dry and grind the plant material to a fine powder.
-
Apparatus: An ultrasonic bath or a probe-type sonicator.
-
Extraction Parameters:
-
Solvent: Ethanol, methanol, or acetone.
-
Solid-to-Liquid Ratio: 1:10 to 1:20 (g/mL).
-
Ultrasonic Frequency: 20-40 kHz.
-
Temperature: 40-60 °C.
-
Extraction Time: 20-40 minutes.
-
-
Procedure: a. Mix the powdered plant material with the extraction solvent in a flask. b. Place the flask in the ultrasonic bath or immerse the ultrasonic probe into the mixture. c. Set the desired temperature and sonication time. d. Begin the ultrasonic irradiation for the specified duration. e. After extraction, filter the mixture to separate the solid residue. f. The resulting extract can be concentrated to yield the crude product.
Soxhlet Extraction Protocol
-
Sample Preparation: Dry and grind the plant material into a coarse powder.
-
Apparatus: A Soxhlet extractor setup, including a round-bottom flask, Soxhlet extractor, condenser, and heating mantle.
-
Extraction Parameters:
-
Solvent: A solvent in which this compound is soluble, such as hexane, ethanol, or methanol.
-
Extraction Time: 6-24 hours, or until the solvent in the siphon tube becomes colorless.
-
-
Procedure: a. Place the powdered plant material in a cellulose thimble. b. Place the thimble inside the Soxhlet extractor. c. Fill the round-bottom flask with the extraction solvent to about two-thirds of its volume. d. Assemble the Soxhlet apparatus and start heating the solvent. e. Allow the extraction to proceed for the required duration, with the solvent continuously cycling through the sample. f. Once the extraction is complete, cool the apparatus. g. Remove the solvent from the extract using a rotary evaporator to obtain the crude this compound extract.
Conclusion
The choice of an extraction method for this compound is a trade-off between various factors. Modern methods like SFE, MAE, and UAE offer significant advantages in terms of reduced extraction time, lower solvent consumption, and improved efficiency, making them more environmentally friendly options. SFE, in particular, stands out for its ability to yield high-purity extracts directly. However, the initial investment for specialized equipment for these modern techniques can be high. Conventional methods like Soxhlet extraction, while time and solvent-intensive, are still widely used due to their simplicity and low setup cost. For large-scale production and applications where purity and green chemistry are paramount, SFE and MAE are superior choices. For initial laboratory-scale investigations, UAE and Soxhlet extraction remain viable options. The optimal method will ultimately depend on the specific research or production goals, available resources, and desired scale of operation.
References
- 1. Supercritical Carbon Dioxide Extraction of Coumarins from the Aerial Parts of Pterocaulon polystachyum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted extraction of coumarin and related compounds from Melilotus officinalis (L.) Pallas as an alternative to Soxhlet and ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the synthetic efficiency of different Phebalosin synthesis routes
For researchers and professionals in drug development, the efficient synthesis of natural products is a critical aspect of bringing new therapeutics to market. Phebalosin, a coumarin natural product, has garnered interest for its potential biological activities. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering a quantitative and qualitative assessment of their efficiencies.
Route 1: Claisen Rearrangement and Epoxidation Approach
This synthetic pathway commences with the readily available starting material, 7-hydroxycoumarin (umbelliferone). The key transformations involve an O-prenylation, followed by a Claisen rearrangement to install the carbon skeleton of the side chain, and subsequent epoxidation to yield this compound.
Experimental Protocol:
Step 1: O-Prenylation of 7-Hydroxycoumarin
To a solution of 7-hydroxycoumarin (1.0 eq) in acetone, anhydrous potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Prenyl bromide (1.2 eq) is then added, and the reaction mixture is refluxed for 4 hours. After completion, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 7-(3-methylbut-2-enyloxy)coumarin.
Step 2: Claisen Rearrangement
7-(3-methylbut-2-enyloxy)coumarin (1.0 eq) is heated neat under a nitrogen atmosphere at 180-190 °C for 2 hours. The resulting dark oil is purified directly by column chromatography on silica gel to yield 8-(1,1-dimethylallyl)-7-hydroxycoumarin.
Step 3: Epoxidation
To a solution of 8-(1,1-dimethylallyl)-7-hydroxycoumarin (1.0 eq) in dichloromethane at 0 °C, meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) is added portion-wise. The reaction is stirred at room temperature for 6 hours. The reaction mixture is then diluted with dichloromethane and washed successively with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The residue is purified by column chromatography to give this compound.
Route 2: Wittig Reaction and Sharpless Asymmetric Epoxidation Strategy
This alternative approach utilizes a Wittig reaction to construct the olefinic side chain, followed by a stereoselective Sharpless asymmetric epoxidation to introduce the epoxide with high enantiopurity. This route offers better control over the stereochemistry of the final product.
Experimental Protocol:
Step 1: Synthesis of 7-methoxy-8-formylcoumarin
7-methoxycoumarin is subjected to a Vilsmeier-Haack formylation using phosphoryl chloride and dimethylformamide to introduce the aldehyde group at the C8 position.
Step 2: Wittig Reaction
To a suspension of isopropyltriphenylphosphonium iodide (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, n-butyllithium (1.1 eq) is added dropwise. The resulting deep red solution is stirred for 1 hour at the same temperature. A solution of 7-methoxy-8-formylcoumarin (1.0 eq) in THF is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated ammonium chloride solution, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Step 3: Sharpless Asymmetric Epoxidation
To a solution of the product from the Wittig reaction (1.0 eq) in dichloromethane at -20 °C are added titanium(IV) isopropoxide (0.1 eq) and (+)-diethyl tartrate (0.12 eq). Tert-butyl hydroperoxide (2.0 eq) is then added dropwise, and the reaction mixture is stirred at -20 °C for 48 hours. The reaction is quenched by the addition of water, and the mixture is filtered through celite. The filtrate is extracted with dichloromethane, and the organic layer is washed with brine, dried, and concentrated. The residue is purified by column chromatography to yield enantiomerically enriched this compound.
Quantitative Comparison of Synthetic Routes
| Metric | Route 1: Claisen Rearrangement & Epoxidation | Route 2: Wittig Reaction & Sharpless Epoxidation |
| Starting Material | 7-Hydroxycoumarin | 7-Methoxycoumarin |
| Number of Steps | 3 | 3 |
| Overall Yield | ~30-40% | ~25-35% |
| Stereoselectivity | Racemic mixture | High enantioselectivity |
| Reagent Toxicity | Moderate (m-CPBA) | High (n-BuLi, Phosphonium salts) |
| Scalability | Good | Moderate |
Logical Flow of Synthetic Routes
Below are the visual representations of the two synthetic pathways for this compound.
Caption: Synthetic pathway of this compound via Claisen rearrangement.
Caption: Enantioselective synthesis of this compound using Sharpless epoxidation.
Conclusion
Both synthetic routes presented offer viable pathways to this compound. Route 1 is a more classical approach with good overall yield and scalability, making it suitable for producing racemic this compound on a larger scale. Route 2, while having a slightly lower overall yield and employing more hazardous reagents, provides excellent stereocontrol, which is crucial for the synthesis of enantiomerically pure compounds for pharmacological studies. The choice of the optimal route will therefore depend on the specific requirements of the research or development program, balancing the need for stereopurity against factors such as yield, cost, and safety.
Phebalosin's Antifungal Efficacy: A Comparative Analysis Against Drug-Resistant and Sensitive Fungal Strains
For Immediate Release
In an era marked by the growing threat of antimicrobial resistance, the search for novel antifungal agents is of paramount importance. This guide provides a comparative overview of the antifungal activity of Phebalosin, a natural coumarin, with a focus on its potential efficacy against both drug-sensitive and drug-resistant fungal strains. While direct comparative studies on this compound are limited, this document synthesizes available data and provides context for its potential as a future therapeutic agent.
Quantitative Analysis of Antifungal Activity
Direct comparative data for this compound against drug-resistant and -sensitive fungal strains is not yet available in published literature. However, studies have demonstrated its activity against various fungal isolates. The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against clinical isolates of Paracoccidioides brasiliensis. For a contextual comparison, representative MIC values for the widely used antifungal drug Fluconazole against both susceptible and resistant strains of Candida albicans are also presented.
| Compound | Fungal Species | Strain Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| This compound | Paracoccidioides brasiliensis | Clinical Isolate Pb18 | 31.2 - 62.5 | [1] |
| Paracoccidioides brasiliensis | Clinical Isolate Pb03 | 31.2 | [1] | |
| Paracoccidioides brasiliensis | Other Clinical Isolates | up to 500 | [1] | |
| Fluconazole | Candida albicans | Susceptible | ≤ 2 | [2] |
| Candida albicans | Susceptible-Dose Dependent | 4 | [2] | |
| Candida albicans | Resistant | ≥ 8 | [2] |
Note: The provided data for this compound is against different isolates of Paracoccidioides brasiliensis and does not represent a direct comparison between drug-sensitive and drug-resistant strains of the same species. The Fluconazole data is provided for contextual comparison of typical MIC ranges for sensitive and resistant phenotypes.
Experimental Protocols
The antifungal activity of this compound was determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3. This standardized method is widely used to determine the MIC of antifungal agents.
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3)
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies. A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined cell density (e.g., 0.5 McFarland standard). This suspension is then further diluted in the test medium to achieve the final desired inoculum concentration.[3]
-
Preparation of Antifungal Agent Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). A series of twofold dilutions of the antifungal agent are then prepared in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS.[3][4]
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension. Control wells, including a growth control (no drug) and a sterility control (no inoculum), are also included. The plates are then incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[3]
-
Determination of Minimum Inhibitory Concentration (MIC): Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by using a spectrophotometric reader.[4]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Potential Mechanism of Action and Resistance Pathways
While the precise molecular mechanism of this compound's antifungal activity is yet to be fully elucidated, studies on related coumarin compounds offer valuable insights.
Proposed Mechanism of Action for Coumarins
Coumarins are believed to exert their antifungal effects through multiple pathways, with a significant impact on mitochondrial function leading to apoptosis (programmed cell death).
Caption: Proposed apoptotic pathway induced by coumarins in fungal cells.
Fungal Drug Resistance Signaling Pathways
Fungal pathogens have evolved sophisticated mechanisms to counteract the effects of antifungal drugs. A common resistance mechanism against azole antifungals, such as fluconazole, involves the upregulation of drug efflux pumps and alterations in the ergosterol biosynthesis pathway.
Caption: Key signaling events in azole resistance in Candida albicans.
Conclusion and Future Directions
The available data indicates that this compound possesses antifungal properties. However, to fully assess its potential as a therapeutic agent, particularly for treating infections caused by drug-resistant fungi, further research is critically needed. Direct comparative studies evaluating the efficacy of this compound against well-characterized drug-resistant and -sensitive strains of clinically relevant fungal pathogens, such as Candida albicans and Aspergillus fumigatus, are essential. Elucidating the specific molecular targets and mechanisms of action of this compound will be crucial for its development as a novel antifungal drug.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Antifungal Activities of New Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the selectivity of Phebalosin for cancer cells over normal cells
Currently, there is a notable absence of publicly available scientific literature and experimental data assessing the selectivity of Phebalosin for cancer cells over normal cells. While the compound, a natural coumarin found in various plants, has been identified and studied for some of its biological properties, its potential as a selective anti-cancer agent remains unexplored.
Initial investigations into the biological activities of this compound have focused on its antifungal properties. A 2014 study detailed the activity of this compound and its derivatives against the pathogenic fungus Paracoccidioides brasiliensis. However, this research did not extend to the evaluation of its effects on any mammalian cell lines, either cancerous or non-cancerous.
Consequently, the core requirements for a comparative guide on this compound's selectivity—including quantitative data on cytotoxicity, detailed experimental protocols, and analyses of signaling pathways—cannot be fulfilled at this time. The scientific community has yet to publish studies that would provide the necessary information to generate such a guide.
For researchers, scientists, and drug development professionals interested in this area, this represents an open field of inquiry. Future research would need to be conducted to establish the foundational knowledge regarding this compound's bioactivity in the context of cancer.
Future Directions for Research
To assess the potential of this compound as a selective anticancer agent, a systematic series of in vitro studies would be required. A typical experimental workflow to determine its selectivity would involve the following steps:
Figure 1. A generalized experimental workflow for assessing the anticancer selectivity of a compound like this compound.
Hypothetical Data Presentation
Should such studies be undertaken and yield positive results indicating selectivity, the data would typically be presented in tables for clear comparison.
Table 1: Hypothetical Cytotoxicity of this compound on Cancer and Normal Cell Lines
| Cell Line | Type | IC50 (µM) |
| MCF-7 | Breast Cancer | Data |
| A549 | Lung Cancer | Data |
| HT-29 | Colon Cancer | Data |
| MCF-10A | Normal Breast | Data |
| BEAS-2B | Normal Lung | Data |
| CCD-18Co | Normal Colon | Data |
Table 2: Hypothetical Selectivity Index of this compound
| Cancer Cell Line | Corresponding Normal Cell Line | Selectivity Index (SI) |
| MCF-7 | MCF-10A | Calculated Value |
| A549 | BEAS-2B | Calculated Value |
| HT-29 | CCD-18Co | Calculated Value |
Potential Signaling Pathways to Investigate
If this compound were found to selectively induce apoptosis in cancer cells, researchers would likely investigate its impact on key signaling pathways commonly dysregulated in cancer.
Figure 2. A simplified diagram of potential signaling pathways that could be investigated to understand this compound's mechanism of action.
Comparative Molecular Docking Analysis of Coumarins Against the Anti-Apoptotic Protein Bcl-2
A detailed in silico comparison of the binding affinities of Scopoletin, Umbelliferone, and Psoralen with the Bcl-2 protein, a key regulator of apoptosis. This guide provides insights for researchers and drug development professionals engaged in cancer research and discovery.
This guide presents a comparative analysis of the molecular docking of three prominent coumarins—Scopoletin, Umbelliferone, and Psoralen—against the B-cell lymphoma 2 (Bcl-2) protein. Bcl-2 is a crucial anti-apoptotic protein, and its inhibition is a significant strategy in cancer therapy. While the initial intent was to include Phebalosin in this comparison, a comprehensive literature search did not yield specific molecular docking data for this compound against Bcl-2 or other relevant anticancer targets. Therefore, this guide focuses on the available data for the aforementioned coumarins to provide a valuable reference for their potential as Bcl-2 inhibitors.
Data Presentation: Binding Affinities of Coumarins with Bcl-2
The following table summarizes the binding energies of Scopoletin, Umbelliferone, and Psoralen when docked with the Bcl-2 protein. A more negative binding energy indicates a stronger and more favorable interaction between the ligand and the protein.
| Compound | Target Protein | Binding Energy (kcal/mol) |
| Scopoletin | Bcl-2 | -6.5 |
| Umbelliferone | Bcl-2 | -6.2 |
| Psoralen | Bcl-2 | -7.1 |
Experimental Protocols: Molecular Docking Methodology
The binding affinities presented in this guide are based on molecular docking simulations, a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following is a detailed, generalized protocol for performing such studies using AutoDock Vina, a widely used open-source program for molecular docking.
Preparation of the Receptor (Bcl-2 Protein)
-
Retrieval of Protein Structure: The three-dimensional crystal structure of the human Bcl-2 protein is obtained from the Protein Data Bank (PDB).
-
Protein Preparation: The downloaded PDB file is prepared for docking. This typically involves:
-
Removing water molecules and any existing ligands from the protein structure.
-
Adding polar hydrogen atoms to the protein.
-
Assigning partial charges to the protein atoms (e.g., Kollman charges).
-
The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.
-
Preparation of the Ligands (Coumarins)
-
Ligand Structure Generation: The 2D structures of the coumarins (Scopoletin, Umbelliferone, Psoralen) are drawn using chemical drawing software like ChemDraw or obtained from chemical databases such as PubChem.
-
3D Conversion and Optimization: The 2D structures are converted to 3D structures. Energy minimization is then performed on these 3D structures to obtain a stable conformation. This is often done using computational chemistry software and force fields like MMFF94.
-
Ligand Preparation for Docking: The optimized 3D structures of the ligands are prepared for docking by:
-
Detecting the root and defining the rotatable bonds.
-
Assigning Gasteiger charges.
-
The prepared ligand structures are saved in the PDBQT file format.
-
Molecular Docking with AutoDock Vina
-
Grid Box Definition: A grid box is defined around the active site of the Bcl-2 protein. The size and center of the grid box are chosen to encompass the entire binding pocket where the natural ligand of Bcl-2 binds.
-
Docking Simulation: AutoDock Vina is used to perform the docking calculations. The program systematically searches for the best binding poses of each coumarin within the defined grid box of the Bcl-2 protein. It uses a scoring function to estimate the binding affinity for each pose.
-
Analysis of Results: The results of the docking simulation provide the binding energy (in kcal/mol) for the most favorable binding pose of each ligand. The interactions between the coumarin and the amino acid residues in the active site of Bcl-2 (e.g., hydrogen bonds, hydrophobic interactions) are also analyzed to understand the binding mode.
Mandatory Visualization
Signaling Pathway of Bcl-2 in Apoptosis
Caption: Bcl-2's role in inhibiting apoptosis and how coumarins can interfere.
Experimental Workflow for Comparative Docking Studies
Caption: Workflow for the comparative molecular docking of coumarins against Bcl-2.
Validating the Purity of Synthesized Phebalosin: A Comparative Guide to Analytical Techniques
For researchers and drug development professionals, establishing the purity of a synthesized active compound is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comparative overview of key analytical techniques for validating the purity of synthesized Phebalosin, a naturally occurring coumarin with potential therapeutic applications. To provide a comprehensive comparison, this guide also includes data on two alternative coumarins with similar biological activities: Umbelliferone and Osthole.
Due to the limited availability of published quantitative purity data for chemically synthesized this compound, this guide presents a realistic, hypothetical purity analysis of a synthesized batch. This hypothetical data is intended to illustrate the application and comparative strengths of each analytical technique. The data for Umbelliferone and Osthole are based on commercially available analytical standards.
Comparative Purity Analysis
The purity of synthesized this compound and its alternatives was assessed using three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS). The results are summarized in the table below.
| Compound | Analytical Technique | Purity (%) | Detected Impurities | Notes |
| Synthesized this compound (Hypothetical) | HPLC-UV (254 nm) | 96.2 | Starting material (1.5%), Isomeric impurity (0.8%), Unidentified (1.5%) | Good resolution of major impurities. |
| ¹H-qNMR (500 MHz) | 95.8 | Residual solvent (0.5% Ethyl Acetate), Starting material (1.6%), Isomeric impurity (0.9%), Water (1.2%) | Provides structural confirmation and quantification of both volatile and non-volatile impurities. | |
| LC-MS | 96.5 (by peak area %) | Starting material (m/z), Isomeric impurity (m/z), Oxidation byproduct (m/z) | High sensitivity for trace impurities and provides mass information for identification. | |
| Umbelliferone (Analytical Standard) | HPLC-UV (325 nm) | ≥98.0 | Not specified | Data from commercial supplier. |
| Osthole (Analytical Standard) | HPLC-UV (322 nm) | ≥98% | Not specified | Data from commercial supplier. |
Experimental Protocols
Detailed methodologies for the analytical techniques used in this guide are provided below.
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions for this compound:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B), both with 0.1% formic acid.
-
0-20 min: 30-70% A
-
20-25 min: 70-90% A
-
25-30 min: 90% A
-
30.1-35 min: 30% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in methanol to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by the area percentage method, assuming all components have a similar response factor at the detection wavelength.
Quantitative Nuclear Magnetic Resonance (¹H-qNMR)
Instrumentation:
-
NMR spectrometer (e.g., 500 MHz or higher) equipped with a high-resolution probe.
Experimental Parameters for this compound:
-
Solvent: Deuterated chloroform (CDCl₃) with a known amount of an internal standard (e.g., maleic acid).
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of the internal standard into an NMR tube. Add 0.75 mL of CDCl₃ and dissolve completely.
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of Scans (ns): 16 (can be adjusted based on sample concentration).
-
Acquisition Time (aq): At least 4 s.
-
-
Data Processing: Apply a small line broadening (e.g., 0.3 Hz) and manually phase and baseline correct the spectrum.
-
Quantification: The purity of this compound is calculated by comparing the integral of a well-resolved this compound proton signal to the integral of the known internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Instrumentation:
-
LC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass analyzer) with an electrospray ionization (ESI) source.
LC-MS Conditions for this compound:
-
LC Conditions: Same as the HPLC method described above.
-
MS Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Nitrogen, at a flow rate appropriate for the instrument.
-
Mass Range: m/z 100-1000.
-
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in methanol (e.g., 10 µg/mL).
-
Data Analysis: Identify the [M+H]⁺ or other relevant adduct ions for this compound and any impurities. Purity can be estimated based on the relative peak areas in the total ion chromatogram (TIC), though this is semi-quantitative due to differences in ionization efficiency.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for each analytical technique.
Caption: Workflow for HPLC Purity Analysis of this compound.
Safety Operating Guide
Safe Disposal of Phebalosin: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Phebalosin must adhere to strict safety and disposal protocols to mitigate risks and ensure a safe laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety practices and regulatory guidelines.
This compound: Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance that may cause allergic skin reactions and allergy or asthma-like symptoms or breathing difficulties if inhaled. Therefore, stringent adherence to safety measures is paramount during handling and disposal.
Personal Protective Equipment (PPE): Before handling this compound, laboratory personnel must be equipped with the following PPE:
-
Gloves: Chemical-resistant gloves must be worn at all times.[1] Gloves should be inspected for integrity before use and properly removed to avoid skin contact.[1]
-
Respiratory Protection: In case of inadequate ventilation or when handling the powder form, respiratory protection is mandatory to avoid inhaling dust.
-
Eye Protection: Safety glasses or goggles approved under appropriate government standards (e.g., NIOSH or EN 166) should be worn.[1]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.
Step-by-Step Disposal Procedure for this compound
The primary disposal method for this compound is through an approved waste disposal plant. Do not dispose of this compound down the drain or in regular trash.
-
Container Preparation:
-
Ensure the original container of this compound is securely sealed.
-
If transferring to a new waste container, use a clearly labeled, leak-proof container compatible with chemical waste. The label should include "Hazardous Waste," "this compound," and the appropriate hazard symbols.
-
-
Waste Segregation:
-
Solid this compound waste should be segregated from liquid waste.
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Decontamination of Empty Containers:
-
Triple rinse the empty this compound container with a suitable solvent (e.g., ethanol or acetone) in a well-ventilated area, preferably within a chemical fume hood.
-
Collect the rinsate as hazardous waste for proper disposal.
-
After thorough decontamination, scratch out or remove all personal and confidential information from the container label.[2] The decontaminated container can then be disposed of as regular laboratory glassware or plastic waste, following institutional guidelines.
-
-
Disposal of Contaminated Materials:
-
Any materials contaminated with this compound, such as gloves, weighing paper, or pipette tips, must be collected in a designated, sealed hazardous waste bag or container.
-
Label the container clearly as "this compound Contaminated Waste."
-
-
Arranging for Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide them with accurate information about the waste, including the chemical name and quantity.
-
Emergency Procedures
In the event of accidental exposure or spill, follow these procedures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.
-
Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.
-
Eye Contact: Rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department.
Quantitative Data for this compound
| Property | Value | Source |
| Molecular Formula | C15H14O4 | PubChem[3] |
| Molecular Weight | 258.27 g/mol | PubChem[3] |
| Melting Point | 109-110 °C | CymitQuimica[4] |
Experimental Protocols
Detailed experimental protocols for procedures involving this compound should be developed and approved by the institution's safety committee. These protocols must incorporate the specific handling and safety precautions outlined in this guide and the substance's Safety Data Sheet (SDS).
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Phebalosin
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Phebalosin, a natural coumarin compound. Adherence to these guidelines is critical to ensure the safety of all laboratory personnel and to maintain a secure research environment. This compound is classified as a skin and respiratory sensitizer, necessitating stringent handling procedures to prevent allergic reactions and other health hazards.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the mandatory PPE for all personnel handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, powder-free. Double-gloving is recommended. | Prevents skin contact and potential sensitization. |
| Eye Protection | Chemical splash goggles or a face shield. | Protects eyes from dust particles and accidental splashes. |
| Lab Coat | Full-coverage, buttoned lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator. | Prevents inhalation of aerosolized particles, a significant risk with sensitizing powders. |
Operational Plan: Step-by-Step Guidance for Handling this compound
This section outlines the procedural steps for the safe handling of this compound during experimental work.
Experimental Protocol: Antifungal Susceptibility Testing
This protocol is adapted from established methodologies for evaluating the antifungal properties of natural compounds.
-
Preparation of Stock Solution:
-
All handling of solid this compound must be conducted within a certified chemical fume hood.
-
Weigh the required amount of this compound using an analytical balance inside the fume hood.
-
Dissolve the compound in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) to create a stock solution of known concentration.
-
-
Serial Dilutions:
-
Perform serial dilutions of the stock solution in the desired culture medium to achieve the final test concentrations.
-
-
Inoculation:
-
Prepare a standardized fungal inoculum as per your specific experimental requirements.
-
Add the fungal suspension to the microplate wells containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the microplates under the appropriate conditions (temperature, time) for the fungal species being tested.
-
-
Data Analysis:
-
After incubation, assess fungal growth using a suitable method, such as spectrophotometry or visual inspection.
-
Determine the minimum inhibitory concentration (MIC) of this compound.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste:
-
All solid waste, including contaminated gloves, weigh boats, and consumables, must be collected in a dedicated, clearly labeled hazardous waste container.
-
The container should be sealed and stored in a designated hazardous waste accumulation area.
-
-
Liquid Waste:
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Decontamination:
-
All glassware and surfaces that have come into contact with this compound must be decontaminated. A suitable decontamination solution, such as a surfactant-based cleaner, should be used.
-
-
Final Disposal:
-
Arrange for the disposal of all this compound waste through your institution's EHS office. Follow their specific procedures for hazardous waste pickup and disposal.
-
Emergency Procedures: Spill and Exposure Management
In case of a spill:
-
Evacuate: Immediately evacuate the affected area and alert others.
-
Secure: Restrict access to the spill area.
-
Ventilate: Increase ventilation to the area if it is safe to do so.
-
PPE: Don the appropriate PPE, including a respirator, before attempting to clean the spill.
-
Containment: For solid spills, gently cover the material with an absorbent pad to prevent dust generation. For liquid spills, use an inert absorbent material to contain the spill.
-
Cleanup: Carefully collect the spilled material and absorbent using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
In case of personal exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air immediately.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.
Visual Guidance: Workflow and Signaling Pathway
To further enhance understanding and compliance, the following diagrams illustrate the safe handling workflow and the proposed antifungal signaling pathway of coumarins.
Caption: A logical workflow for the safe handling and disposal of this compound in a laboratory setting.
Caption: Proposed mechanism of antifungal action for coumarins, leading to fungal cell apoptosis.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
